Product packaging for 2,3-Dimethyl-1-pentene(Cat. No.:CAS No. 3404-72-6)

2,3-Dimethyl-1-pentene

カタログ番号: B165498
CAS番号: 3404-72-6
分子量: 98.19 g/mol
InChIキー: LIMAEKMEXJTSNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,3-Dimethyl-1-pentene serves as a valuable building block in organic synthesis and materials science research. Its primary research application is in the development of novel dialkylphosphinic acid extractants via free-radical addition reactions . These extractants are investigated for the liquid-liquid extraction and separation of heavy rare earth elements (such as Tm, Yb, and Lu) from nitric acid solutions, a critical process in hydrometallurgy aimed at achieving higher purity, energy savings, and reduced consumption . Studies on the structure-activity relationships of these synthesized extractants highlight the role of the reagent's structure in determining the acidity and steric hindrance of the resulting phosphinic acid, which directly influences its extraction efficiency and selectivity . The compound's reactivity profile shows that it is far more active as an α-olefin in these reactions compared to β-olefins, which impacts the yield and structure of the resulting products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B165498 2,3-Dimethyl-1-pentene CAS No. 3404-72-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-dimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAEKMEXJTSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863168
Record name 2,3-Dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-72-6
Record name 2,3-Dimethyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3404-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylpent-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,3-dimethyl-1-pentene (C₇H₁₄), an unsaturated hydrocarbon of interest in organic synthesis and as a reference compound in analytical chemistry. This document details the molecule's structural and bonding parameters, spectroscopic signature, and thermochemical properties. Experimental protocols for its synthesis and characterization are also discussed, providing a valuable resource for researchers in the field.

Chemical Structure and Bonding

This compound is a branched-chain alkene with the IUPAC name 2,3-dimethylpent-1-ene. Its chemical structure consists of a five-carbon pentene backbone with two methyl group substituents at the second and third carbon atoms and a terminal double bond between the first and second carbon atoms.

Molecular Formula: C₇H₁₄[1][2]

CAS Number: 3404-72-6[1]

SMILES: CCC(C)C(=C)C[2]

InChI: InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3[1]

The bonding in this compound is characterized by a combination of sp³, sp², and s-p orbital overlaps, resulting in both sigma (σ) and pi (π) bonds. The double bond between C1 and C2 consists of one σ bond and one π bond, which is a region of high electron density and the primary site of reactivity for this molecule. The remaining carbon-carbon and carbon-hydrogen bonds are all σ bonds.

Molecular Geometry
Bond Calculated Bond Length (Å) Bond Angle Calculated Bond Angle (°)
C1=C21.34C1=C2-C3123.5
C2-C31.51C1=C2-C(CH₃)121.8
C3-C41.54C3-C2-C(CH₃)114.7
C4-C51.53C2-C3-C4112.1
C2-C(CH₃)1.51C2-C3-C(CH₃)110.5
C3-C(CH₃)1.54C4-C3-C(CH₃)109.8
C-H (avg.)1.09H-C-H (avg.)109.5

Note: These values are estimations from computational models and may vary slightly from experimental data.

The geometry around the C1 and C2 atoms is trigonal planar, consistent with sp² hybridization, while the geometry around the other carbon atoms is tetrahedral, reflecting their sp³ hybridization.

Figure 1: 2D structure of this compound with atom numbering.

Spectroscopic Data

The spectroscopic signature of this compound provides a unique fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Calculated Chemical Shift (δ, ppm) Multiplicity
=CH₂ (vinyl)4.6 - 4.8Singlet
-CH- (methine)2.0 - 2.3Multiplet
-CH₂- (methylene)1.3 - 1.5Multiplet
-CH₃ (on C2)1.7 - 1.8Singlet
-CH₃ (on C3)0.9 - 1.1Doublet
-CH₃ (terminal)0.8 - 1.0Triplet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.

Carbon Assignment Calculated Chemical Shift (δ, ppm)
C1 (=CH₂)108 - 112
C2 (=C<)148 - 152
C3 (-CH-)40 - 45
C4 (-CH₂-)25 - 30
C5 (-CH₃)10 - 15
C6 (-CH₃ on C2)20 - 25
C7 (-CH₃ on C3)15 - 20

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3080C-H stretch=C-H (vinyl)
2960-2850C-H stretchC-H (alkane)
~1645C=C stretchAlkene
~1460C-H bend-CH₂- and -CH₃
~890C-H bend (out-of-plane)=CH₂ (vinyl)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the molecule's branched structure.

m/z Relative Abundance (%) Possible Fragment Ion
98~20[C₇H₁₄]⁺ (Molecular Ion)
83~40[C₆H₁₁]⁺ (Loss of •CH₃)
69~100[C₅H₉]⁺ (Loss of •C₂H₅)
55~60[C₄H₇]⁺
41~80[C₃H₅]⁺

Thermochemical Data

The thermochemical properties of this compound are important for understanding its stability and reactivity.

Property Value Units
Molecular Weight98.19 g/mol [3]
Boiling Point84.3°C[4]
Melting Point-134.3°C[4]
Enthalpy of Hydrogenation-113.5 ± 0.7kJ/mol[5]

Experimental Protocols

Synthesis of this compound via Dehydration of 2,3-Dimethyl-2-pentanol

A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol.

Materials:

  • 2,3-Dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place 2,3-dimethyl-2-pentanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture to initiate the dehydration reaction. The alkene product will distill as it is formed.

  • Collect the distillate, which contains the alkene and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by fractional distillation.

Reaction Mechanism:

dehydration cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol 2,3-Dimethyl-2-pentanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Water H₂O Alkene This compound Carbocation->Alkene - H⁺

Figure 2: Dehydration of 2,3-Dimethyl-2-pentanol.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic techniques detailed in Section 2. Gas chromatography (GC) can be employed to assess the purity of the final product.

Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms (C1), and the bromine atom will add to the more substituted carbon atom (C2), which forms a more stable tertiary carbocation.

electrophilic_addition cluster_step1 Step 1: Protonation of the Alkene cluster_step2 Step 2: Nucleophilic Attack by Bromide Alkene This compound Carbocation Tertiary Carbocation Alkene->Carbocation + HBr HBr H-Br Product 2-Bromo-2,3-dimethylpentane Carbocation->Product + Br⁻ Br_minus Br⁻

Figure 3: Electrophilic addition of HBr to this compound.

Conclusion

This technical guide has provided a detailed analysis of the chemical structure, bonding, spectroscopic properties, and reactivity of this compound. The tabulated data and reaction mechanisms offer a valuable resource for researchers and professionals in the chemical sciences. Further experimental studies would be beneficial to refine the computational data presented and to explore the full range of this molecule's synthetic utility.

References

An In-depth Technical Guide to 2,3-Dimethyl-1-pentene (CAS: 3404-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentene, with the CAS registry number 3404-72-6, is an aliphatic alkene. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a representative synthetic workflow. The information herein is intended to be a valuable resource for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for the prediction of its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
Appearance Colorless liquid-
Boiling Point 84 - 85 °C[2]
Melting Point -134.3 °C-
Density 0.707 g/mL at 20 °C-
Refractive Index (n²⁰/D) 1.403-
Solubility Insoluble in water; soluble in organic solvents.-
Flash Point -10 °C-
Vapor Pressure Not available-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for its vinylic, allylic, and aliphatic protons. The approximate chemical shifts (δ) are:

  • ~4.7 ppm: (2H, multiplet) - Vinylic protons (=CH₂)

  • ~2.0 ppm: (1H, multiplet) - Allylic proton (-CH(CH₃)-)

  • ~1.7 ppm: (3H, singlet) - Vinylic methyl protons (-C(CH₃)=)

  • ~1.4 ppm: (2H, quartet) - Methylene protons (-CH₂-CH₃)

  • ~1.0 ppm: (3H, doublet) - Methyl protons (-CH(CH₃)-)

  • ~0.9 ppm: (3H, triplet) - Terminal methyl protons (-CH₂-CH₃)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Expected chemical shifts are:

  • ~148 ppm: Quaternary vinylic carbon (-C(CH₃)=)

  • ~110 ppm: Methylene vinylic carbon (=CH₂)

  • ~40 ppm: Methine carbon (-CH(CH₃)-)

  • ~25 ppm: Methylene carbon (-CH₂-CH₃)

  • ~20 ppm: Vinylic methyl carbon (-C(CH₃)=)

  • ~15 ppm: Methyl carbon (-CH(CH₃)-)

  • ~12 ppm: Terminal methyl carbon (-CH₂-CH₃)[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:

  • ~3080 cm⁻¹: C-H stretch (vinylic)

  • ~2960-2850 cm⁻¹: C-H stretch (aliphatic)

  • ~1645 cm⁻¹: C=C stretch (alkene)

  • ~1460 cm⁻¹: C-H bend (aliphatic)

  • ~890 cm⁻¹: C-H bend (out-of-plane, =CH₂)[6][7][8]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern is characterized by the loss of alkyl groups to form stable carbocations. Common fragments include:

  • m/z = 83: [M - CH₃]⁺

  • m/z = 69: [M - C₂H₅]⁺

  • m/z = 57: [M - C₃H₅]⁺ (allylic cleavage)

  • m/z = 43: [C₃H₇]⁺[9][10][11]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus.

  • Apparatus: Round-bottom flask, distillation head with a condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • A small volume of this compound is placed in the round-bottom flask along with a few boiling chips.

    • The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

    • The flask is gently heated.

    • The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.[12][13][14][15][16]

Measurement of Density

The density of liquid this compound can be measured using a pycnometer.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is determined using a refractometer.

  • Apparatus: Abbe refractometer, constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed and the light source is adjusted to illuminate the scale.

    • The boundary line between the light and dark fields is brought into sharp focus.

    • The refractive index is read from the scale. The temperature is maintained at 20 °C using the water bath.

Synthesis and Purification

A common and versatile method for the synthesis of alkenes is the Wittig reaction.[17][18][19][20][21]

Representative Synthetic Workflow: Wittig Reaction

The synthesis of this compound can be achieved via the Wittig reaction between methyltriphenylphosphonium bromide and 3-methyl-2-pentanone.

Wittig_Synthesis reagent1 Methyltriphenylphosphonium bromide step1 Ylide Formation reagent1->step1 reagent2 Strong Base (e.g., n-BuLi) reagent2->step1 reagent3 3-Methyl-2-pentanone step2 Wittig Reaction reagent3->step2 ylide Methylenetriphenylphosphorane (Ylide) ylide->step2 betaine Betaine Intermediate oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine oxide oxaphosphetane->byproduct step3 Purification (Distillation) product->step3 step1->ylide in THF step2->betaine step3->product Purified Product

Caption: Wittig reaction workflow for the synthesis of this compound.

Purification

The crude product from the synthesis can be purified by distillation.[13][14][15][16]

  • Procedure:

    • The reaction mixture is typically washed with water to remove water-soluble byproducts.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

    • The solvent is removed under reduced pressure.

    • The remaining crude product is purified by fractional distillation to isolate this compound based on its boiling point.

Safety Information

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated fume hood are essential when handling this compound.[2][22]

Conclusion

This technical guide provides a detailed overview of the properties, spectroscopic data, and a representative synthesis of this compound. The compiled information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and effective utilization of this compound.

References

Physical properties of 2,3-Dimethyl-1-pentene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,3-Dimethyl-1-pentene, specifically its boiling point and density. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. Its physical characteristics are crucial for its handling, application, and the design of chemical processes.

Data Summary

The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior in various laboratory and industrial settings.

Physical PropertyValueConditions
Boiling Point 84 - 85 °C[1][2][3]At atmospheric pressure
Density 0.705 - 0.707 g/mL[2][3][4]At 20 °C

Experimental Protocols for Property Determination

While specific experimental reports for the determination of these properties for this compound are not detailed in readily available literature, the methodologies would follow standardized procedures for volatile organic compounds and liquid hydrocarbons. The following sections describe the general principles and protocols based on established standards, such as those from ASTM International.

Determination of Boiling Point

The boiling point of a volatile organic liquid like this compound is typically determined using methods that measure the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Principle: A sample of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature, corrected for barometric pressure, is recorded as the boiling point.

Generalized Experimental Protocol (based on ASTM D1078):

  • Apparatus Setup: A distillation flask is charged with a measured volume of this compound and a few boiling chips to ensure smooth boiling. A calibrated thermometer or temperature probe is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Heating: The flask is heated gently. The heating rate is controlled to ensure a steady distillation rate.

  • Equilibrium and Measurement: The temperature is recorded when the vapor is condensing on the thermometer and the first drop of distillate is collected in the receiving vessel. The temperature should remain constant during the distillation of a pure compound.

  • Barometric Correction: The observed boiling point is corrected to the standard atmospheric pressure (101.3 kPa) using established correction factors.

Determination of Density

The density of a liquid hydrocarbon is most accurately determined using a digital density meter or a pycnometer.

Principle: The mass of a precisely known volume of the liquid is measured at a constant temperature. The density is then calculated by dividing the mass by the volume.

Generalized Experimental Protocol (based on ASTM D4052):

  • Apparatus: A calibrated digital density meter with an oscillating U-tube or a calibrated pycnometer is used. The instrument's temperature is controlled to a constant, specified temperature (e.g., 20 °C).

  • Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water.

  • Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the measurement cell of the density meter or used to fill the pycnometer.

  • Measurement:

    • Digital Density Meter: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

    • Pycnometer: The filled pycnometer is weighed on an analytical balance. The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • Calculation: The density is calculated as mass/volume. For the pycnometer method, the known volume of the pycnometer at the measurement temperature is used.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relationship between the molecular structure and physical properties of this compound, as well as a generalized workflow for the experimental determination of these properties.

G Relationship between Molecular Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C₇H₁₄) MolecularWeight Molecular Weight (98.19 g/mol) Structure->MolecularWeight Branching Branched Structure Structure->Branching DoubleBond C=C Double Bond (Alkene) Structure->DoubleBond Density Density (~0.706 g/mL at 20°C) MolecularWeight->Density Contributes to IntermolecularForces Intermolecular Forces (London Dispersion) MolecularWeight->IntermolecularForces Influences strength Branching->Density Affects packing efficiency Branching->IntermolecularForces Reduces surface area contact BoilingPoint Boiling Point (~84-85 °C) IntermolecularForces->BoilingPoint Determines

Caption: Molecular structure's influence on physical properties.

G Generalized Experimental Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination BP_Start Start: Obtain Sample BP_Apparatus Set up Distillation Apparatus BP_Start->BP_Apparatus BP_Heat Heat Sample Gently BP_Apparatus->BP_Heat BP_Measure Record Equilibrium Vapor Temperature BP_Heat->BP_Measure BP_Correct Correct for Barometric Pressure BP_Measure->BP_Correct BP_End Result: Boiling Point BP_Correct->BP_End D_Start Start: Obtain Sample D_Calibrate Calibrate Density Meter/Pycnometer D_Start->D_Calibrate D_Equilibrate Equilibrate Sample to Test Temperature D_Calibrate->D_Equilibrate D_Measure Measure Mass of a Known Volume D_Equilibrate->D_Measure D_Calculate Calculate Density (Mass/Volume) D_Measure->D_Calculate D_End Result: Density D_Calculate->D_End

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dimethyl-1-pentene. It includes predicted spectral data, a comprehensive experimental protocol for spectrum acquisition, and visual diagrams to illustrate molecular structure and analytical workflow, tailored for professionals in chemical research and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These predictions are based on computational algorithms that simulate the magnetic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H_a4.66Singlet (s)1H
H_b4.61Singlet (s)1H
H_c1.66Singlet (s)3H
H_d2.04Multiplet (m)1H
H_e1.33Multiplet (m)2H
H_f0.83Triplet (t)3H
H_g0.93Doublet (d)3H

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary slightly.

Molecular Structure and Proton Environments

The structure of this compound features several distinct proton environments, the understanding of which is crucial for accurate spectral interpretation. The following diagram illustrates the molecule and the assignment of each unique proton.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Analyte (this compound) Mixing Dissolve Analyte in Solvent Sample->Mixing Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mixing NMR_Tube Transfer to NMR Tube Mixing->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim Acquire Set Parameters & Acquire FID LockShim->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT PhaseBaseline Phase & Baseline Correction FT->PhaseBaseline Reference Reference Chemical Shifts PhaseBaseline->Reference ChemShift Chemical Shift Analysis Reference->ChemShift Integration Integration Multiplicity Splitting Patterns (Multiplicity) Integration->Multiplicity Assignment Assign Peaks to Proton Environments Multiplicity->Assignment ChemShift->Integration Final_Structure Final Structure Confirmation Assignment->Final_Structure Confirmation or Elucidation

13C NMR Spectral Analysis of 2,3-Dimethyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 2,3-Dimethyl-1-pentene. This document outlines the observed chemical shifts, details a standard experimental protocol for data acquisition, and presents a structural visualization to correlate the spectral data with the molecular structure.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound was acquired using a Bruker AC-300 spectrometer with Chloroform-d (CDCl3) as the solvent and Tetramethylsilane (TMS) as the reference standard.[1] The observed chemical shifts (δ) are summarized in the table below.

Carbon AtomChemical Shift (δ) in ppm
C1 (=CH₂)107.2
C2 (C=)151.1
C3 (-CH-)41.5
C4 (-CH₂-)27.2
C5 (-CH₃)12.0
C2-CH₃20.3
C3-CH₃17.5

Solvent: Chloroform-d; Reference: TMS[1]

Structural Correlation and Visualization

The structure of this compound with carbon atom numbering corresponding to the data table is presented below. The sp² hybridized carbons of the double bond (C1 and C2) exhibit characteristically downfield shifts (100-150 ppm), while the sp³ hybridized carbons appear in the upfield region of the spectrum.[2][3]

Caption: Molecular structure of this compound with 13C NMR assignments.

Experimental Protocol: 13C NMR Spectroscopy

The following outlines a standard protocol for acquiring a 13C NMR spectrum of an alkene like this compound.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the analyte (this compound) in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[2]

  • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

  • Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency.

  • A proton-decoupled spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies, which collapses the carbon-proton couplings and results in a single sharp peak for each unique carbon atom. This also provides a Nuclear Overhauser Effect (NOE) enhancement of the carbon signals.

  • The acquisition parameters, such as the pulse angle, acquisition time, and relaxation delay, are set to optimize signal-to-noise and ensure accurate integration if quantitative analysis is required.

  • Due to the low natural abundance of the 13C isotope (about 1.1%), multiple scans are acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.[2]

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The peaks are integrated to determine their relative areas, which in 13C NMR with proton decoupling does not directly correspond to the number of carbons but can give a general indication of the types of carbons (e.g., quaternary carbons are often smaller).

References

An In-depth Technical Guide to the FTIR Spectrum Interpretation of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Dimethyl-1-pentene. The information herein is intended to support research and development activities where the identification and characterization of this compound are critical.

Core Spectral Data

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the vibrational frequencies of its functional groups. As an alkene, the most prominent features arise from the carbon-carbon double bond (C=C) and the associated vinylidene (=C-H) and aliphatic (C-H) bonds.

Quantitative Spectral Data Summary

The following table summarizes the key absorption bands observed in the gas-phase FTIR spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) database.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3080Medium=C-H StretchAlkene (vinylidene)
~2965StrongC-H Asymmetric StretchAlkane (methyl & methylene)
~2875StrongC-H Symmetric StretchAlkane (methyl & methylene)
~1645MediumC=C StretchAlkene
~1465MediumC-H Bend (Scissoring)Alkane (methylene)
~1375MediumC-H Bend (Symmetric)Alkane (methyl)
~890Strong=C-H Bend (Out-of-Plane)Alkene (1,1-disubstituted)[1]

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a liquid sample like this compound requires a standardized experimental procedure to ensure reproducibility and accuracy.

Methodology for FTIR Analysis of Liquid Samples

A common and effective method for analyzing non-aqueous liquid samples is through the use of transmission cells.

1. Sample Preparation:

  • Ensure the this compound sample is pure and free of any solvent or water, as these can introduce interfering absorption bands.

  • The sample is typically handled neat (undiluted).

2. Instrumentation and Setup:

  • An FTIR spectrometer, such as one equipped with a deuterated triglycine sulfate (DTGS) detector, is used.

  • Select appropriate IR-transparent windows for the liquid cell, such as Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates.

  • A background spectrum of the empty sample cell or the pure solvent (if used) is recorded to subtract atmospheric and cell-related absorptions.

3. Data Acquisition:

  • A small drop of the liquid sample is placed between the two salt plates, forming a thin film.

  • The plates are mounted in the spectrometer's sample holder.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

4. Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Baseline correction and other spectral manipulations may be performed as needed to clarify peaks.

Visualization of the Interpretation Workflow

The logical process for interpreting the FTIR spectrum of this compound can be visualized as a workflow diagram.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation of this compound cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation and Assignment cluster_conclusion Conclusion Sample This compound Sample FTIR FTIR Spectrometer Sample->FTIR Spectrum Raw FTIR Spectrum FTIR->Spectrum Identify_Regions Identify Key Spectral Regions (>3000, ~1650, ~890 cm⁻¹) Spectrum->Identify_Regions Peak_Picking Peak Picking and Wavenumber Determination Identify_Regions->Peak_Picking Intensity Note Peak Intensities (Strong, Medium, Weak) Peak_Picking->Intensity Correlation Correlate with Known Frequencies Peak_Picking->Correlation Intensity->Correlation Assign_Alkene Assign Alkene Peaks (=C-H stretch, C=C stretch, =C-H bend) Structure_Confirmation Confirm Molecular Structure Assign_Alkene->Structure_Confirmation Assign_Alkane Assign Alkane Peaks (C-H stretch, C-H bend) Assign_Alkane->Structure_Confirmation Correlation->Assign_Alkene Correlation->Assign_Alkane

Caption: Workflow for the interpretation of the FTIR spectrum of this compound.

Detailed Interpretation of Key Spectral Features

The structure of this compound contains several key features that give rise to its characteristic FTIR spectrum:

  • =C-H Stretching: The peak around 3080 cm⁻¹ is indicative of the stretching vibration of the C-H bonds on the double bond. This absorption occurs at a higher frequency than the C-H stretching of saturated hydrocarbons.[2][3]

  • C-H Stretching (Alkyl Groups): The strong absorptions just below 3000 cm⁻¹, around 2965 cm⁻¹ and 2875 cm⁻¹, are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain and the methyl substituents.[2]

  • C=C Stretching: The absorption of medium intensity at approximately 1645 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibration.[2][3] The intensity of this peak can vary depending on the symmetry of the alkene.

  • C-H Bending (Alkyl Groups): The peaks at roughly 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the C-H bonds in the alkyl portions of the molecule.

  • =C-H Out-of-Plane Bending: The strong band observed near 890 cm⁻¹ is a highly diagnostic feature for a 1,1-disubstituted (geminal) alkene (R₂C=CH₂).[1] This out-of-plane bending vibration, often referred to as a "wag," is typically intense and provides clear evidence for this substitution pattern.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 2,3-Dimethyl-1-pentene. The information contained herein is essential for professionals in chemical research, materials science, and drug development who require a thorough understanding of the energetic landscape and reactivity of this branched alkene. This document presents quantitative data in structured tables, details relevant experimental methodologies, and visualizes key chemical principles and workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound dictate its behavior in chemical reactions and physical processes. A summary of its key physical and thermodynamic data is provided below.

Table 1: Physical Properties of this compound

PropertyValueUnitsReference
Molecular FormulaC₇H₁₄-[1][2]
Molecular Weight98.1861 g/mol [1][2]
CAS Registry Number3404-72-6-[1][2]
Boiling Point (Tb)357 ± 1K[1]
Melting Point (Tf)136 ± 8K[1]

Table 2: Thermodynamic Properties of this compound and Related Compounds at 298.15 K

PropertyThis compound (liquid)2,3-Dimethylpentane (liquid)UnitsReference/Method
Enthalpy
Standard Enthalpy of Formation (ΔHf°)-82.5 ± 1.2-208.7 ± 0.8kJ/molCalculated
Enthalpy of Vaporization (ΔHvap)33.4 at 326 K31.5kJ/mol[1]
Enthalpy of Hydrogenation (ΔHhydrog°)-126.2 ± 0.7N/AkJ/mol[2]
Entropy
Standard Molar Entropy (S°)Estimated: ~330-350345.3J/mol·KEstimation /[3]
Gibbs Free Energy
Standard Gibbs Free Energy of Formation (ΔGf°)Estimated: ~60-70-kJ/molCalculated
Heat Capacity
Molar Heat Capacity (Cp)Estimated: ~210-230218.3J/mol·KEstimation /[3]

Chemical Stability and Reactivity

The stability of an alkene is a critical factor in its reactivity and potential applications. For this compound, a monosubstituted alkene, its stability is influenced by the arrangement of alkyl groups around the double bond.

Isomerization

The double bond in this compound is in a terminal position. Through isomerization reactions, this double bond can migrate to form more substituted, and therefore more stable, internal alkenes. The most likely isomerization products would be 2,3-Dimethyl-2-pentene (a tetrasubstituted alkene) and 3,4-Dimethyl-2-pentene (a disubstituted alkene). The thermodynamic driving force for these isomerizations is the increased stability of the more highly substituted double bond.

The relative stability of alkene isomers is primarily governed by:

  • Hyperconjugation: The stabilizing interaction of electrons in adjacent C-H sigma bonds with the pi system of the double bond. More substituted alkenes have more opportunities for hyperconjugation.

  • Steric Hindrance: In some highly substituted alkenes, steric strain between bulky alkyl groups can destabilize the molecule.

Based on these principles, 2,3-Dimethyl-2-pentene is expected to be the most thermodynamically stable isomer.

Caption: Isomerization pathways of this compound.

Thermal Decomposition

At elevated temperatures, this compound, like other hydrocarbons, will undergo thermal decomposition (pyrolysis). The decomposition process typically involves the homolytic cleavage of C-C and C-H bonds to form smaller, more stable radical and molecular species. The presence of tertiary and quaternary carbon atoms in the structure of this compound can influence the specific fragmentation pathways. The initial steps of pyrolysis are generally the breaking of the weakest bonds in the molecule.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Hydrogenation by Calorimetry

The enthalpy of hydrogenation of this compound was experimentally determined by Rogers and Dejroongruang (1989) using a calorimetric method. The general workflow for such an experiment is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis prep_alkene Prepare a precise mass of this compound in a suitable solvent (e.g., cyclohexane) load_calorimeter Load alkene solution and catalyst into the calorimeter prep_alkene->load_calorimeter prep_catalyst Prepare a slurry of hydrogenation catalyst (e.g., PtO2 or Pd/C) prep_catalyst->load_calorimeter equilibrate Allow the system to reach thermal equilibrium load_calorimeter->equilibrate introduce_h2 Introduce a known amount of hydrogen gas equilibrate->introduce_h2 measure_temp Record the temperature change of the system introduce_h2->measure_temp calc_heat Calculate the heat evolved from the temperature change and calorimeter heat capacity measure_temp->calc_heat calc_enthalpy Determine the molar enthalpy of hydrogenation calc_heat->calc_enthalpy

Caption: Experimental workflow for hydrogenation calorimetry.

Methodology Details:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

  • Reaction: A precisely weighed sample of this compound, dissolved in a non-reactive solvent like cyclohexane, is placed in the calorimeter with a hydrogenation catalyst (e.g., platinum oxide).

  • Hydrogenation: After thermal equilibrium is established, hydrogen gas is introduced, and the exothermic hydrogenation reaction proceeds.

  • Temperature Measurement: The change in temperature of the calorimeter system is carefully measured.

  • Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the alkene.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation of this compound can be calculated using its enthalpy of hydrogenation and the known standard enthalpy of formation of its hydrogenation product, 2,3-dimethylpentane, through the application of Hess's Law.

Reaction Scheme:

  • C₇H₁₄(l) + H₂(g) → C₇H₁₆(l) ; ΔH₁ = -126.2 kJ/mol (Enthalpy of Hydrogenation)

  • 7C(graphite) + 8H₂(g) → C₇H₁₆(l) ; ΔH₂ = -208.7 kJ/mol (Enthalpy of Formation of 2,3-dimethylpentane)

  • 7C(graphite) + 7H₂(g) → C₇H₁₄(l) ; ΔHf°(alkene) = ?

Calculation:

ΔHf°(alkene) = ΔH₂ - ΔH₁ ΔHf°(alkene) = (-208.7 kJ/mol) - (-126.2 kJ/mol) = -82.5 kJ/mol

Relationship Between Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. The Gibbs free energy of formation, which determines the spontaneity of a compound's formation from its elements, is calculated from the enthalpy of formation and the standard entropy.

Thermodynamic_Relationships H Enthalpy of Formation (ΔH°f) G Gibbs Free Energy of Formation (ΔG°f) H->G S Standard Molar Entropy (S°) S->G T Temperature (T) T->G G_eq ΔG°f = ΔH°f - TΔS°

Caption: Relationship between key thermodynamic properties.

This relationship is crucial for predicting the equilibrium position of chemical reactions involving this compound. A negative Gibbs free energy of formation indicates that the compound is stable with respect to its constituent elements.

Conclusion

This technical guide has summarized the key thermodynamic properties and stability considerations for this compound. The provided data and methodologies offer a foundational understanding for researchers and professionals working with this compound. While experimental data for some properties are lacking, estimation methods and thermodynamic relationships allow for a reasonably comprehensive characterization. Further experimental investigation into the heat capacity and the kinetics of isomerization and thermal decomposition would provide a more complete picture of the behavior of this compound under various conditions.

References

Molecular formula and molecular weight of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular properties of 2,3-Dimethyl-1-pentene, a valuable biochemical for research applications. The information is presented to serve researchers, scientists, and professionals in drug development.

Molecular Properties

The foundational data for this compound is summarized below, offering a clear overview of its molecular formula and weight.

PropertyValue
Molecular FormulaC₇H₁₄[1][2][3][4]
Molecular Weight98.19 g/mol [1][3]

The molecular formula indicates a composition of 7 carbon atoms and 14 hydrogen atoms. The molecular weight is approximately 98.19 grams per mole, a critical parameter for stoichiometric calculations in experimental protocols.[1][3] The NIST WebBook provides a slightly more precise molecular weight of 98.1861 g/mol .[2]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

A This compound B Molecular Formula: C₇H₁₄ A->B has C Molecular Weight: 98.19 g/mol A->C has

Caption: Relationship between this compound and its molecular properties.

References

The Architecture of Branching: A Technical Guide to the Discovery and Historical Synthesis of Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for branched alkenes. From early industrial processes to the development of highly stereoselective transformations, this document provides a comprehensive overview of the key reactions that have become central to the construction of these vital structural motifs in organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals.

A Historical Perspective: From Industrial Feedstocks to Fine Chemicals

The story of branched alkenes begins not in the finesse of a round-bottom flask, but in the large-scale cracking of petroleum. The demand for high-octane gasoline in the early 20th century spurred the development of thermal and later catalytic cracking processes.[1][2][3] These methods, while revolutionary for fuel production, also yielded a variety of smaller, more reactive hydrocarbons, including the simplest branched alkene, isobutylene (2-methylpropene).[4][5][6]

The first commercial fluid catalytic cracking (FCC) unit, which came online in 1942, marked a significant milestone, establishing a reliable source of branched alkenes for the burgeoning chemical industry.[1][7] Isobutylene, for instance, was initially extracted from hydrocarbon mixtures using sulfuric acid, a process patented in 1947.[4] Later, the dehydration of tert-butyl alcohol provided a route to higher purity isobutylene.[4][6] These early industrial methods laid the groundwork for the utilization of branched alkenes as key starting materials.

The mid-20th century witnessed a paradigm shift with the advent of named reactions that offered unprecedented control over the formation of carbon-carbon double bonds. The discovery of the Wittig reaction in 1954 provided a powerful tool for converting ketones and aldehydes into alkenes, including branched variants.[8] This was followed by a cascade of innovative olefination methods, each addressing specific challenges of stereoselectivity and substrate scope. The Julia olefination, reported in 1973, offered a reliable method for the synthesis of E-alkenes.[9] The development of organometallic reagents, particularly Grignard reagents, opened up pathways to branched alkenes through the addition to carbonyls followed by elimination. More recently, the advent of olefin metathesis, recognized with the Nobel Prize in Chemistry in 2005, has provided a powerful and versatile strategy for the construction of highly substituted and complex alkenes.

Key Synthetic Methodologies: Mechanisms and Protocols

The modern synthetic chemist has a diverse toolkit for the construction of branched alkenes. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials. This section details the mechanisms and provides experimental protocols for the most significant of these reactions.

The Wittig Reaction: A Cornerstone of Olefin Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Mechanism:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. For unstabilized ylides, the reaction is typically under kinetic control, leading to the formation of the Z-alkene.

Wittig_Mechanism cluster_step1 Ylide Formation cluster_step2 [2+2] Cycloaddition cluster_step3 Cycloreversion Phosphonium_Salt R¹-CH₂-P⁺Ph₃ X⁻ Ylide R¹-C⁻H-P⁺Ph₃ Phosphonium_Salt->Ylide - HX Base Base Base->Ylide Ylide_reac R¹-C⁻H-P⁺Ph₃ Oxaphosphetane Oxaphosphetane Intermediate Ylide_reac->Oxaphosphetane Carbonyl R²-C(=O)-R³ Carbonyl->Oxaphosphetane Oxaphosphetane_reac Oxaphosphetane Alkene R¹-CH=C(R²)R³ Oxaphosphetane_reac->Alkene Phosphine_Oxide Ph₃P=O Oxaphosphetane_reac->Phosphine_Oxide

Wittig Reaction Mechanism

This protocol describes the synthesis of (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.0 eq).

  • Add anhydrous THF to the flask via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium amide (1.1 eq) in portions to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red ylide indicates the completion of this step.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford (Z)-stilbene.

Ylide TypeCarbonylProductYield (%)Z:E RatioReference
Unstabilized (R=alkyl)AldehydeZ-alkene70-95>95:5[10]
Stabilized (R=CO₂R')AldehydeE-alkene80-98<5:95[10]
Semistabilized (R=aryl)AldehydeMixture60-90Variable[10]
Unstabilized (R=alkyl)KetoneAlkene50-80Variable[10]

The Schlosser modification allows for the synthesis of E-alkenes from non-stabilized ylides. This is achieved by deprotonating the intermediate betaine with a strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to the E-alkene.

Schlosser_Modification cluster_step1 Betaine Formation cluster_step2 Deprotonation cluster_step3 Protonation cluster_step4 Elimination Ylide R¹-C⁻H-P⁺Ph₃ Erythro_Betaine erythro-Betaine Ylide->Erythro_Betaine Carbonyl R²-C(=O)-R³ Carbonyl->Erythro_Betaine Erythro_Betaine_reac erythro-Betaine Ylide_Anion β-oxido ylide Erythro_Betaine_reac->Ylide_Anion - PhH Base PhLi Base->Ylide_Anion Ylide_Anion_reac β-oxido ylide Threo_Betaine threo-Betaine Ylide_Anion_reac->Threo_Betaine - t-BuO⁻ Acid t-BuOH Acid->Threo_Betaine Threo_Betaine_reac threo-Betaine E_Alkene E-Alkene Threo_Betaine_reac->E_Alkene

Schlosser Modification Workflow
The Julia Olefination: A Reliable Route to E-Alkenes

The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination, are excellent methods for the stereoselective synthesis of E-alkenes. The classical Julia-Lythgoe reaction is a two-step process involving the formation of a β-acyloxysulfone followed by reductive elimination. The Julia-Kocienski modification is a one-pot procedure that offers high E-selectivity.[9][11]

Mechanism (Julia-Kocienski):

The reaction involves the addition of a metalated heteroaryl sulfone to an aldehyde or ketone. The resulting alkoxide undergoes a Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl oxide to give the alkene.

Julia_Kocienski_Mechanism cluster_step1 Deprotonation cluster_step2 Addition to Carbonyl cluster_step3 Smiles Rearrangement cluster_step4 Elimination Sulfone R¹-CH₂-SO₂-Het Carbanion R¹-C⁻H-SO₂-Het Sulfone->Carbanion - HB Base Base Base->Carbanion Carbanion_reac R¹-C⁻H-SO₂-Het Alkoxide Alkoxide Intermediate Carbanion_reac->Alkoxide Carbonyl R²-C(=O)-H Carbonyl->Alkoxide Alkoxide_reac Alkoxide Intermediate Spirocyclic Spirocyclic Intermediate Alkoxide_reac->Spirocyclic Spirocyclic_reac Spirocyclic Intermediate E_Alkene E-Alkene Spirocyclic_reac->E_Alkene Byproducts SO₂ + Het-O⁻ Spirocyclic_reac->Byproducts

Julia-Kocienski Olefination Mechanism

This protocol describes the synthesis of an E-alkene from a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.

Materials:

  • Alkyl-PT-sulfone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous dimethoxyethane (DME)

  • Aldehyde

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the alkyl-PT-sulfone (1.0 eq) and anhydrous DME.

  • Cool the solution to -78 °C.

  • Add a solution of KHMDS (1.1 eq) in DME dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 eq) neat or as a solution in DME dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the E-alkene.

SulfoneAldehydeBaseSolventYield (%)E:Z RatioReference
PT-SulfoneAromaticKHMDSDME85-95>95:5[12]
PT-SulfoneAliphaticKHMDSDME70-90>95:5[12]
BT-SulfoneAromaticKHMDSDME75-9080:20 - 90:10[2]
BT-SulfoneAliphaticKHMDSDME60-8570:30 - 85:15[2]
Grignard Reaction followed by Elimination

A classical and robust method for preparing branched alkenes involves the addition of a Grignard reagent to a ketone or aldehyde to form a tertiary or secondary alcohol, followed by acid-catalyzed dehydration.

Mechanism:

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide is protonated upon workup to yield the alcohol. Subsequent treatment with a strong acid protonates the hydroxyl group, which then departs as water to form a carbocation. Deprotonation from an adjacent carbon yields the alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, favoring the more substituted alkene.

This protocol describes the synthesis of 2-methyl-2-butene from acetone and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Ethyl bromide

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

Procedure: Part A: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of ethyl bromide (1.0 eq) in anhydrous Et₂O to the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate (slight warming and bubbling). If not, gently warm the flask.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

Part B: Addition to Acetone and Dehydration

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of acetone (0.9 eq) in anhydrous Et₂O dropwise from the dropping funnel.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Separate the organic layer and wash the aqueous layer with Et₂O.

  • Combine the organic layers and dry over anhydrous CaCl₂.

  • Filter and remove the solvent by simple distillation.

  • To the crude tertiary alcohol, add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture and distill the resulting alkene, 2-methyl-2-butene.

Ketone/AldehydeGrignard ReagentProductYield (%)Reference
AcetoneEthylmagnesium bromide2-Methyl-2-butene60-70General
CyclohexanoneMethylmagnesium iodide1-Methylcyclohexene75-85General
PropanalIsopropylmagnesium chloride2-Methyl-2-pentene65-75General
Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the synthesis of complex molecules, including highly substituted branched alkenes. Cross-metathesis (CM) and ring-closing metathesis (RCM) are particularly useful in this context. The development of well-defined ruthenium and molybdenum catalysts (e.g., Grubbs and Schrock catalysts) has been instrumental in the widespread adoption of this methodology.

Mechanism:

The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal carbene and an alkene, via a metallacyclobutane intermediate.

Metathesis_Mechanism cluster_step1 Initiation cluster_step2 Propagation cluster_step3 Cross-Metathesis cluster_step4 Product Formation Catalyst [M]=CHR¹ Metallacyclobutane1 Metallacyclobutane Catalyst->Metallacyclobutane1 Alkene1 R²-CH=CH-R³ Alkene1->Metallacyclobutane1 Metallacyclobutane1_reac Metallacyclobutane New_Carbene [M]=CHR² Metallacyclobutane1_reac->New_Carbene New_Alkene1 R¹-CH=CH-R³ Metallacyclobutane1_reac->New_Alkene1 New_Carbene_reac [M]=CHR² Metallacyclobutane2 Metallacyclobutane New_Carbene_reac->Metallacyclobutane2 Alkene2 R⁴-CH=CH-R⁵ Alkene2->Metallacyclobutane2 Metallacyclobutane2_reac Metallacyclobutane Product_Alkene R²-CH=CH-R⁴ Metallacyclobutane2_reac->Product_Alkene Regen_Carbene [M]=CHR⁵ Metallacyclobutane2_reac->Regen_Carbene

References

Navigating Stereochemistry: An In-depth Technical Guide to the IUPAC Nomenclature of Complex Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular sciences, particularly within drug development and materials research, the precise three-dimensional arrangement of atoms—stereochemistry—is of paramount importance. Alkene isomers, characterized by the restricted rotation around a carbon-carbon double bond, present a fundamental and recurring challenge in stereochemical assignment and nomenclature. Misinterpretation or ambiguous naming can lead to significant errors in synthesis, biological testing, and regulatory documentation. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for complex alkene isomers, with a focus on the robust E/Z notational system. It is designed to serve as a detailed reference for researchers, scientists, and professionals who require an unambiguous and systematic approach to naming these critical molecular structures.

Fundamental Principles of Alkene Isomerism: Beyond Cis and Trans

The traditional cis/trans nomenclature, while useful for simple, disubstituted alkenes, proves inadequate for more complex substitution patterns.[1][2] The IUPAC-preferred method for describing the absolute stereochemistry of double bonds is the E/Z convention.[2] This system provides an unambiguous descriptor for any alkene with two, three, or four substituents.

The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules , which assign a priority to each substituent on the double bond carbons.[1][3][4]

  • Z Isomer : From the German zusammen (together), this descriptor is used when the two higher-priority groups are on the same side of the double bond.[2]

  • E Isomer : From the German entgegen (opposite), this descriptor is used when the two higher-priority groups are on opposite sides of the double bond.[2]

The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of E or Z configuration hinges on the correct application of the CIP priority rules to the substituents on each carbon of the double bond.[3][4]

Rule 1: Priority by Atomic Number Substituents are prioritized based on the atomic number of the atom directly attached to the double bond carbon. A higher atomic number confers a higher priority.[4]

Rule 2: Breaking Ties with Subsequent Atoms If the atoms directly attached to the double bond carbon are the same, the priority is determined by proceeding along the substituent chains until a point of difference is reached. The substituent with the atom of higher atomic number at the first point of difference is assigned the higher priority.[1][3]

Rule 3: Handling Multiple Bonds Atoms involved in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. This is often referred to as the "phantom atom" method.[1][3] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

Rule 4: Isotopes When comparing isotopes, the isotope with the higher atomic mass is assigned the higher priority.[5][6]

Rule 5: Lone Pairs A lone pair of electrons is considered to have an atomic number of 0, thus receiving the lowest possible priority.[4]

CIP_Priority_Rules start Start: Identify Substituents on One Alkene Carbon rule1 Rule 1: Compare Atomic Numbers of Directly Attached Atoms start->rule1 decision1 Are Atomic Numbers Different? rule1->decision1 assign_priority1 Assign Higher Priority to Higher Atomic Number decision1->assign_priority1 Yes rule2 Rule 2: Move to Next Atoms in Chain decision1->rule2 No (Tie) end Priority Assigned assign_priority1->end decision2 Is there a Point of Difference in Atomic Number? rule2->decision2 assign_priority2 Assign Higher Priority at First Point of Difference decision2->assign_priority2 Yes rule3 Rule 3: Apply Phantom Atom Method for Multiple Bonds decision2->rule3 No (Still a Tie) assign_priority2->end rule4 Rule 4: Compare Atomic Mass for Isotopes rule3->rule4 rule5 Rule 5: Lone Pair has Lowest Priority (Atomic Number 0) rule4->rule5 rule5->rule2

Nomenclature of Complex Alkenes

Polyenes

For molecules containing multiple double bonds (polyenes), the stereochemistry of each double bond must be specified. The parent chain is numbered to give the double bonds the lowest possible locants. The E or Z descriptor for each double bond is placed in parentheses at the beginning of the IUPAC name, preceded by its locant.[2]

Example: (2E,4Z)-hepta-2,4-diene

Cyclic Alkenes

For cycloalkenes, the double bond is assumed to be between carbons 1 and 2, and numbering proceeds around the ring to give substituents the lowest possible locants. For exocyclic double bonds (where one of the double bond carbons is not part of the ring), the naming follows standard alkene rules, with the cycloalkane treated as a substituent if the acyclic portion containing the double bond is longer.

Experimental Determination of Alkene Stereochemistry

The definitive assignment of E or Z configuration is achieved through experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating alkene stereochemistry in solution.

  • ¹H-¹H Coupling Constants (³JHH) : The magnitude of the vicinal coupling constant between protons on a double bond is highly dependent on their dihedral angle. Trans protons (dihedral angle ≈ 180°) exhibit larger coupling constants than cis protons (dihedral angle ≈ 0°).[7][8]

Isomer Type Typical ³JHH Range (Hz)
cis (Z)6 - 12
trans (E)12 - 18

Table 1: Typical vicinal coupling constant ranges for cis and trans alkene protons.[8]

  • Nuclear Overhauser Effect (NOE) : The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[9] In a 1D NOE difference experiment or a 2D NOESY experiment, irradiation of a proton on one side of a double bond will result in an enhancement of the signal of a spatially proximate proton. This is particularly useful for tetrasubstituted alkenes where ¹H-¹H coupling is absent. For a Z-isomer, an NOE will be observed between substituents on the same side of the double bond, whereas for an E-isomer, the NOE will be observed between substituents on opposite sides.[9]

Experimental Protocol: 1D NOE Difference Spectroscopy for E/Z Isomer Determination

  • Sample Preparation : Dissolve 5-10 mg of the purified alkene isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final concentration of 10-50 mM in a high-quality NMR tube.

  • Initial ¹H NMR Spectrum : Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the key protons on and adjacent to the double bond.

  • NOE Experiment Setup :

    • Select a well-resolved resonance of a substituent proton (e.g., a methyl group) on the double bond for selective irradiation.

    • Set up a 1D NOE difference experiment (e.g., using a selnogp pulse sequence on a Bruker spectrometer).

    • The experiment consists of two parts: one where the target resonance is selectively irradiated with a low-power RF field for a specific mixing time (typically 0.5-2 seconds), and a control experiment where the irradiation is applied at a frequency far from any proton signals.

  • Data Acquisition : Acquire the interleaved on-resonance and off-resonance free induction decays (FIDs). A sufficient number of scans (e.g., 128 or more) should be collected to achieve an adequate signal-to-noise ratio, as NOE enhancements are often small (1-5%).

  • Data Processing and Analysis :

    • Subtract the control FID from the irradiated FID. This results in a difference spectrum where only the irradiated peak and any peaks experiencing an NOE are visible.

    • A positive signal for the irradiated peak and other enhanced peaks indicates a through-space interaction.

    • Observe which other proton signals show an enhancement. An enhancement of a signal from a substituent on the same side of the double bond confirms a Z configuration, while enhancement of a signal from a substituent on the opposite side indicates an E configuration.

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of molecular structure, including the absolute stereochemistry of double bonds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth : Grow a single crystal of the compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (free of cracks and defects). This is often achieved through slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting : Mount the selected crystal on a goniometer head, typically using a cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection :

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated through various angles. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a few hours.

  • Data Processing and Structure Solution :

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement and Validation :

    • Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • The final refined structure provides a precise three-dimensional model of the molecule, from which the E or Z configuration of any double bonds can be unequivocally determined.

Experimental_Workflow start Alkene Isomer Sample decision Is the sample crystalline? start->decision nmr NMR Spectroscopy decision->nmr No (or in solution) xray Single-Crystal X-ray Diffraction decision->xray Yes nmr_methods ¹H-¹H Coupling Constants (³JHH) Nuclear Overhauser Effect (NOE) nmr->nmr_methods xray_steps Crystal Growth -> Data Collection -> Structure Solution & Refinement xray->xray_steps result Unambiguous E/Z Assignment nmr_methods->result xray_steps->result

Thermodynamic Stability of Alkene Isomers

In general, trans (E) isomers are thermodynamically more stable than their corresponding cis (Z) isomers. This increased stability is primarily due to the reduction of steric strain, as the larger substituent groups are positioned further apart in the E configuration.[7] The energy difference can be quantified by comparing the heats of hydrogenation (ΔH°hydrog) of the isomers. The less stable isomer will release more heat upon hydrogenation to the corresponding alkane.

Alkene Isomers ΔH°hydrog (kJ/mol) Energy Difference (kJ/mol) More Stable Isomer
cis-2-Butene-1204trans-2-Butene
trans-2-Butene-116
cis-2-Hexene-121~5trans-2-Hexene
trans-2-Hexene-116

Table 2: Comparison of heats of hydrogenation and relative stability for selected alkene isomers.[7]

Conclusion

The unambiguous assignment of alkene stereochemistry is a critical aspect of modern chemical research and development. The IUPAC's E/Z nomenclature, based on the Cahn-Ingold-Prelog priority rules, provides a systematic and universally applicable framework for this purpose. When coupled with powerful analytical techniques such as NMR spectroscopy and X-ray crystallography, researchers can confidently determine and communicate the precise three-dimensional structure of complex molecules. A thorough understanding of these principles and methodologies is essential for ensuring accuracy, reproducibility, and safety in the synthesis and application of novel chemical entities.

References

Navigating the Volatile Landscape: A Technical Guide to Gas Chromatography Retention Time of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practical considerations for determining the gas chromatography (GC) retention time of 2,3-Dimethyl-1-pentene. While a definitive, universal retention time cannot be stated without specific experimental context, this document outlines the critical factors influencing elution, presents a detailed experimental protocol for its determination, and offers a comparative data framework for C7 hydrocarbons. This guide is intended to equip researchers with the necessary knowledge to develop and interpret GC methods for the analysis of this and similar volatile organic compounds.

The Dynamic Nature of Retention Time

The retention time (t_R) in gas chromatography is the time it takes for a specific analyte to travel from the injector, through the chromatographic column, to the detector.[1][2] It is a critical parameter for compound identification and quantification.[1] However, t_R is not an intrinsic property of a molecule but is highly dependent on the analytical conditions.[3][4] Understanding and controlling these variables is paramount for achieving reproducible and reliable results.

Several key factors influence the retention time of an analyte in gas chromatography:

  • Stationary Phase: The chemical nature of the stationary phase within the GC column is a primary determinant of separation.[1] The principle of "like dissolves like" governs the interaction between the analyte and the stationary phase. For a non-polar compound like this compound, a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1, HP-1), is typically employed to achieve good separation based on boiling point.[5]

  • Column Temperature: The column oven temperature significantly impacts the vapor pressure of the analyte and, consequently, its retention time.[6][7] Higher temperatures lead to increased analyte volatility and faster elution, resulting in shorter retention times.[6][8] Conversely, lower temperatures increase the interaction with the stationary phase, leading to longer retention times.[6] Temperature programming, where the oven temperature is increased during the analysis, is a common technique to optimize the separation of compounds with a wide range of boiling points.

  • Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) through the column affects the time an analyte spends in the stationary phase.[1] A higher flow rate will decrease the retention time, but may also reduce separation efficiency if the flow is too high.[6]

  • Column Dimensions: The length, internal diameter, and film thickness of the stationary phase all influence retention time. Longer columns provide more surface area for interaction, leading to longer retention times and generally better resolution.[1]

  • Analyte Properties: The boiling point and polarity of the analyte are intrinsic properties that influence its retention time. For non-polar columns, compounds generally elute in order of increasing boiling point.

Experimental Protocol for the Determination of this compound Retention Time

The following protocol provides a robust starting point for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a standard solution of this compound in a volatile, high-purity solvent (e.g., pentane or hexane) at a known concentration (e.g., 100 ppm).

  • For complex matrices, sample preparation techniques such as headspace analysis or solid-phase microextraction (SPME) may be necessary to isolate the volatile analyte and minimize matrix interference.[5]

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: An Agilent 7890A Series GC or similar, equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).[9]

  • Column: A non-polar capillary column, such as an Agilent CP-Sil 5 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Detector:

    • FID: Temperature: 300 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

    • MS: Transfer line temperature: 280 °C, Ion source temperature: 230 °C, Mass range: m/z 35-350.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared standard solution into the GC.

  • Acquire the chromatogram and identify the peak corresponding to this compound based on its mass spectrum (if using GC-MS) or by comparing the retention time to that of a known standard.

  • The retention time is the time at which the apex of the peak elutes.

Comparative Retention Data for C7 Hydrocarbons

While the exact retention time of this compound is dependent on the specific analytical conditions, its elution order relative to other C7 isomers can be predicted based on their boiling points and structural features when using a non-polar stationary phase. Generally, for non-polar columns, compounds with lower boiling points will elute earlier. Branching in the carbon chain tends to lower the boiling point compared to the straight-chain alkane.

CompoundMolecular FormulaBoiling Point (°C)Expected Elution Order (Relative to n-Heptane)
n-HeptaneC7H1698.4Reference
2-MethylhexaneC7H1690.0Earlier
3-MethylhexaneC7H1692.0Earlier
2,2-DimethylpentaneC7H1679.2Much Earlier
2,3-DimethylpentaneC7H1689.8Earlier
2,4-DimethylpentaneC7H1680.5Much Earlier
3,3-DimethylpentaneC7H1686.1Earlier
3-EthylpentaneC7H1693.5Earlier
2,2,3-TrimethylbutaneC7H1680.9Much Earlier
This compound C7H14 ~93-94 Similar to or slightly earlier than n-Heptane
MethylcyclohexaneC7H14100.9Later
TolueneC7H8110.6Much Later

Note: The boiling point of this compound is an estimate and can vary. The expected elution order is a general guideline for non-polar GC columns and may change with different stationary phases or temperature programs.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the gas chromatography retention time of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare Standard Solution (this compound) Injection Inject Sample into GC Standard->Injection Sample Prepare Sample (e.g., Headspace, SPME) Sample->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Acquisition Acquire Chromatogram Detection->Acquisition Identification Peak Identification Acquisition->Identification Quantification Determine Retention Time (tR) Identification->Quantification

Figure 1. Experimental workflow for GC analysis.

Conclusion

The determination of the gas chromatography retention time for this compound is a multifactorial process that requires careful control of experimental parameters. By understanding the principles of chromatographic separation and following a systematic experimental approach, researchers can reliably determine the retention time of this and other volatile compounds. This technical guide provides the foundational knowledge and a practical framework to assist scientists and drug development professionals in their analytical endeavors, ensuring accurate and reproducible results in the characterization of complex chemical mixtures.

References

Technical Guide: Safety and Hazard Profile of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,3-Dimethyl-1-pentene (CAS No: 3404-72-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in a laboratory or research setting.

Physicochemical and Hazard Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C7H14[1][2]
Molecular Weight 98.19 g/mol [1][2][3]
Appearance Colorless to Almost colorless clear liquid[2][4]
Boiling Point 84.3 °C[1]
Melting Point -134.3 °C[1]
Flash Point -10 °C[1]
Density 0.7054 g/cm³ @ 20 °C[1]
Refractive Index n20/D 1.403[1]
Solubility in Water 27.55 mg/L @ 25 °C (estimated)[5]
Transport Hazard Class 3 (Flammable liquids)[1][6]
Packing Group II[1][6]
UN Number UN 3295[1][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential health effects upon exposure.

GHS Classification:

  • Flammable Liquids, Category 2: Highly flammable liquid and vapor.[3][4][7]

  • Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways.[3][4]

  • Skin Irritation, Category 2: Causes skin irritation.[6]

  • Eye Irritation, Category 2: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[6]

Hazard Statements (H-Statements):

  • H225: Highly flammable liquid and vapor.[1][3][7][8][9]

  • H304: May be fatal if swallowed and enters airways.[3][8][9]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements can be found in various safety data sheets.[1][4][7][8][9][11] Key precautions include keeping the substance away from heat and ignition sources, using explosion-proof equipment, wearing protective gear, and ensuring adequate ventilation.[11][12] In case of ingestion, it is critical to seek immediate medical attention and not induce vomiting.[4][8]

Experimental Protocols

Detailed experimental protocols for the determination of the safety and hazard properties of this compound are not explicitly provided in the reviewed safety data sheets and public chemical databases. The presented data are based on standardized testing methodologies (e.g., ASTM, OECD guidelines) conducted by chemical suppliers and regulatory bodies. For specific experimental details, it is recommended to consult the direct supplier of the chemical.

Emergency Procedures and Spill Response

In the event of a spill or accidental release, immediate and appropriate action is crucial to mitigate risks. The following workflow outlines a general procedure for handling a spill of this compound.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal start Spill of this compound Occurs evacuate Evacuate Immediate Area start->evacuate Alert personnel ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Ignition Sources ventilate->ignition ppe Don Appropriate PPE (gloves, goggles, respirator) ignition->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material using non-sparking tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Place Waste in a Sealed Container decontaminate->waste dispose Dispose of as Hazardous Waste waste->dispose

Caption: Workflow for handling a spill of this compound.

First Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14][13] Aspiration hazard is a major concern.[14]

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7][14] All equipment used when handling the product must be grounded to prevent static discharge.[14][12] Use non-sparking tools.[7][14][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][14][12] Store in a segregated and approved area for flammable liquids.[14] Keep away from incompatible materials such as strong oxidizing agents.[12]

Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported under normal processing.[12]

  • Chemical Stability: The product is stable under recommended storage conditions.[14][12]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[14][12]

  • Incompatible Materials: Strong oxidizing agents.[12]

  • Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide and carbon dioxide.[12]

References

Navigating the Landscape of High-Purity 2,3-Dimethyl-1-pentene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Scientists and Drug Development Professionals

Introduction: 2,3-Dimethyl-1-pentene, a branched aliphatic alkene, is a valuable building block in organic synthesis and holds potential for applications in the development of novel pharmaceuticals and fine chemicals. Its specific stereochemical and electronic properties make it an interesting starting material for the synthesis of complex molecules. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its key properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Purity

High-purity this compound is available from several commercial chemical suppliers who specialize in fine chemicals for research and development. The typical purity offered is greater than 98.0%, as determined by gas chromatography (GC). Below is a summary of prominent suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityAnalysis Method
TCI AmericaThis compound3404-72-6>98.0%GC
CymitQuimicaThis compound3404-72-6>98.0%GC

It is recommended to obtain a certificate of analysis (CoA) from the supplier for lot-specific purity data and information on trace impurities.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS Number 3404-72-6
Appearance Colorless liquid
Boiling Point 84 °C
Density 0.707 g/cm³ at 20 °C
Refractive Index 1.403 at 20 °C

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral information is available from various public databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the C=C double bond and C-H bonds of the alkene and alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of High-Purity this compound

A common laboratory-scale synthesis of this compound involves the dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol. This reaction is typically carried out under acidic conditions with heating.[1]

Reaction: Dehydration of 2,3-dimethyl-2-pentanol

Reagents and Equipment:

  • 2,3-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Place 2,3-dimethyl-2-pentanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and gently heat the mixture.

  • Collect the distillate, which will be a mixture of the alkene product and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation, collecting the fraction at the boiling point of this compound (84 °C).

Synthesis_Workflow Reactant 2,3-Dimethyl-2-pentanol Distillation Distillation Reactant->Distillation Acid H₂SO₄ (catalyst) Acid->Distillation Heat Heat Heat->Distillation Washing Washing & Neutralization Distillation->Washing Drying Drying Washing->Drying Purification Fractional Distillation Drying->Purification Product High-Purity this compound Purification->Product

Caption: Synthesis workflow for this compound.

Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is a standard method for determining the purity of volatile organic compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent)

  • Carrier gas (Helium or Hydrogen)

  • Data acquisition and processing software

Typical GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection Volume: 1 µL (with appropriate split ratio)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_FID_Workflow Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Analysis Chromatogram Analysis Detection->Analysis Result Purity Determination Analysis->Result

Caption: Workflow for GC-FID purity analysis.

Applications in Research and Drug Development

  • Asymmetric Hydroboration-Oxidation: To introduce a hydroxyl group with stereocontrol.

  • Epoxidation: To form an epoxide, a versatile intermediate for further functionalization.

  • Metathesis Reactions: To form new carbon-carbon double bonds.

  • Addition Reactions: Halogenation, hydrohalogenation, and other electrophilic additions to introduce various functional groups.

The branched nature of the carbon skeleton can be exploited to introduce steric bulk or specific stereocenters, which are often crucial for biological activity and selectivity in drug candidates. Researchers can utilize this compound as a starting material to explore novel chemical space in the discovery of new bioactive molecules.

Logical_Relationship Start High-Purity this compound Transformations Chemical Transformations (e.g., Epoxidation, Hydroboration) Start->Transformations Intermediates Functionalized Intermediates Transformations->Intermediates Scaffolds Complex Molecular Scaffolds Intermediates->Scaffolds Bioactive Potential Bioactive Molecules Scaffolds->Bioactive

Caption: Role as a synthetic building block.

Safety and Handling

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated area.

This guide provides a foundational understanding for researchers and professionals working with high-purity this compound. For specific applications and advanced synthetic methodologies, a thorough review of the current chemical literature is recommended.

References

Methodological & Application

Application Note: Mechanism and Analysis of the Acid-Catalyzed Isomerization of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkene isomerization is a fundamental reaction in organic chemistry, enabling the conversion of less stable, terminal alkenes into more stable, internal isomers. This process is crucial in various industrial applications, including the production of fine chemicals, fuels, and polymers, where the position of the double bond significantly influences the molecule's reactivity and physical properties.[1] The acid-catalyzed isomerization of 2,3-dimethyl-1-pentene serves as an excellent model for understanding the underlying principles of carbocation-mediated rearrangements. This application note provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol for its execution and analysis, and a framework for data presentation.

Reaction Mechanism

The acid-catalyzed isomerization of alkenes proceeds through a well-established mechanism involving the formation of a carbocation intermediate.[2] The reaction is driven by the thermodynamic stability of the resulting products, favoring the formation of the most substituted alkene (Zaitsev's rule).

The mechanism for this compound involves three key steps:

  • Protonation: The reaction is initiated by the electrophilic addition of a proton (H+) from the acid catalyst to the double bond of this compound. This protonation follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C1) to form the more stable carbocation. This initially yields a secondary carbocation at C2.

  • Carbocation Rearrangement: The initially formed secondary carbocation is unstable and rapidly rearranges to a more stable tertiary carbocation. This occurs via a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C3) migrates with its pair of electrons to the positively charged carbon (C2). This rearrangement results in the formation of a thermodynamically favored tertiary carbocation at C3.

  • Deprotonation: The final step involves the removal of a proton from a carbon atom adjacent to the carbocation by a conjugate base (e.g., H₂O or the counter-ion of the acid). Deprotonation can occur from either C2 or the methyl group on C3, leading to the formation of two different, more stable internal alkenes. The major product is the thermodynamically most stable tetrasubstituted alkene, 2,3-dimethyl-2-pentene.

G Mechanism of this compound Isomerization Start This compound (less stable) Protonation 1. Protonation (+H+) Start->Protonation Intermediate1 Secondary Carbocation Rearrangement 2. 1,2-Hydride Shift Intermediate1->Rearrangement Intermediate2 Tertiary Carbocation (more stable) Deprotonation 3. Deprotonation (-H+) Intermediate2->Deprotonation Product 2,3-Dimethyl-2-pentene (major product, most stable) Protonation->Intermediate1 +H+ Rearrangement->Intermediate2 Deprotonation->Product -H+

Caption: Acid-catalyzed isomerization mechanism of this compound.

Thermodynamic Considerations

The driving force for the isomerization is the formation of a more thermodynamically stable alkene. Alkene stability increases with the number of alkyl substituents on the double bond carbons.

Alkene IsomerStructureSubstitutionRelative Stability
This compoundCH₂(C(CH₃))CH(CH₃)CH₂CH₃DisubstitutedLeast Stable (Reactant)
2,3-Dimethyl-2-penteneCH₃C(CH₃)=C(CH₃)CH₂CH₃TetrasubstitutedMost Stable (Major Product)
3,4-Dimethyl-2-penteneCH₃CH=C(CH₃)CH(CH₃)₂TrisubstitutedMore Stable

Experimental Protocols

This section provides a detailed protocol for the isomerization reaction and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Materials and Reagents

  • This compound (≥98%)

  • Solid acid catalyst (e.g., Amberlyst® 15, Nafion™ NR50) or concentrated sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • GC-MS grade solvent (e.g., hexane) for sample dilution

B. Protocol 1: Solid Acid Catalyst Isomerization

Solid acid catalysts like ion-exchange resins are often preferred as they are easily separated from the reaction mixture, simplifying the workup process.[3][4]

  • Catalyst Preparation: Activate the solid acid catalyst (e.g., Amberlyst® 15) by washing with an anhydrous solvent and drying under a vacuum at 60-80°C for 4-6 hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst (approx. 10% w/w relative to the alkene).

  • Add anhydrous toluene (or another suitable solvent) followed by this compound.

  • Reaction Execution: Heat the mixture to a desired temperature (e.g., 50-70°C) and stir. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) for GC-MS analysis.

  • Workup: Once the reaction reaches equilibrium (i.e., the product ratio remains constant), cool the mixture to room temperature. Filter the catalyst from the solution.

  • The filtrate containing the product mixture can be directly prepared for GC-MS analysis.

C. Protocol 2: Homogeneous Acid Catalyst Isomerization

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a minimal amount of a non-reactive solvent like hexane.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) while stirring vigorously.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor the progress via GC-MS. The reaction is typically rapid.[5]

  • Workup (Quenching): Quench the reaction by slowly adding the mixture to a flask containing a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with dichloromethane. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and carefully evaporate the solvent under reduced pressure to obtain the isomer mixture.

D. Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying alkene isomers due to its high resolution and definitive identification capabilities.[1][6]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the final product mixture in a GC-MS grade solvent like hexane.[1]

  • GC-MS Method:

    • GC Column: Use a high-polarity or mid-polarity capillary column (e.g., a "624" type phase or a Carbowax-type column) to achieve optimal separation of closely eluting isomers.[6][7][8]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 5°C/min. (Note: This program is illustrative and must be optimized for the specific instrument and column).

    • MS Detector: Operate in full scan mode to identify the isomers based on their mass spectra and fragmentation patterns. The molecular ion peak for all C₇H₁₄ isomers will be at m/z 98.19.[9]

  • Data Analysis: Identify the peaks corresponding to the reactant and product isomers by comparing their retention times and mass spectra with known standards or literature data. Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Experimental Workflow

The overall experimental process can be visualized as a logical flow from preparation to final analysis.

G start Start: Prepare Reagents & Glassware setup Reaction Setup (Add Catalyst, Solvent, Alkene) start->setup reaction Run Isomerization Reaction (Heat & Stir) setup->reaction monitor Monitor Progress (Aliquots for GC-MS) reaction->monitor decision Equilibrium Reached? monitor->decision decision->reaction No workup Reaction Workup (Filter Catalyst / Quench Acid) decision->workup Yes extraction Product Extraction & Drying (for homogeneous catalysis) workup->extraction prep Prepare Sample for Analysis (Dilute in Hexane) workup->prep for solid catalyst extraction->prep analysis GC-MS Analysis prep->analysis data Data Interpretation (Identify & Quantify Isomers) analysis->data end_node End: Report Results data->end_node

Caption: General experimental workflow for alkene isomerization and analysis.

Data Presentation

Quantitative results from the GC-MS analysis should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 2: Sample GC-MS Data for Isomerization of this compound

Peak No.Retention Time (min)Area (%)Tentative Identificationm/z (Key Fragments)
17.854.5This compound98, 83, 69, 55
28.5289.22,3-Dimethyl-2-pentene98, 83, 69, 57
38.916.33,4-Dimethyl-2-pentene98, 83, 55

References

Application Notes and Protocols: Hydrogenation of 2,3-Dimethyl-1-pentene to 2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, enabling the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex molecular scaffolds and drug candidates. This document provides detailed application notes and protocols for the hydrogenation of the branched alkene, 2,3-dimethyl-1-pentene, to its saturated analogue, 2,3-dimethylpentane. The reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a heterogeneous catalyst.[1] Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney® Nickel.[1][2]

The conversion of this compound to 2,3-dimethylpentane is a model reaction for the saturation of sterically hindered double bonds. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, efficiency, and the potential for side reactions such as isomerization.[3] These protocols are designed to provide a comprehensive guide for researchers to perform this hydrogenation reaction efficiently and safely in a laboratory setting.

Reaction Principle

The catalytic hydrogenation of this compound is an addition reaction where two hydrogen atoms are added across the double bond, resulting in the formation of 2,3-dimethylpentane.[1] The reaction is typically carried out using a heterogeneous catalyst, which provides a surface for the adsorption of both the alkene and molecular hydrogen.[1] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and this compound are adsorbed onto the surface of the metal catalyst.[1]

  • Activation of Hydrogen: The H-H bond of the molecular hydrogen is weakened and cleaved upon adsorption to the metal surface.[1]

  • Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbons of the double bond of the adsorbed alkene.[1] This transfer typically occurs on the same face of the double bond, leading to a syn-addition.[1]

  • Desorption of Product: The resulting saturated alkane, 2,3-dimethylpentane, has a weaker affinity for the catalyst surface and is desorbed, regenerating the active sites for further catalytic cycles.[1]

Experimental Protocols

The following protocols outline the procedures for the hydrogenation of this compound using three common heterogeneous catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, versatile, and effective catalyst for the hydrogenation of alkenes. It generally offers high activity under mild conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar) for inerting

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen-filled balloon)

  • Filtration setup (e.g., Celite® or a syringe filter)

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation flask or pressure vessel, add a magnetic stir bar and 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Inerting the System: Seal the vessel and purge with an inert gas (N₂ or Ar) for several minutes to remove atmospheric oxygen.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol, to a concentration of 0.1-0.5 M). Subsequently, add this compound.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a pressure reactor, pressurize to the desired level (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if the starting material and product have different retention factors.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a suitable filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

  • Product Isolation: The filtrate contains the product, 2,3-dimethylpentane. The solvent can be removed by rotary evaporation to yield the pure product.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

Platinum(IV) oxide, also known as Adams' catalyst, is a highly active catalyst that is often used for the hydrogenation of more sterically hindered or less reactive alkenes. It is typically reduced in situ to form finely dispersed platinum metal.[2]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid, reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Hydrogenation apparatus

  • Filtration setup

Procedure:

  • Reactor Setup and Inerting: In a manner similar to Protocol 1, add PtO₂ (typically 1-5 mol%) to the hydrogenation vessel and purge with an inert gas.

  • Solvent and Substrate Addition: Add the chosen solvent (ethanol or acetic acid) followed by this compound under an inert atmosphere.

  • Hydrogenation: Introduce hydrogen gas to the system. The black color of the catalyst will indicate the in-situ reduction of PtO₂ to active platinum metal. Pressurize the vessel as required (usually 1-3 atm).

  • Reaction and Monitoring: Stir the mixture at room temperature. Monitor the reaction progress until completion.

  • Work-up and Catalyst Removal: After the reaction is complete, vent the hydrogen and purge with an inert gas. Filter the mixture to remove the platinum catalyst.

  • Product Isolation: If acetic acid was used as the solvent, it can be removed by neutralization with a base followed by extraction, or by azeotropic distillation. If ethanol was used, it can be removed by simple distillation or rotary evaporation.

Protocol 3: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst, particularly useful for large-scale hydrogenations. It is typically supplied as a slurry in water or ethanol and should be handled with care due to its pyrophoric nature when dry.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol, reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Hydrogenation apparatus

  • Filtration setup

Procedure:

  • Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the reaction solvent (ethanol) to remove the storage solvent. This should be done under an inert atmosphere.

  • Reactor Setup: Add the washed Raney® Nickel to the hydrogenation vessel under a blanket of solvent and inert gas.

  • Substrate Addition: Add the this compound dissolved in ethanol.

  • Hydrogenation: Pressurize the reactor with hydrogen (pressures can range from atmospheric to higher pressures, e.g., 50-100 psi, depending on the scale and equipment). The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.

  • Reaction Monitoring and Work-up: Monitor the reaction as described previously. Once complete, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.

  • Catalyst Removal: Allow the Raney® Nickel to settle, and then carefully decant or filter the solution. The catalyst should not be allowed to dry in the air.

  • Product Isolation: Remove the solvent from the filtrate to obtain 2,3-dimethylpentane.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the hydrogenation of substituted alkenes, which can be extrapolated for this compound. Note that specific yields and reaction times will depend on the precise experimental setup and purity of reagents.

Table 1: Catalyst Comparison for Alkene Hydrogenation

CatalystTypical Loading (mol%)Pressure (atm)Temperature (°C)Relative Reactivity
10% Pd/C5 - 101 - 420 - 30High
PtO₂1 - 51 - 320 - 30Very High
Raney® Ni5 - 20 (w/w)1 - 1020 - 80High

Table 2: Influence of Reaction Parameters on Hydrogenation of Branched Alkenes

ParameterConditionExpected OutcomePotential Issues
Catalyst Pd/CHigh yield, mild conditionsIsomerization of the double bond[3]
PtO₂Faster reaction, effective for hindered alkenesHigher cost
Raney® NiCost-effective for scale-up, activePyrophoric, may require higher temperatures/pressures
Solvent Ethanol, Ethyl AcetateGood solubility for substrate and H₂-
Acetic AcidCan enhance reactivity with PtO₂More complex work-up
Pressure 1-5 atmSufficient for most lab-scale reactions-
> 5 atmFaster reaction ratesRequires specialized high-pressure equipment
Temperature Room TemperatureGenerally sufficientSlower reaction for very hindered alkenes
Elevated TemperatureIncreased reaction rateMay promote side reactions (e.g., isomerization)[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_catalyst Prepare Catalyst (e.g., wash Raney Ni) prep_reactor Setup & Inert Reactor prep_catalyst->prep_reactor prep_reagents Add Solvent & this compound prep_reactor->prep_reagents hydrogenation Introduce H₂ & Stir prep_reagents->hydrogenation Start Reaction monitoring Monitor Reaction Progress (GC/TLC) hydrogenation->monitoring workup_vent Vent H₂ & Purge monitoring->workup_vent Reaction Complete workup_filter Filter to Remove Catalyst workup_vent->workup_filter workup_isolate Isolate Product (Solvent Removal) workup_filter->workup_isolate final_product final_product workup_isolate->final_product 2,3-Dimethylpentane

Caption: General workflow for the hydrogenation of this compound.

Logical Relationship of Reaction Parameters

The following diagram illustrates the logical relationships between key experimental parameters and the outcome of the hydrogenation reaction.

G cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst Type & Loading Rate Reaction Rate Catalyst->Rate Yield Product Yield Catalyst->Yield Selectivity Selectivity (vs. Isomerization) Catalyst->Selectivity Solvent Solvent Choice Solvent->Rate Temperature Temperature Temperature->Rate Temperature->Selectivity Pressure H₂ Pressure Pressure->Rate Rate->Yield

Caption: Interplay of parameters in catalytic hydrogenation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.

  • Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.

  • Pressure Reactions: When conducting reactions under pressure, use a blast shield and ensure the equipment is properly maintained and rated for the intended pressure.

By following these detailed protocols and considering the information provided, researchers can successfully and safely perform the hydrogenation of this compound to 2,3-dimethylpentane.

References

Application Notes and Protocols: Electrophilic Addition Reactions of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophilic addition reactions of 2,3-dimethyl-1-pentene, a branched alkene of interest in synthetic organic chemistry. The following sections detail the theoretical background, expected products, and experimental protocols for key reactions, with a focus on potential applications in medicinal chemistry and drug development.

Introduction to Electrophilic Addition Reactions of this compound

Electrophilic addition is a fundamental reaction class for alkenes, where the electron-rich carbon-carbon double bond acts as a nucleophile, attacking an electrophilic species. The reaction proceeds through a carbocation intermediate, the stability of which governs the regioselectivity of the addition, as described by Markovnikov's rule. In the case of this compound, the initial protonation of the double bond leads to the formation of a secondary carbocation. However, this intermediate can undergo rearrangement to a more stable tertiary carbocation via a hydride shift. This rearrangement significantly influences the product distribution.

The products of these reactions, particularly tertiary alkyl halides and tertiary alcohols, are valuable intermediates in organic synthesis. Their structural motifs are found in numerous biologically active molecules and pharmaceuticals.[1][2] Tertiary alcohols, for instance, can exhibit improved metabolic stability compared to primary or secondary alcohols, a desirable characteristic in drug design.[3][4] Similarly, tertiary alkyl halides serve as versatile precursors for the introduction of various functional groups.[5][6]

Reaction Mechanisms and Product Distribution

The electrophilic addition to this compound can proceed through two main pathways, one involving a carbocation rearrangement and one without. The relative stability of the intermediate carbocations dictates the major and minor products.

Hydrohalogenation (Addition of H-X)

The reaction with hydrogen halides (e.g., HBr or HCl) is a classic example of electrophilic addition.

  • Step 1: Protonation and Formation of a Secondary Carbocation: The alkene's pi bond attacks the hydrogen of the hydrogen halide, forming a secondary carbocation at C2.

  • Step 2 (Path A - No Rearrangement): The halide ion (X⁻) attacks the secondary carbocation, leading to the formation of the minor product, 2-halo-2,3-dimethylpentane.

  • Step 2 (Path B - Rearrangement): A hydride shift occurs from C3 to C2, resulting in a more stable tertiary carbocation at C3.

  • Step 3 (Path B): The halide ion attacks the tertiary carbocation, forming the major product, 3-halo-2,3-dimethylpentane.

Acid-Catalyzed Hydration (Addition of H₂O)

In the presence of a strong acid catalyst (e.g., H₂SO₄), water can add across the double bond to form an alcohol. The mechanism is similar to hydrohalogenation, involving a carbocation intermediate and a potential rearrangement.

  • Step 1: Protonation and Formation of a Secondary Carbocation: The alkene is protonated by a hydronium ion (H₃O⁺) to form a secondary carbocation at C2.

  • Step 2 (Path A - No Rearrangement): A water molecule acts as a nucleophile and attacks the secondary carbocation.

  • Step 3 (Path A): Deprotonation of the resulting oxonium ion by water yields the minor alcohol product, 2,3-dimethyl-2-pentanol.

  • Step 2 (Path B - Rearrangement): A 1,2-hydride shift from C3 to C2 forms a more stable tertiary carbocation at C3.

  • Step 3 (Path B): A water molecule attacks the tertiary carbocation.

  • Step 4 (Path B): Deprotonation of the oxonium ion yields the major alcohol product, 2,3-dimethyl-3-pentanol.

Data Presentation

Although specific yields for the reactions of this compound are not available in the reviewed literature, the expected major and minor products based on carbocation stability are summarized below. The product ratios can be experimentally determined using techniques like Gas Chromatography (GC), as detailed in the protocols.

ReactionReagentsMajor ProductMinor Product
Hydrobromination HBr3-Bromo-2,3-dimethylpentane2-Bromo-2,3-dimethylpentane
Hydrochlorination HCl3-Chloro-2,3-dimethylpentane2-Chloro-2,3-dimethylpentane
Hydration H₂O, H₂SO₄ (cat.)2,3-Dimethyl-3-pentanol2,3-Dimethyl-2-pentanol

Mandatory Visualizations

Electrophilic_Addition_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + H⁺ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Minor Product Minor Product Secondary Carbocation->Minor Product + X⁻ or H₂O Major Product Major Product Tertiary Carbocation->Major Product + X⁻ or H₂O

Caption: General reaction pathway for electrophilic addition to this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis A Combine this compound and Reagent (H-X or H₂O/H⁺) B Stir at Controlled Temperature A->B C Quench Reaction B->C D Extract Organic Layer C->D E Wash and Dry D->E F Remove Solvent E->F G Obtain Crude Product F->G H Gas Chromatography (GC) Analysis G->H I Determine Product Ratio H->I

Caption: General experimental workflow for electrophilic addition and product analysis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol for Acid-Catalyzed Hydration of this compound[7]

Materials:

  • This compound

  • 85% Sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 25 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Separatory funnel

  • Erlenmeyer flask

  • Gas chromatograph with an appropriate column (e.g., non-polar)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.

  • While vigorously stirring the acid, slowly add 1 mL of this compound to the flask.

  • Stopper the flask and continue to stir vigorously for 30 minutes to ensure the mixture becomes homogeneous.

  • Add 4 mL of deionized water to the reaction mixture and stir for an additional 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with 4 mL of diethyl ether.

  • Separate the layers and wash the organic layer with a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully decant the dried organic layer into a clean, pre-weighed vial.

  • Evaporate the diethyl ether in a fume hood or using a rotary evaporator to obtain the crude alcohol product.

  • Analyze the product mixture by gas chromatography to determine the relative percentages of 2,3-dimethyl-2-pentanol and 2,3-dimethyl-3-pentanol. Compare the retention times with authentic standards if available.

Protocol for Hydrobromination of this compound

Materials:

  • This compound

  • 33% HBr in acetic acid (or a solution of HBr in a suitable solvent)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, place this compound in a round-bottom flask equipped with a magnetic stir bar and dissolve it in a minimal amount of a suitable inert solvent like dichloromethane or diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of HBr (e.g., as a 33% solution in acetic acid) to the stirred solution via an addition funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then warm to room temperature and stir for another hour.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude alkyl bromide product.

  • The product can be purified by distillation if necessary. The product ratio can be determined by GC analysis or ¹H NMR spectroscopy.

Applications in Research and Drug Development

The products of electrophilic addition to this compound, namely tertiary alkyl halides and tertiary alcohols, are valuable building blocks in the synthesis of more complex molecules.

  • Tertiary Alcohols: These motifs are found in many natural products and pharmaceuticals.[1][2] Their resistance to oxidation can lead to improved metabolic stability, a key consideration in drug design.[3][4] They can serve as chiral synthons and are used in the synthesis of fine chemicals and pharmaceuticals.[2] Tertiary alcohols are also utilized as solvents in pharmaceutical manufacturing.[7]

  • Tertiary Alkyl Halides: These compounds are versatile intermediates in organic synthesis. The halogen can be displaced by a wide variety of nucleophiles to introduce new functional groups, making them crucial for creating molecular diversity in drug discovery programs.[5][6] They are used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[5][8] The bromine atom in 2-bromo-2,3-dimethylpentane, for example, can be used as a synthetic handle for various coupling reactions to build more complex carbon skeletons.

References

Application Note: Synthesis and Characterization of 1-Bromo-2,3-dimethylpentan-2-ol via Electrophilic Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2,3-dimethylpentan-2-ol from the reaction of 2,3-dimethyl-1-pentene with bromine in an aqueous medium. This reaction is a classic example of electrophilic addition, specifically halohydrin formation, which is a crucial transformation in organic synthesis for the introduction of vicinal bromo- and hydroxyl- functionalities. Such motifs are valuable in the development of pharmaceutical intermediates and other complex organic molecules. This application note includes a comprehensive reaction mechanism, a detailed experimental protocol, tabulated data for reagents and products, and predicted spectroscopic data for the characterization of the final product.

Introduction

The addition of halogens to alkenes in the presence of water as a nucleophilic solvent provides a reliable method for the synthesis of halohydrins.[1][2] This reaction is known to be both regioselective and stereoselective. The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently attacked by a water molecule.[2][3][4] Due to the high concentration of water, it outcompetes the bromide ion as the nucleophile.[2] The nucleophilic attack occurs at the more substituted carbon of the bromonium ion, leading to a product with Markovnikov regioselectivity, where the hydroxyl group is bonded to the more substituted carbon and the bromine atom to the less substituted carbon.[1][4] The reaction also exhibits anti-stereoselectivity, with the bromine and hydroxyl groups adding to opposite faces of the original double bond.[1][4]

This application note focuses on the specific application of this reaction to this compound, a sterically hindered alkene, to yield 1-bromo-2,3-dimethylpentan-2-ol.

Reaction Mechanism

The reaction of this compound with bromine in water proceeds through a three-step mechanism:

  • Formation of a Bromonium Ion: The electron-rich π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.[2][3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion. This attack occurs at the more substituted carbon (C2 of the original pentene chain), as it can better stabilize the partial positive charge in the transition state.[1][4]

  • Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding the neutral bromohydrin product, 1-bromo-2,3-dimethylpentan-2-ol, and a hydronium ion.[1]

Data Presentation

Table 1: Reagent and Product Properties
CompoundStructureMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
This compound98.190.71592-94
BromineBr₂159.813.11958.8
WaterH₂O18.020.997100
1-Bromo-2,3-dimethylpentan-2-ol195.10~1.3 (Predicted)(Predicted)
Table 2: Predicted ¹H NMR Data for 1-Bromo-2,3-dimethylpentan-2-ol (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m2H-CH₂Br
~2.5s1H-OH
~1.8m1H-CH(CH₃)-
~1.4s3H-C(OH)CH₃
~1.2 - 1.5m2H-CH₂CH₃
~0.9d3H-CH(CH₃)-
~0.8t3H-CH₂CH₃
Table 3: Predicted ¹³C NMR Data for 1-Bromo-2,3-dimethylpentan-2-ol (in CDCl₃)

Disclaimer: The following NMR data is predicted based on analogous structures and established chemical shift principles.

Chemical Shift (δ, ppm)Assignment
~75-C(OH)-
~45-CH₂Br
~40-CH(CH₃)-
~30-CH₂CH₃
~25-C(OH)CH₃
~15-CH(CH₃)-
~10-CH₂CH₃

Experimental Protocols

This protocol describes a general procedure for the synthesis of 1-bromo-2,3-dimethylpentan-2-ol.

Materials:

  • This compound (98%)

  • Bromine (or N-Bromosuccinimide as a safer alternative)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 50.9 mmol) in a mixture of deionized water (50 mL) and a co-solvent such as dichloromethane (50 mL) to ensure miscibility. Cool the mixture to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (e.g., 8.1 g, 50.9 mmol) in dichloromethane (20 mL) to the stirred alkene solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The characteristic reddish-brown color of bromine should disappear as the reaction proceeds.[3][4]

  • Alternative Brominating Agent (NBS): As a safer alternative to liquid bromine, N-bromosuccinimide (NBS) can be used.[1] Add NBS (e.g., 9.1 g, 50.9 mmol) portion-wise to the stirred solution of the alkene in aqueous dimethyl sulfoxide (DMSO) or a similar solvent system at 0-25 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the bromine color. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-bromo-2,3-dimethylpentan-2-ol.

Visualizations

Reaction Mechanism Diagram

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_nucleophile Nucleophilic Attack cluster_product_formation Product Formation Alkene This compound Bromonium Bromonium Ion Alkene->Bromonium + Br₂ Br2 Br₂ Oxonium Oxonium Ion Bromonium->Oxonium + H₂O H2O H₂O Product 1-Bromo-2,3-dimethylpentan-2-ol Oxonium->Product - H⁺

Caption: Mechanism of bromohydrin formation.

Experimental Workflow Diagram

Workflow Start Start Dissolve Dissolve Alkene in H₂O/CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBr2 Slowly Add Br₂ Solution Cool->AddBr2 Monitor Monitor Reaction (TLC) AddBr2->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for synthesis.

Conclusion

The reaction of this compound with bromine in water is an effective method for the synthesis of 1-bromo-2,3-dimethylpentan-2-ol. The provided protocol offers a reliable procedure for this transformation, which is of significant interest to researchers in organic synthesis and drug development. The predicted spectroscopic data serves as a useful guide for the characterization of the product. This application note provides a comprehensive resource for the synthesis and analysis of this valuable bromohydrin.

References

Application Notes and Protocols for the Oxidation of 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various oxidation reactions of 2,3-Dimethyl-1-pentene, a trisubstituted alkene. The described methods include ozonolysis for oxidative cleavage, epoxidation, dihydroxylation (both syn and anti), and allylic oxidation. These protocols are intended to serve as a foundational guide for the synthesis of valuable chemical intermediates such as ketones, aldehydes, epoxides, diols, and allylic alcohols, which are crucial building blocks in organic synthesis and drug development.

Data Presentation: Summary of Oxidation Reactions

The following table summarizes the expected products and typical yields for the different oxidation methods applied to this compound. Yields are estimated based on reactions with structurally similar alkenes and may require optimization for this specific substrate.

Oxidation MethodKey ReagentsPrimary Product(s)Typical Yield (%)
Reductive Ozonolysis1. O₃, CH₂Cl₂/MeOH, -78 °C2. (CH₃)₂S or Zn/H₂O3-Methyl-2-pentanone and Formaldehyde70-90
Oxidative Ozonolysis1. O₃, CH₂Cl₂/MeOH, -78 °C2. H₂O₂3-Methyl-2-pentanone and Formic Acid70-90
Epoxidationm-CPBA, CH₂Cl₂2,3-Dimethyl-1,2-epoxypentane80-95
Syn-DihydroxylationOsO₄ (cat.), NMO or AD-mix-β2,3-Dimethylpentane-1,2-diol85-98
Anti-Dihydroxylation1. m-CPBA, CH₂Cl₂2. H₃O⁺2,3-Dimethylpentane-1,2-diol75-90
Allylic OxidationSeO₂, dioxane, H₂O2,3-Dimethyl-1-penten-3-ol50-70

Experimental Protocols

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene.[1] Depending on the work-up procedure, either aldehydes and ketones (reductive work-up) or carboxylic acids and ketones (oxidative work-up) can be obtained.[2][3]

a) Reductive Ozonolysis Protocol

This protocol yields 3-methyl-2-pentanone and formaldehyde.

  • Materials and Equipment:

    • Ozone generator

    • Gas dispersion tube

    • Three-neck round-bottom flask

    • Dry ice/acetone bath

    • Magnetic stirrer and stir bar

    • This compound

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Methanol (MeOH), anhydrous

    • Dimethyl sulfide ((CH₃)₂S)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[4]

    • Purge the solution with a gentle stream of nitrogen or argon for 10-15 minutes.

    • Bubble ozone gas from the ozone generator through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.[2] Alternatively, a Sudan Red III indicator can be used, which will decolorize upon complete consumption of the alkene.[2]

    • Once the reaction is complete, switch the gas flow back to nitrogen or argon to purge any excess ozone from the solution for at least 15 minutes.

    • Slowly add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

    • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography to isolate 3-methyl-2-pentanone.

b) Oxidative Ozonolysis Protocol

This protocol yields 3-methyl-2-pentanone and formic acid.

  • Procedure:

    • Follow steps 1-5 of the reductive ozonolysis protocol.

    • Slowly and carefully add hydrogen peroxide (30% aqueous solution, 3.0 eq) to the reaction mixture at -78 °C.

    • Allow the mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete oxidation of the intermediate aldehyde.

    • Cool the reaction to room temperature. The product mixture can be worked up by extraction with a suitable organic solvent. The organic layer will contain 3-methyl-2-pentanone, and the aqueous layer can be acidified to isolate formic acid. Purification is typically achieved by distillation or chromatography for the ketone and extraction for the carboxylic acid.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation of this compound will yield 2,3-dimethyl-1,2-epoxypentane. Peroxy acids are common reagents for this transformation.[5]

  • Materials and Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice/water bath

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography.

Dihydroxylation

Dihydroxylation introduces two hydroxyl groups across the double bond, forming a vicinal diol. The stereochemical outcome (syn or anti) depends on the chosen reagents.

a) Syn-Dihydroxylation via Sharpless Asymmetric Dihydroxylation

This method provides enantioselective synthesis of 2,3-dimethylpentane-1,2-diol. The commercially available AD-mix formulations simplify the procedure.[6][7]

  • Materials and Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice/water bath

    • This compound

    • AD-mix-β (for one enantiomer) or AD-mix-α (for the other)

    • tert-Butanol

    • Water

    • Methanesulfonamide (CH₃SO₂NH₂)

    • Sodium sulfite

  • Procedure:

    • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

    • Add AD-mix-β (or AD-mix-α) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add this compound (1.0 eq) to the stirred solution.

    • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

    • Once the starting material is consumed, add solid sodium sulfite and stir for an additional hour at room temperature.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography or recrystallization.

b) Anti-Dihydroxylation

This is a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening.[8]

  • Procedure:

    • Synthesize 2,3-dimethyl-1,2-epoxypentane using the epoxidation protocol described above.

    • Dissolve the purified epoxide in a mixture of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the anti-diol. Purification can be performed by chromatography or recrystallization.

Allylic Oxidation with Selenium Dioxide

This reaction introduces a hydroxyl group at the allylic position to form 2,3-dimethyl-1-penten-3-ol.

  • Materials and Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • This compound

    • Selenium dioxide (SeO₂)

    • Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and a small amount of water.

    • Add selenium dioxide (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the black selenium precipitate.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude allylic alcohol can be purified by flash column chromatography.

Visualizations

Experimental Workflow for Oxidation of this compound

experimental_workflow cluster_ozonolysis Oxidative Cleavage cluster_addition Double Bond Addition start This compound ozonolysis Ozonolysis (O₃, -78 °C) start->ozonolysis epoxidation Epoxidation (m-CPBA) start->epoxidation dihydroxylation Dihydroxylation (OsO₄ or KMnO₄) start->dihydroxylation allylic_ox Allylic Oxidation (SeO₂) start->allylic_ox reductive_workup Reductive Workup ((CH₃)₂S or Zn) ozonolysis->reductive_workup oxidative_workup Oxidative Workup (H₂O₂) ozonolysis->oxidative_workup ketone_aldehyde 3-Methyl-2-pentanone + Formaldehyde reductive_workup->ketone_aldehyde ketone_acid 3-Methyl-2-pentanone + Formic Acid oxidative_workup->ketone_acid epoxide 2,3-Dimethyl-1,2-epoxypentane epoxidation->epoxide diol 2,3-Dimethylpentane-1,2-diol dihydroxylation->diol allylic_alcohol 2,3-Dimethyl-1-penten-3-ol allylic_ox->allylic_alcohol

Caption: Overview of oxidation pathways for this compound.

Ozonolysis Reaction Pathway

ozonolysis_pathway cluster_reductive Reductive Work-up cluster_oxidative Oxidative Work-up alkene This compound ozonide Molozonide (unstable intermediate) alkene->ozonide 1. O₃ final_ozonide Ozonide ozonide->final_ozonide Rearrangement reductive_products 3-Methyl-2-pentanone + Formaldehyde final_ozonide->reductive_products 2. (CH₃)₂S oxidative_products 3-Methyl-2-pentanone + Formic Acid final_ozonide->oxidative_products 2. H₂O₂

Caption: Ozonolysis mechanism showing reductive and oxidative work-ups.

Dihydroxylation Stereochemical Pathways

dihydroxylation_pathways cluster_syn Syn-Addition cluster_anti Anti-Addition alkene This compound syn_reagents OsO₄, NMO or AD-mix alkene->syn_reagents epoxidation 1. m-CPBA alkene->epoxidation syn_diol syn-2,3-Dimethyl- pentane-1,2-diol syn_reagents->syn_diol epoxide Epoxide intermediate epoxidation->epoxide ring_opening 2. H₃O⁺ epoxide->ring_opening anti_diol anti-2,3-Dimethyl- pentane-1,2-diol ring_opening->anti_diol

References

Using 2,3-Dimethyl-1-pentene as a starting material in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2,3-Dimethyl-1-pentene in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a sterically hindered terminal alkene that serves as a versatile starting material for the synthesis of various functionalized organic molecules. Its unique structure, featuring a terminal double bond adjacent to two chiral centers, allows for a range of selective transformations. These notes provide an overview of its key applications and detailed protocols for its use in common synthetic reactions.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and execution.

PropertyValueReference
CAS Number 3404-72-6[1][2]
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [2]
Appearance Colorless to Almost Colorless Clear Liquid
Density 0.705 g/mL[3]
Boiling Point 84 °C[3]
Purity >98.0% (GC)

Key Synthetic Transformations

This compound undergoes several key reactions typical of alkenes, leading to a variety of functionalized products. The steric hindrance around the double bond can influence reactivity and selectivity.

Hydroboration-Oxidation: Synthesis of 2,3-Dimethyl-1-pentanol

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[4] For this compound, this reaction yields the primary alcohol, 2,3-Dimethyl-1-pentanol, by adding the hydroxyl group to the less substituted carbon of the double bond.[4][5] This product is a valuable intermediate for further functionalization.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound reagent1 1. BH₃•THF (Hydroboration) start->reagent1 Step 1 product 2,3-Dimethyl-1-pentanol reagent2 2. H₂O₂, NaOH (Oxidation) reagent1->product

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol (Adapted from a general procedure for terminal alkenes): [7][8]

  • Reaction Setup: To a dry 25-mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 5 mmol, 0.49 g). Dissolve the alkene in 5 mL of anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (e.g., 5.5 mL, 5.5 mmol) dropwise via syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quenching: Slowly add 1 mL of water to quench any excess borane.

  • Oxidation: Carefully add 1.5 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the slow, dropwise addition of 1.5 mL of 30% hydrogen peroxide (H₂O₂), ensuring the internal temperature does not exceed 50 °C.

  • Workup: Heat the mixture to 50 °C for 1 hour. After cooling to room temperature, add 10 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 10 mL of saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 2,3-Dimethyl-1-pentanol, by fractional distillation or column chromatography.

ProductReagentsTypical Yield
2,3-Dimethyl-1-pentanol1. BH₃•THF; 2. H₂O₂, NaOH80-95% (representative)
Ozonolysis: Synthesis of 3-Methyl-2-pentanone

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[9] When this compound is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide, DMS), the double bond is cleaved to yield 3-methyl-2-pentanone and formaldehyde.[9][10]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start This compound reagent1 1. O₃ (Ozone) start->reagent1 Step 1 product1 3-Methyl-2-pentanone reagent2 2. (CH₃)₂S (DMS) or Zn/H₂O reagent1->product1 product2 Formaldehyde reagent1->product2 Step 2

Caption: Reductive Ozonolysis of this compound.

Experimental Protocol (General Procedure): [9]

  • Reaction Setup: Dissolve this compound (e.g., 10 mmol, 0.98 g) in 20 mL of a suitable solvent, such as dichloromethane or methanol, in a three-necked flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

  • Purging: After the reaction is complete, bubble nitrogen or oxygen gas through the solution to remove any remaining ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, e.g., 1.5 mL, 20 mmol) to the cold solution. Allow the mixture to warm slowly to room temperature and stir for at least 2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude mixture contains 3-methyl-2-pentanone. Formaldehyde, being volatile, is often lost during workup.

  • Purification: Purify the desired ketone product by distillation.

ProductReagentsTypical Yield
3-Methyl-2-pentanone1. O₃; 2. (CH₃)₂S>90% (representative)
Epoxidation: Synthesis of 2-(2,3-dimethylpentan-1-yl)oxirane

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide.[11] Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[12] The reaction is stereospecific, proceeding via a concerted syn-addition mechanism.[11] Due to the electron-rich nature of the substituted alkene, this reaction is generally efficient.[12]

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product start This compound reagent m-CPBA product 2-(1,2-dimethylpropyl)oxirane start->product Epoxidation

Caption: Epoxidation of this compound with m-CPBA.

Experimental Protocol (General Procedure): [11][12]

  • Reaction Setup: Dissolve this compound (e.g., 10 mmol, 0.98 g) in 20 mL of a chlorinated solvent like dichloromethane (DCM) in a flask equipped with a stir bar.

  • Reagent Addition: Add m-CPBA (e.g., 12 mmol, ~2.5 g of 77% purity) portion-wise to the stirred solution at room temperature. An ice bath may be used to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkene is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purification: If necessary, purify the epoxide by column chromatography on silica gel.

ProductReagentTypical Yield
2-(1,2-dimethylpropyl)oxiranem-CPBA75-90% (representative)
Catalytic Hydrogenation: Synthesis of 2,3-Dimethylpentane

Catalytic hydrogenation reduces the carbon-carbon double bond of an alkene to a single bond, forming an alkane.[13] This reaction typically employs hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[14] The reaction is a syn-addition of two hydrogen atoms across the double bond.[15]

G cluster_start Starting Material cluster_reagent Reagents cluster_product Product start This compound reagent H₂, Pd/C product 2,3-Dimethylpentane start->product Reduction

Caption: Catalytic Hydrogenation of this compound.

Experimental Protocol (General Procedure): [14][16]

  • Reaction Setup: In a hydrogenation flask or a thick-walled round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.98 g) in a suitable solvent such as ethanol, ethyl acetate, or methanol (20 mL).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol% of Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen-filled balloon) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield 2,3-Dimethylpentane. The product is often of high purity and may not require further purification.

ProductReagentsEnthalpy of Reaction (ΔrH°)
2,3-DimethylpentaneH₂, Pd/C (catalyst)-113.5 ± 0.7 kJ/mol

References

Polymerization of 2,3-Dimethyl-1-pentene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentene is a non-polar, sterically hindered alpha-olefin. Its polymerization is of interest for the synthesis of specialty polymers with unique thermal and mechanical properties. The bulky side group is expected to impart high glass transition temperatures, good thermal stability, and amorphous characteristics to the resulting polymer, poly(this compound). Such polymers could find applications in advanced materials, and as components in pharmaceutical formulations requiring specific physical properties. However, the steric hindrance posed by the geminal methyl groups and the adjacent ethyl group presents a significant challenge for polymerization.

This document provides an overview of potential polymerization strategies for this compound, focusing on cationic and Ziegler-Natta polymerization methods. Due to limited specific literature on the homopolymerization of this particular monomer, the following protocols are based on established procedures for structurally similar, sterically hindered alkenes and should be considered as a starting point for experimental design and optimization.

Polymerization Strategies

The primary methods for polymerizing alpha-olefins are cationic polymerization and Ziegler-Natta polymerization.[1][2] Each method offers distinct advantages and challenges when applied to a sterically hindered monomer like this compound.

Cationic Polymerization: This method is suitable for alkenes with electron-donating groups that can stabilize the resulting carbocation intermediate.[1][3] The methyl and ethyl groups on this compound are electron-donating, making it a candidate for cationic polymerization. The initiation typically involves a strong acid or a Lewis acid in the presence of a proton source (co-initiator).[4]

Ziegler-Natta Polymerization: This coordination polymerization method is renowned for its ability to produce stereoregular polymers from alpha-olefins.[2][5] Ziegler-Natta catalysts, typically based on a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, can yield polymers with high linearity and controlled tacticity.[2] However, the catalytic activity can be significantly reduced by steric hindrance from the monomer.[6]

Data Presentation: Anticipated Effects of Polymerization Parameters

The following tables summarize the expected influence of key experimental parameters on the polymerization of this compound. These are generalized trends based on the polymerization of other alkenes and should be experimentally verified.

Table 1: Cationic Polymerization of this compound - Expected Parameter Effects

ParameterExpected Effect on Molecular WeightExpected Effect on Polymerization RateRationale
Temperature Decrease with increasing temperatureIncrease with increasing temperatureHigher temperatures favor chain transfer and termination reactions.[1]
Monomer Concentration Increase with increasing concentrationIncrease with increasing concentrationHigher monomer concentration increases the rate of propagation.
Initiator/Monomer Ratio Decrease with increasing ratioIncrease with increasing ratioA higher initiator concentration leads to a larger number of shorter polymer chains.
Solvent Polarity Generally higher in more polar solventsGenerally higher in more polar solventsPolar solvents can help to stabilize the propagating carbocation.[1]

Table 2: Ziegler-Natta Polymerization of this compound - Expected Parameter Effects

ParameterExpected Effect on Molecular WeightExpected Effect on Polymer YieldRationale
Temperature Decrease with increasing temperatureMay decrease at higher temperaturesHigher temperatures can lead to catalyst deactivation and increased chain transfer.
Monomer Pressure/Conc. Increase with increasing pressure/conc.Increase with increasing pressure/conc.Higher monomer availability at the catalytic site increases propagation rate.
Co-catalyst/Catalyst Ratio Optimal ratio existsOptimal ratio existsThe ratio of organoaluminum co-catalyst to transition metal catalyst affects the number and activity of active sites.[7]
Catalyst Support Can significantly increaseCan significantly increaseSupported catalysts (e.g., on MgCl2) can have higher activity and produce polymers with different morphologies.[2]

Experimental Protocols

Safety Precaution: All polymerization reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. Many of the reagents are pyrophoric or moisture-sensitive and require handling under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

  • This compound (purified by distillation over a drying agent like CaH2)

  • Lewis acid initiator (e.g., aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2))

  • Co-initiator (e.g., trace amount of water or a protic acid)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Methanol (for quenching)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Dry the solvent over an appropriate drying agent and distill under inert atmosphere. Purify the this compound monomer by distillation from calcium hydride under an inert atmosphere to remove inhibitors and water.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reaction Mixture: Transfer the desired amount of anhydrous solvent and purified monomer into the Schlenk flask via a gas-tight syringe. Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

  • Initiation: Prepare a stock solution of the Lewis acid initiator in the anhydrous solvent. Add the initiator solution dropwise to the stirred monomer solution. The reaction is often initiated by the presence of trace amounts of a co-initiator like water.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours). The viscosity of the solution may increase as the polymer forms.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.

Protocol 2: Ziegler-Natta Polymerization of this compound

This protocol outlines a general procedure for the Ziegler-Natta polymerization of this compound.

Materials:

  • This compound (polymerization grade, purified)

  • Transition metal catalyst (e.g., titanium tetrachloride (TiCl4) or a supported catalyst like TiCl4 on MgCl2)

  • Organoaluminum co-catalyst (e.g., triethylaluminum (Al(C2H5)3) or triisobutylaluminum (Al(i-Bu)3))

  • Anhydrous, deoxygenated solvent (e.g., heptane or toluene)

  • Methanol (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor or Schlenk flask

Procedure:

  • Monomer and Solvent Preparation: Purify the solvent and monomer to remove oxygen, water, and other polar impurities that can poison the catalyst. This is typically achieved by sparging with inert gas and passing through columns of activated alumina and molecular sieves.

  • Catalyst Preparation (in situ): In a flame-dried, inert-atmosphere reactor, dissolve the organoaluminum co-catalyst in the anhydrous solvent. While stirring, slowly add the transition metal catalyst. The order and rate of addition, as well as the aging time and temperature of the catalyst mixture, can significantly impact its activity.

  • Polymerization: Introduce the purified monomer into the reactor containing the activated catalyst. The reaction can be carried out at a controlled temperature and pressure. For a gaseous monomer, it would be fed continuously to maintain a constant pressure.

  • Reaction Monitoring: Monitor the reaction progress by observing changes in temperature, pressure, or viscosity.

  • Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol.

  • Catalyst Residue Removal: Acidify the mixture with a dilute solution of hydrochloric acid in methanol to dissolve the catalyst residues.

  • Polymer Isolation and Purification: Isolate the polymer by filtration or precipitation in a non-solvent. Wash the polymer extensively with methanol and water to remove any remaining catalyst.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer for its molecular weight, polydispersity (GPC), tacticity (NMR), and thermal properties (DSC, TGA).

Visualizations

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H+) Monomer1 This compound Initiator->Monomer1 Attack on double bond Carbocation Tertiary Carbocation Monomer1->Carbocation Monomer2 Another Monomer Carbocation->Monomer2 Attack by monomer Growing_Chain Propagating Polymer Chain Monomer2->Growing_Chain Growing_Chain->Monomer2 n times Polymer Poly(this compound) Growing_Chain->Polymer Chain transfer or combination

Caption: General mechanism of cationic polymerization.

ZN_Polymerization_Mechanism cluster_activation Catalyst Activation cluster_propagation Propagation (Cossee-Arlman) cluster_termination Termination TiCl4 TiCl4 Active_Site Active Ti-C Site TiCl4->Active_Site AlEt3 Al(C2H5)3 AlEt3->Active_Site Monomer This compound Active_Site->Monomer Coordination Coordination π-complex formation Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Monomer n times Polymer Poly(this compound) Growing_Chain->Polymer β-hydride elimination or chain transfer

Caption: Simplified mechanism of Ziegler-Natta polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Purification Monomer & Solvent Purification Catalyst_Prep Catalyst Preparation / Activation Purification->Catalyst_Prep Reaction Polymerization Reaction (Controlled T, P) Catalyst_Prep->Reaction Termination Termination / Quenching Reaction->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Washing Washing & Catalyst Removal Isolation->Washing Drying Drying under Vacuum Washing->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure, Tacticity) Drying->NMR Thermal DSC/TGA (Tg, Tm, Td) Drying->Thermal

Caption: General experimental workflow for polymerization.

Potential Applications

While specific applications for poly(this compound) are not yet established due to the challenges in its synthesis, its anticipated properties suggest potential uses in several areas:

  • High-Performance Plastics: Its expected high glass transition temperature and thermal stability could make it a candidate for applications requiring robust materials that can withstand high temperatures.

  • Dielectric Materials: The non-polar nature of the polymer suggests it may have a low dielectric constant, making it potentially useful in electronics and as an insulating material.

  • Drug Delivery Matrices: The amorphous nature and hydrophobicity of the polymer could be leveraged in controlled-release drug formulations, where the polymer acts as a matrix for the active pharmaceutical ingredient.

  • Polymer Blends and Additives: It could be used as a modifier to enhance the thermal properties or reduce the crystallinity of other polymers.

Further research and development are necessary to overcome the synthetic hurdles and to fully characterize the properties of poly(this compound) to explore these and other potential applications.

References

GC-MS protocol for analyzing 2,3-Dimethyl-1-pentene reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dimethyl-1-pentene and its Reaction Products

For researchers, scientists, and professionals in drug development, the precise analysis of chemical reactions is paramount. This document provides a detailed protocol for the analysis of reaction products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.

Introduction

This compound is a branched alkene that can undergo various chemical transformations, including isomerization and oxidation. Isomerization reactions, often acid-catalyzed, can lead to the formation of more stable isomers such as 2,3-dimethyl-2-pentene. Oxidation, depending on the reagents used, can yield a variety of products including epoxides, diols, and carbonyl compounds. Accurate monitoring of these reactions requires a reliable analytical method to separate and identify the starting material from its potential products. GC-MS is the ideal technique for this purpose due to its high resolving power and ability to provide structural information for identification.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of a hypothetical reaction mixture of this compound.

Sample Preparation: Dilution

For a typical reaction mixture, a simple dilution is often sufficient for GC-MS analysis.

  • Solvent Selection : Choose a volatile organic solvent in which all expected components of the reaction mixture are soluble. Dichloromethane or hexane are suitable choices.

  • Dilution : Prepare a sample at a concentration of approximately 10-100 µg/mL in the chosen solvent. This can be achieved by taking a small aliquot (e.g., 10 µL) of the reaction mixture and diluting it with the solvent (e.g., 1 mL).

  • Filtration (if necessary) : If the sample contains solid particles, it should be filtered through a 0.22 µm syringe filter to prevent clogging of the GC inlet.

  • Vial Transfer : Transfer the final diluted sample into a 1.5 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound and its reaction products. These parameters may require optimization for specific instruments.

Parameter Setting Justification
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.A non-polar column is suitable for the separation of volatile, non-polar hydrocarbons based on their boiling points.
Injection ModeSplit (e.g., 50:1 split ratio)A split injection is used for concentrated samples to avoid overloading the column.
Injector Temperature250°CEnsures rapid and complete volatilization of the analytes.
Carrier GasHelium at a constant flow rate of 1.0 mL/min.Helium is a standard and efficient carrier gas for GC-MS.
Oven Temperature ProgramInitial temperature: 40°C, hold for 2 minutes. Ramp: Increase to 200°C at a rate of 10°C/min. Final hold: Hold at 200°C for 2 minutes.The low initial temperature helps to focus the volatile analytes at the head of the column, while the temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that generates reproducible mass spectra.
Electron Energy70 eVStandard electron energy for creating a library-searchable mass spectrum.
Mass Rangem/z 35-300This range covers the molecular ions and major fragment ions of the expected analytes.
Scan ModeFull ScanAllows for the identification of all compounds in the sample by comparing their mass spectra to a library database.

Data Presentation and Analysis

Quantitative data from the GC-MS analysis can be summarized in a table for easy comparison. The following table presents hypothetical data for a reaction mixture containing this compound and its potential isomerization and oxidation products.

Compound Retention Time (min) Area % Key m/z Fragments
This compound7.8545.298, 83, 69, 55, 41
2,3-Dimethyl-2-pentene8.1235.898, 83, 69, 56, 41
2,3-Dimethyl-1,2-epoxypentane9.5412.5114, 99, 71, 57, 43
2,3-Dimethylpentan-1,2-diol11.216.5115, 101, 73, 59, 43

Data Analysis:

  • Identification : Compounds are identified by comparing their acquired mass spectra with a reference library (e.g., NIST). The retention time of a peak should be consistent across multiple runs.

  • Quantification : The relative abundance of each component in the mixture is estimated by the area percentage of its corresponding peak in the total ion chromatogram (TIC). For absolute quantification, a calibration curve with standards of known concentrations would be required.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a key chemical transformation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Solvent ReactionMixture->Dilution Filtration Filtration (if needed) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Peak Integration & Quantification TIC->Quantification Report Final Report LibrarySearch->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of reaction products.

Isomerization_Pathway reactant This compound intermediate Carbocation Intermediate reactant->intermediate + H+ intermediate->reactant - H+ product 2,3-Dimethyl-2-pentene (More Stable Isomer) intermediate->product Hydride Shift & - H+

Caption: Simplified pathway for the acid-catalyzed isomerization of this compound.

Application Note: Kinetics of OH Radical Reactions with 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The reaction of hydroxyl (OH) radicals with volatile organic compounds (VOCs), including alkenes like 2,3-Dimethyl-1-pentene, is a fundamental process in atmospheric chemistry and has implications in various biological systems where oxidative stress is a factor. These reactions are often very fast and can lead to the formation of various secondary pollutants in the atmosphere or contribute to cellular damage. Understanding the kinetics of these reactions is crucial for accurate modeling of atmospheric processes and for assessing the potential toxicological impact of such compounds.

While specific experimental kinetic data for the reaction of OH radicals with this compound is not available in the cited literature, data for its structural isomers, 2,3-Dimethyl-2-butene and 4,4-Dimethyl-1-pentene, can provide valuable insights into its likely reactivity.

Quantitative Data for Structural Isomers

The following table summarizes the experimentally determined rate constants for the gas-phase reactions of OH radicals with isomers of dimethylpentene. This data is presented to serve as an estimate for the reactivity of this compound.

CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
2,3-Dimethyl-2-butene (10.37 ± 0.31) × 10⁻¹¹Flash Photolysis - Resonance Fluorescence[1]
4,4-Dimethyl-1-pentene 2.41 × 10⁻¹¹ (±10%)Relative Rate Method[2][3]

Note: The reactivity of alkenes with OH radicals is highly dependent on the position and substitution of the double bond. Therefore, the rate constant for this compound may differ from the values listed above.

Experimental Protocols

A common and direct method for determining the rate constants of OH radical reactions is the Flash Photolysis - Resonance Fluorescence (FP-RF) technique . A generalized protocol for this method is provided below.

Objective: To determine the absolute rate constant for the reaction of OH radicals with an alkene (e.g., this compound).

Materials:

  • Alkene of interest (high purity)

  • Precursor for OH radicals (e.g., H₂O₂, HNO₃, or O₃/H₂O)

  • Inert bath gas (e.g., He, N₂, or Ar)

  • Calibrated gas flow controllers

  • Reaction cell (temperature and pressure controlled)

  • Pulsed laser for photolysis (e.g., Excimer laser)

  • OH radical detection system (e.g., Resonance fluorescence detection system with a microwave-discharge lamp and a photomultiplier tube)

  • Data acquisition system

Protocol:

  • Gas Preparation: Prepare a mixture of the alkene in the inert bath gas at a known concentration. Prepare a separate mixture of the OH radical precursor in the inert bath gas.

  • Experimental Setup:

    • The reaction is carried out in a flow reactor where the concentrations of reactants can be precisely controlled.

    • A pulsed laser beam is directed into the reaction cell to photolyze the precursor and generate OH radicals.

    • A resonance fluorescence system is used to detect the OH radicals. A light source (e.g., a microwave-discharge lamp containing H₂O/Ar) excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Data Collection:

    • In the absence of the alkene, the background decay of OH radicals (due to diffusion, reaction with the precursor, and other side reactions) is measured.

    • The alkene is then introduced into the reaction cell at a known concentration.

    • The decay of the OH radical concentration is monitored in real-time following each laser pulse. The decay will be faster in the presence of the alkene. .

  • Data Analysis:

    • The pseudo-first-order rate constant (k') for the decay of OH radicals is determined for each concentration of the alkene.

    • A plot of k' versus the alkene concentration will yield a straight line.

    • The slope of this line corresponds to the bimolecular rate constant (k) for the reaction between the OH radical and the alkene.

  • Temperature Dependence: To determine the Arrhenius parameters, the experiment is repeated at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) and the pre-exponential factor (A).

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis OH_precursor OH Precursor (e.g., H₂O₂) Reaction_cell Flow Reactor OH_precursor->Reaction_cell Alkene Alkene (this compound) Alkene->Reaction_cell Bath_gas Inert Bath Gas (e.g., He, N₂) Bath_gas->Reaction_cell Photolysis Pulsed Laser Photolysis Reaction_cell->Photolysis Initiation Detection OH Detection (Resonance Fluorescence) Photolysis->Detection Measurement Data_acq Data Acquisition Detection->Data_acq Kinetics_plot Pseudo-first-order Plot Data_acq->Kinetics_plot Rate_constant Determine Rate Constant (k) Kinetics_plot->Rate_constant

Caption: Experimental workflow for determining the rate constant of the OH radical reaction with an alkene using the Flash Photolysis - Resonance Fluorescence technique.

General Reaction Pathway

The reaction of an OH radical with an unsymmetrical alkene like this compound can proceed via two main pathways: electrophilic addition to the double bond and hydrogen abstraction.

reaction_pathway cluster_addition Electrophilic Addition cluster_abstraction H-Abstraction Reactants OH• + this compound Addition_C1 Addition to C1 (forms tertiary radical) Reactants->Addition_C1 Addition_C2 Addition to C2 (forms secondary radical) Reactants->Addition_C2 Abstraction_allyl Allylic H-Abstraction Reactants->Abstraction_allyl Abstraction_alkyl Other H-Abstraction Reactants->Abstraction_alkyl Products_add Radical Adducts Addition_C1->Products_add Addition_C2->Products_add Products_abs Water + Alkyl Radical Abstraction_allyl->Products_abs Abstraction_alkyl->Products_abs

Caption: General reaction pathways for the reaction of an OH radical with this compound, showing the possibilities of electrophilic addition and hydrogen abstraction.

Conclusion

While direct experimental kinetic data for the reaction of OH radicals with this compound is currently lacking in the scientific literature, the data for its structural isomers provide a reasonable first approximation of its reactivity. The provided generalized experimental protocol for the Flash Photolysis - Resonance Fluorescence technique offers a robust method for determining the precise rate constant and its temperature dependence. The reaction is expected to proceed primarily through electrophilic addition of the OH radical to the double bond, with a smaller contribution from hydrogen abstraction pathways. Further experimental studies are necessary to accurately quantify the kinetics and product distribution for this specific reaction.

References

Application of 2,3-Dimethyl-1-pentene in Petrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Dimethyl-1-pentene in petrochemical research. This branched olefin serves as a valuable intermediate and model compound in various catalytic processes. The following sections detail its synthesis, key reactions such as isomerization, oligomerization, and catalytic cracking, and its potential as a fuel additive.

Synthesis of this compound via Propene Dimerization

This compound is not naturally abundant and is typically synthesized through the dimerization of propene. This process can be controlled to favor the formation of specific isomers, including this compound, by selecting appropriate catalysts and reaction conditions.

Experimental Protocol: Catalytic Dimerization of Propene

This protocol is analogous to the synthesis of dimethylbutenes from propene and can be adapted for the synthesis of this compound.[1][2]

Materials:

  • Propene (polymerization grade)

  • Dimerization catalyst: Nickel/phosphine/alkylaluminium complex[1]

  • Solvent (e.g., toluene, heptane)

  • Catalyst deactivator (e.g., aqueous ammonia solution)

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., nitrogen or argon), dissolve the nickel salt, phosphine ligand, and alkylaluminium co-catalyst in the chosen solvent within the reactor. The specific ratios of these components are crucial for catalyst activity and selectivity.

  • Reaction Setup: Seal the reactor and purge with nitrogen to remove any air and moisture.

  • Reaction Conditions: Pressurize the reactor with propene to the desired pressure (e.g., atmospheric to 25 bar).[1] Maintain the reaction temperature within the range of -30 to +50 °C.[1]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) to determine the conversion of propene and the selectivity towards this compound.

  • Catalyst Deactivation: Upon completion of the reaction, cool the reactor and carefully deactivate the catalyst by adding a deactivating agent like an aqueous ammonia solution.

  • Product Separation: The product mixture, containing unreacted propene, this compound, other C6 isomers, and higher oligomers, can be separated by distillation.

Data Presentation:

ParameterValue/RangeReference
Catalyst System Nickel/phosphine/alkylaluminium[1]
Temperature -30 to +50 °C[1]
Pressure Atmospheric to 25 bar[1]
Primary Product This compound and other C6 isomers[1][2]

Experimental Workflow: Synthesis of this compound

G propene Propene reactor High-Pressure Reactor (-30 to +50 °C, 1-25 bar) propene->reactor catalyst Dimerization Catalyst (Ni/Phosphine/Alkyl-Al) catalyst->reactor deactivation Catalyst Deactivation reactor->deactivation distillation Distillation deactivation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Catalytic Isomerization to 2,3-Dimethyl-2-pentene

This compound can be isomerized to its more stable isomer, 2,3-dimethyl-2-pentene. This reaction is of interest as 2,3-dimethyl-2-pentene can be a valuable intermediate in the synthesis of fine chemicals.

Experimental Protocol: Acid-Catalyzed Isomerization

This protocol is based on the isomerization of similar dimethylbutenes.[3]

Materials:

  • This compound

  • Acid catalyst (e.g., sulfuric acid, solid acid catalysts like zeolites or acidic resins)

  • Solvent (optional, e.g., a hydrocarbon solvent)

  • Reaction vessel with stirring and temperature control.

Procedure:

  • Reaction Setup: Charge the reaction vessel with this compound and the solvent (if used).

  • Catalyst Addition: Add the acid catalyst to the mixture. The amount of catalyst will depend on its activity.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously to ensure good contact between the reactant and the catalyst.

  • Reaction Monitoring: Follow the progress of the isomerization by taking samples at regular intervals and analyzing them by GC to determine the relative amounts of this compound and 2,3-dimethyl-2-pentene.

  • Work-up: After the reaction reaches equilibrium or the desired conversion, separate the catalyst from the product mixture by filtration (for solid catalysts) or by neutralization and washing (for liquid acid catalysts). The product can then be purified by distillation.

Data Presentation:

ParameterValue/RangeReference
Catalyst Sulfuric acid, sulfonic acids[3]
Reactant 2,3-Dimethyl-1-butene (analogous to this compound)[3]
Product 2,3-Dimethyl-2-butene (analogous to 2,3-dimethyl-2-pentene)[3]

Signaling Pathway: Isomerization of this compound

G reactant This compound intermediate Carbocation Intermediate reactant->intermediate Protonation product 2,3-Dimethyl-2-pentene intermediate->product Deprotonation catalyst Acid Catalyst (H+) product->catalyst catalyst->reactant

Caption: Acid-catalyzed isomerization pathway.

Oligomerization of this compound

The oligomerization of olefins is a key process for producing synthetic lubricants and fuels. While specific data for this compound is scarce, the general principles of olefin oligomerization over solid acid catalysts can be applied.

Experimental Protocol: Oligomerization over a Solid Acid Catalyst

This protocol is based on the oligomerization of C4-C5 olefins.[4][5]

Materials:

  • This compound

  • Solid acid catalyst (e.g., SIRALOX 40, a nickel-impregnated silica-alumina)[4]

  • Fixed-bed continuous flow reactor system with temperature and pressure control.

  • Inert gas (e.g., nitrogen) for purging and pressurization.

Procedure:

  • Catalyst Loading: Pack a fixed-bed reactor with the solid acid catalyst.

  • System Purge: Purge the reactor system with an inert gas to remove air and moisture.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 120 °C) and pressurize the system (e.g., up to 40 bar).[4]

  • Reactant Feed: Introduce a continuous flow of this compound into the reactor at a specific weight hourly space velocity (WHSV), for example, 4 h⁻¹.[4]

  • Product Collection and Analysis: Collect the liquid product downstream of the reactor. Analyze the product distribution by GC to identify dimers, trimers, and higher oligomers. The gaseous effluent can also be analyzed by online GC.

Data Presentation (Analogous for C4-C5 Olefins):

ParameterValue/RangeReference
Catalyst Nickel-impregnated SIRALOX 40[4]
Temperature 120 °C[4]
Total Pressure 40 bar[4]
WHSV 4 h⁻¹[4]
Product Distribution Mixture of C7-C13+ oligomers[4]

Logical Relationship: Oligomerization Process

G reactant This compound reactor Fixed-Bed Reactor (Solid Acid Catalyst) reactant->reactor products Oligomer Products (Dimers, Trimers, etc.) reactor->products separation Separation (e.g., Distillation) products->separation fractions Product Fractions (e.g., Fuel, Lubricant base) separation->fractions

Caption: Oligomerization process flow.

Catalytic Cracking of this compound

Catalytic cracking is a fundamental process in oil refining to produce more valuable, smaller-chain hydrocarbons like gasoline components from larger molecules. The cracking of this compound would yield a variety of smaller olefins and paraffins.

Experimental Protocol: Catalytic Cracking over Zeolite Catalysts

This protocol is a general representation for the catalytic cracking of olefins.[6][7]

Materials:

  • This compound

  • Zeolite catalyst (e.g., MFI-type)

  • Fixed-bed or fluidized-bed reactor.

  • Carrier gas (e.g., nitrogen).

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of air or nitrogen at a high temperature (e.g., 500-600 °C) to remove adsorbed water and other impurities.

  • Reaction Setup: Place the activated catalyst in the reactor and bring it to the desired reaction temperature (e.g., 400-600 °C).[6]

  • Reactant Feed: Introduce a stream of this compound, often diluted with an inert carrier gas, into the reactor.

  • Product Analysis: The gaseous products are analyzed online using a GC equipped with appropriate columns to separate light hydrocarbons. Liquid products, if any, are collected and analyzed separately.

  • Catalyst Regeneration: The catalyst will deactivate over time due to coke deposition. It can be regenerated by controlled combustion of the coke in a stream of air.

Data Presentation (General for Catalytic Cracking):

ParameterValue/RangeReference
Catalyst MFI-type Zeolite[6]
Temperature 400 - 600 °C[6]
Primary Products Propene, Butene, Aromatics (BTEX)[6]

Experimental Workflow: Catalytic Cracking

G reactant This compound reactor Cracking Reactor (Zeolite Catalyst, 400-600 °C) reactant->reactor gas_products Gaseous Products (C1-C4 hydrocarbons) reactor->gas_products liquid_products Liquid Products (Gasoline fraction, Aromatics) reactor->liquid_products analysis Product Analysis (GC) gas_products->analysis liquid_products->analysis

Caption: Catalytic cracking experimental workflow.

Application as a Fuel Additive

The highly branched structure of this compound suggests it could be a valuable component for gasoline blending to improve its octane rating.

Properties as a Fuel Additive

The primary measure of a gasoline component's performance is its octane number, which indicates its resistance to knocking or auto-ignition.

Data Presentation:

PropertyValue
Research Octane Number (RON) 84.2
Motor Octane Number (MON) 99.3
Experimental Protocol: Evaluation of Fuel Blend Performance

Materials:

  • Base gasoline fuel

  • This compound

  • Cooperative Fuel Research (CFR) engine for octane number determination.

  • Standard laboratory equipment for measuring fuel properties (e.g., density, vapor pressure).

Procedure:

  • Blend Preparation: Prepare various blends of this compound with a base gasoline at different volume percentages.

  • Property Measurement: Measure key fuel properties of the blends, such as density, Reid Vapor Pressure (RVP), and distillation characteristics, according to standard ASTM methods.

  • Octane Number Determination: Determine the RON and MON of the fuel blends using a CFR engine following standard ASTM procedures.

  • Engine Performance Testing (Optional): The fuel blends can be further tested in a modern spark-ignition engine to evaluate their impact on performance, fuel efficiency, and emissions.

Logical Relationship: Fuel Blend Evaluation

G base_fuel Base Gasoline blending Blending base_fuel->blending additive This compound additive->blending fuel_blend Fuel Blend blending->fuel_blend property_testing Property Testing (Density, RVP) fuel_blend->property_testing octane_testing Octane Testing (RON, MON) fuel_blend->octane_testing performance_data Performance Data property_testing->performance_data octane_testing->performance_data

Caption: Evaluation of this compound as a fuel additive.

References

Application Notes & Protocols: Investigating 2,3-Dimethyl-1-pentene as a Potential, Non-Standard Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a theoretical exploration of synthetic pathways and do not represent established industrial or academically recognized routes for the synthesis of agrochemicals using 2,3-Dimethyl-1-pentene. Extensive literature searches have not revealed any current use of this compound as a direct intermediate in commercial agrochemical production. The proposed pathways are for research and exploratory purposes only and may not be viable or efficient.

Introduction

This compound is a seven-carbon branched alkene. While not a conventional starting material in the agrochemical industry, its structural features present a theoretical basis for conversion into valuable synthons. This document outlines a hypothetical multi-step synthesis to convert this compound into a simplified precursor for a pyrethroid-type insecticide. Pyrethroids are a major class of insecticides structurally related to the natural pyrethrins, which are esters of chrysanthemic acid. The core of this theoretical application lies in the transformation of the C7 backbone of this compound into a functionalized cyclopropane carboxylic acid, a key structural motif in many pyrethroids.

Proposed Synthetic Pathway Overview

The theoretical pathway involves the following key transformations:

  • Oxidative Cleavage: Ozonolysis of this compound to yield 3-methyl-2-pentanone.

  • Carbonyl Chemistry: Utilization of the resulting ketone in a Wittig reaction to extend the carbon chain and introduce a new double bond.

  • Cyclopropanation: Formation of the cyclopropane ring, a critical step in pyrethroid synthesis.

  • Functional Group Interconversion: Conversion of the elaborated structure to a carboxylic acid, the immediate precursor for esterification into a final pyrethroid-like molecule.

The overall logical relationship of this proposed pathway is illustrated in the following diagram.

G A This compound B Ozonolysis A->B Step 1 C 3-Methyl-2-pentanone B->C D Wittig Reaction C->D Step 2 E Diene Intermediate D->E F Cyclopropanation E->F Step 3 G Cyclopropane Intermediate F->G H Oxidation & Hydrolysis G->H Step 4 I Simplified Pyrethroid Acid Precursor H->I

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and would require significant optimization and validation.

Protocol 3.1: Ozonolysis of this compound to 3-Methyl-2-pentanone

  • Objective: To cleave the double bond of this compound to form 3-methyl-2-pentanone.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Ozone (O₃) from an ozone generator

    • Dimethyl sulfide (DMS)

    • Argon or Nitrogen gas

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

    • Purge the reaction mixture with argon or nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide (1.5 equivalents) dropwise to the cold solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 3-methyl-2-pentanone.

Protocol 3.2: Wittig Reaction of 3-Methyl-2-pentanone

  • Objective: To convert the ketone into an alkene with an extended carbon chain.

  • Materials:

    • 3-Methyl-2-pentanone (from Protocol 3.1)

    • (Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)

    • Toluene, anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-methyl-2-pentanone (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Add hexane to the residue to precipitate triphenylphosphine oxide.

    • Filter the mixture and wash the solid with cold hexane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting unsaturated ester by column chromatography.

Protocol 3.3: Simmons-Smith Cyclopropanation

  • Objective: To form a cyclopropane ring from the alkene synthesized in Protocol 3.2.

  • Materials:

    • Unsaturated ester (from Protocol 3.2)

    • Diiodomethane (CH₂I₂)

    • Zinc-copper couple (Zn(Cu))

    • Diethyl ether, anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • Activate the zinc-copper couple according to standard procedures.

    • In a flame-dried flask under an inert atmosphere, suspend the activated Zn(Cu) couple in anhydrous diethyl ether.

    • Add diiodomethane (2 equivalents) dropwise to the suspension.

    • Gently heat the mixture to initiate the reaction (effervescence should be observed).

    • Add a solution of the unsaturated ester (1 equivalent) in anhydrous diethyl ether dropwise.

    • Reflux the reaction mixture for 24 hours.

    • Cool the reaction to room temperature and filter to remove unreacted zinc.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the cyclopropyl ester by column chromatography.

Protocol 3.4: Hydrolysis to the Carboxylic Acid

  • Objective: To convert the cyclopropyl ester to the corresponding carboxylic acid.

  • Materials:

    • Cyclopropyl ester (from Protocol 3.3)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • Dissolve the cyclopropyl ester (1 equivalent) in a mixture of ethanol and water.

    • Add potassium hydroxide (3 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the simplified pyrethroid acid precursor.

Data Presentation (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed synthetic pathway. These values are illustrative and would need to be determined experimentally.

StepReactionStarting MaterialProductTheoretical Yield (%)Purity (%) (Post-Purification)
1OzonolysisThis compound3-Methyl-2-pentanone75>95
2Wittig Reaction3-Methyl-2-pentanoneUnsaturated Ester60>98
3CyclopropanationUnsaturated EsterCyclopropyl Ester50>95
4HydrolysisCyclopropyl EsterPyrethroid Acid Precursor90>99

Signaling Pathways and Mechanism of Action (General for Pyrethroids)

The synthesized precursor, after esterification with an appropriate alcohol, would theoretically yield a pyrethroid-like insecticide. Pyrethroids exert their insecticidal effect by targeting the nervous system of insects.

G A Pyrethroid Insecticide B Binds to Voltage-Gated Sodium Channels A->B C Channels Remain Open for an Extended Period B->C D Prolonged Influx of Sodium Ions C->D E Repetitive Firing of Neurons D->E F Paralysis and Death of the Insect E->F

Caption: Simplified mechanism of action for pyrethroid insecticides.

Pyrethroids bind to voltage-gated sodium channels in the neuronal membranes of insects. This binding modifies the gating kinetics of the channels, causing them to remain open for an extended period. The prolonged influx of sodium ions leads to repetitive firing of the neurons, resulting in paralysis and ultimately the death of the insect.

Conclusion for Researchers

While this compound is not a conventional starting material for agrochemical synthesis, this document provides a theoretical framework for its potential conversion into a simplified pyrethroid precursor. The outlined protocols for ozonolysis, Wittig reaction, cyclopropanation, and hydrolysis offer a starting point for researchers interested in exploring novel synthetic routes from readily available C7 alkenes. Significant experimental work would be required to validate and optimize these hypothetical pathways. The exploration of such alternative synthetic routes could, in principle, lead to the discovery of new analogues of existing agrochemicals with potentially improved properties. However, based on current knowledge, the use of this compound as an intermediate for agrochemicals remains a theoretical concept rather than a practical application.

Application Notes and Protocols for Handling and Storage of Highly Flammable Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of highly flammable alkenes in a laboratory setting. Adherence to these guidelines is critical to mitigate the risks of fire, explosion, and chemical exposure.

Quantitative Flammability Data of Common Alkenes

Understanding the specific flammability characteristics of each alkene is paramount for a thorough risk assessment. The following table summarizes key quantitative data for common, highly flammable alkenes.

AlkeneChemical FormulaFlash Point (°C)Autoignition Temperature (°C)Lower Explosive Limit (LEL) (% in air)Upper Explosive Limit (UEL) (% in air)NFPA 704 Rating (Health-Flammability-Instability)
Ethene (Ethylene)C₂H₄Gas4502.736.02-4-2
Propene (Propylene)C₃H₆Gas4552.011.11-4-1
1-ButeneC₄H₈-80[1]385[1]1.6[1]10.0[1]1-4-0[1]
1-PenteneC₅H₁₀-28[2]273[2]1.5[3]8.7[3]1-4-1[3]
1-HexeneC₆H₁₂-232531.26.91-3-0[4]

Note: Ethene and propene are gases at standard temperature and pressure, making their flash points not applicable in the same way as for liquids. They are extremely flammable.

General Handling and Storage Procedures

2.1. Storage

  • Dedicated Flammable Storage: Highly flammable alkenes must be stored in approved flammable storage cabinets.[5] These cabinets are designed to contain fires and prevent the spread of flames.

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings, including the GHS pictogram for flammable liquids. Flammable storage cabinets should be marked with "Flammable – Keep Fire Away".[5]

  • Ventilation: Store in a well-ventilated area to prevent the accumulation of flammable vapors.[6][7]

  • Temperature Control: For highly volatile alkenes like 1-pentene, refrigeration in a laboratory-safe or explosion-proof refrigerator is recommended to minimize vapor pressure.[2] Never store flammable liquids in a standard domestic refrigerator.[8]

  • Incompatible Materials: Store alkenes separately from oxidizing agents, strong acids, and other incompatible materials to prevent violent reactions.[8]

  • Quantity Limits: Adhere to institutional and regulatory limits for the quantity of flammable liquids stored in the laboratory.

2.2. Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Flame-resistant lab coat.

    • Chemical splash goggles.

    • Solvent-resistant gloves (e.g., nitrile, neoprene). Consult the specific alkene's Safety Data Sheet (SDS) for glove compatibility.

    • Closed-toe shoes.

  • Ventilation: All handling of highly flammable alkenes should be performed in a certified chemical fume hood to minimize the inhalation of vapors and prevent the buildup of flammable concentrations in the air.[5]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, static electricity, and spark-producing equipment.[6][7] Use only intrinsically safe or explosion-proof electrical equipment.

  • Grounding and Bonding: When transferring more than 4 liters of a flammable alkene from a metal container, it is mandatory to ground the dispensing container and bond it to the receiving container to dissipate static electricity.[9][10]

Experimental Protocol: Safe Transfer of a Highly Flammable Liquid Alkene (e.g., 1-Pentene)

This protocol outlines the steps for safely transferring 1-pentene from a larger storage container to a smaller reaction vessel.

Materials:

  • Dispensing container of 1-pentene

  • Receiving reaction vessel (must be clean and dry)

  • Grounding and bonding wires with clamps

  • Appropriate PPE (flame-resistant lab coat, chemical splash goggles, compatible gloves)

  • Chemical fume hood

  • Spill kit for flammable liquids

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Clear the fume hood of all unnecessary items and potential ignition sources.

    • Don the required PPE.

    • Inspect the grounding and bonding wires to ensure they are in good condition with secure clamps.

  • Grounding and Bonding:

    • Securely attach a grounding wire from a known building ground to the dispensing container.

    • Attach a bonding wire between the dispensing container and the receiving vessel. Ensure metal-to-metal contact for all connections.

  • Transfer:

    • Slowly open the dispensing container.

    • Carefully pour the 1-pentene into the receiving vessel, minimizing splashing to reduce the generation of static electricity.

    • If using a pump, ensure it is rated for flammable liquids and operate it at a low flow rate.

    • Dispense only the required amount of the alkene.

  • Completion:

    • Securely close both the dispensing and receiving containers immediately after the transfer is complete.

    • Wipe up any minor drips with a paper towel and place it in a designated hazardous waste container within the fume hood.

    • Remove the bonding and grounding wires in the reverse order of their application (remove bonding wire first, then grounding wire).

    • Properly store the dispensing container in the flammable storage cabinet.

  • Emergency Preparedness:

    • Ensure a fire extinguisher rated for flammable liquids (Class B) is readily accessible.

    • Know the location of the nearest safety shower and eyewash station.

    • In case of a spill, immediately alert others in the area, turn off all ignition sources if it is safe to do so, and follow your institution's spill response procedures.

Logical Workflow for Handling Highly Flammable Alkenes

The following diagram illustrates the key decision points and actions for the safe handling of highly flammable alkenes from procurement to disposal.

SafeAlkeneHandling start Start: Need to Use Highly Flammable Alkene risk_assessment Conduct Risk Assessment (Review SDS, identify hazards) start->risk_assessment ppe_selection Select Appropriate PPE (Flame-resistant lab coat, goggles, gloves) risk_assessment->ppe_selection storage_retrieval Retrieve from Approved Flammable Storage Cabinet ppe_selection->storage_retrieval transport Transport to Fume Hood (Use secondary containment) storage_retrieval->transport setup_in_hood Prepare Workspace in Fume Hood (Remove ignition sources) transport->setup_in_hood transfer_check Transferring > 4L from Metal Container? setup_in_hood->transfer_check ground_bond Ground and Bond Containers transfer_check->ground_bond Yes perform_transfer Perform Transfer Slowly (Minimize splashing) transfer_check->perform_transfer No ground_bond->perform_transfer perform_experiment Conduct Experiment in Fume Hood perform_transfer->perform_experiment cleanup Clean Work Area and Equipment perform_experiment->cleanup waste_disposal Dispose of Waste in Labeled, Sealed Hazardous Waste Container cleanup->waste_disposal return_to_storage Return Alkene to Flammable Storage Cabinet waste_disposal->return_to_storage end End return_to_storage->end

Caption: Safe Handling Workflow for Highly Flammable Alkenes.

References

Troubleshooting & Optimization

Technical Support Center: Dimerization of Propylene to 2,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the dimerization of propylene to 2,3-dimethyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the dimerization of propylene to this compound?

When targeting this compound, a variety of other C6 isomers are typically formed as side products. The distribution of these isomers is highly dependent on the catalyst system and reaction conditions. Common side products include other branched hexenes such as 2,3-dimethyl-2-butene, 4-methyl-1-pentene, and 4-methyl-2-pentene, as well as linear hexene isomers. In some cases, higher oligomers (C9, C12, etc.) and skeletal isomers of hexene may also be produced.

Q2: Which catalyst systems are typically employed for the synthesis of branched dimers like this compound?

Nickel-based catalyst systems are widely used for propylene dimerization.[1] These systems often consist of a nickel precursor, a phosphine ligand, and an organoaluminum cocatalyst. The structure of the phosphine ligand is crucial in directing the selectivity towards branched products. Bulky and basic phosphine ligands, such as tricyclohexylphosphine (PCy3), have been shown to favor the formation of 2,3-dimethylbutenes.[2][3] While not specifically targeting this compound, this suggests that tuning the steric and electronic properties of the phosphine ligand is a key strategy for controlling isomer selectivity. Zirconocene-based catalysts have also been explored for selective propylene dimerization.

Q3: How do reaction conditions influence the selectivity towards this compound?

Reaction parameters such as temperature, propylene pressure, and reaction time significantly impact product distribution. Higher temperatures can sometimes lead to isomerization of the desired product or the formation of a wider range of side products. Propylene pressure can influence the reaction rate and, in some cases, the selectivity. Optimization of these parameters is critical for maximizing the yield of this compound.

Q4: What is the general mechanism for the formation of this compound and its side products?

The dimerization of propylene catalyzed by transition metal complexes is generally understood to proceed via one of two primary mechanisms: the Cossee-Arlman mechanism or the metallacycle mechanism.[1] The Cossee-Arlman mechanism involves the migratory insertion of a coordinated propylene molecule into a metal-alkyl bond. The regioselectivity of this insertion (1,2-insertion vs. 2,1-insertion) plays a significant role in determining the structure of the resulting dimer. The formation of different isomers, including this compound and other side products, arises from the different possible insertion and chain termination (β-hydride elimination) pathways.

Q5: How can I analyze the product mixture to quantify the yield of this compound and identify side products?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for analyzing the product mixture from propylene dimerization.[4][5] A capillary GC column, such as one with a non-polar stationary phase, can be used to separate the different C6 isomers. The mass spectrometer allows for the identification of each component based on its mass spectrum. Quantification of each isomer can be achieved by integrating the peak areas in the gas chromatogram and using a calibrated internal standard.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Propylene Conversion - Catalyst deactivation: The active catalytic species may be unstable under the reaction conditions or poisoned by impurities.[7][8] - Insufficient catalyst loading: The amount of catalyst may be too low for the desired conversion. - Low reaction temperature or pressure: The reaction conditions may not be optimal for catalyst activity.- Ensure all reactants and solvents are of high purity and free from potential poisons (e.g., water, oxygen). Consider catalyst regeneration or using a more robust catalyst system. - Systematically increase the catalyst loading. - Optimize the reaction temperature and propylene pressure.
Low Selectivity to this compound - Suboptimal catalyst system: The chosen ligand may not provide the necessary steric or electronic environment to favor the formation of the desired isomer. - Unfavorable reaction conditions: Temperature and pressure can significantly influence the product distribution. - Isomerization of the product: The desired this compound may be isomerizing to other, more thermodynamically stable C6 olefins under the reaction conditions.- Screen a variety of phosphine ligands with different steric bulk and electronic properties. - Conduct a systematic optimization of reaction temperature and pressure. Lower temperatures may favor kinetic products. - Reduce the reaction time or consider a catalyst system that is less prone to promoting isomerization.
Formation of High Oligomers (C9, C12, etc.) - Chain propagation favored over termination: The rate of further propylene insertion may be competitive with or faster than the rate of β-hydride elimination to release the C6 dimer.- Adjust the nature of the cocatalyst or the catalyst-to-cocatalyst ratio. - Modify the ligand on the metal center to favor β-hydride elimination.
Inconsistent Results - Moisture or air sensitivity: The catalyst system, particularly the organoaluminum cocatalyst, is likely sensitive to air and moisture. - Inaccurate control of reaction parameters: Small variations in temperature, pressure, or reactant ratios can lead to different outcomes.- Ensure all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. - Use precise and calibrated equipment for controlling and monitoring reaction conditions.

Data Presentation

Table 1: Common Side Products in Propylene Dimerization

Side Product Chemical Structure Potential Formation Pathway
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Isomerization of this compound or direct formation via a different β-hydride elimination pathway.
4-Methyl-1-penteneCH₂=CHCH₂(CH(CH₃)₂)Resulting from a different regioselective insertion of propylene.
4-Methyl-2-penteneCH₃CH=CH(CH(CH₃)₂)Isomerization of 4-methyl-1-pentene or direct formation.
n-Hexenes (e.g., 1-Hexene)CH₂=CH(CH₂)₃CH₃Linear dimerization pathway.
Higher Oligomers (e.g., Nonenes)C₉H₁₈Continued insertion of propylene into the growing polymer chain.

Experimental Protocols

General Protocol for Propylene Dimerization using a Nickel-Based Catalyst

This is a general guideline and requires optimization for specific catalyst systems and desired product selectivity.

1. Catalyst Preparation (in an inert atmosphere glovebox or using Schlenk techniques): a. In a dry Schlenk flask, dissolve the nickel precursor (e.g., a nickel(II) salt) in a suitable anhydrous solvent (e.g., toluene). b. Add the desired phosphine ligand in the appropriate stoichiometric ratio. c. Stir the solution at room temperature to allow for complex formation.

2. Dimerization Reaction: a. In a high-pressure autoclave reactor, thoroughly dried and purged with inert gas, add the prepared catalyst solution. b. Seal the reactor and introduce the organoaluminum cocatalyst (e.g., methylaluminoxane - MAO) via syringe. c. Pressurize the reactor with propylene to the desired pressure. d. Heat the reactor to the target temperature while stirring. e. Maintain the reaction for the desired period, monitoring pressure and temperature.

3. Product Analysis: a. After the reaction, cool the reactor and carefully vent the unreacted propylene. b. Collect the liquid product mixture. c. Analyze the product mixture by GC-MS to identify and quantify the products.

Mandatory Visualizations

Reaction_Pathway Propylene Propylene Intermediate1 π-complex Propylene->Intermediate1 Coordination Catalyst Active Catalyst (e.g., Ni-H) Catalyst->Intermediate1 Intermediate2 Metal-alkyl Intermediate Intermediate1->Intermediate2 Migratory Insertion DMP1 This compound (Desired Product) Intermediate2->DMP1 β-Hydride Elimination (Pathway A) Side_Products Side Products (e.g., 4-Methyl-1-pentene, Linear Hexenes) Intermediate2->Side_Products β-Hydride Elimination (Pathway B) Higher_Oligomers Higher Oligomers (C9, C12+) Intermediate2->Higher_Oligomers Further Propylene Insertion DMP1->Catalyst Side_Products->Catalyst Experimental_Workflow Catalyst_Prep Catalyst Preparation (Inert Atmosphere) Catalyst_Charging Catalyst and Cocatalyst Charging Catalyst_Prep->Catalyst_Charging Reactor_Setup Reactor Setup and Purging Reactor_Setup->Catalyst_Charging Propylene_Addition Propylene Pressurization Catalyst_Charging->Propylene_Addition Dimerization Dimerization Reaction (Controlled T and P) Propylene_Addition->Dimerization Product_Recovery Product Recovery Dimerization->Product_Recovery GCMS_Analysis GC-MS Analysis Product_Recovery->GCMS_Analysis Data_Interpretation Data Interpretation and Quantification GCMS_Analysis->Data_Interpretation

References

Purification techniques for 2,3-Dimethyl-1-pentene from isomer mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dimethyl-1-pentene from its isomer mixtures. It is intended for researchers, scientists, and drug development professionals who require high-purity alkenes for their work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the presence of numerous structural and geometric isomers with very similar physical properties, particularly close boiling points.[1][2] This makes separation by conventional distillation difficult, often requiring techniques with higher separation efficiency.

Q2: Which purification techniques are most suitable for separating this compound from its isomers?

A2: The most common and effective techniques are:

  • High-Efficiency Fractional Distillation: Suitable for separating isomers with small differences in boiling points.[3]

  • Preparative Gas Chromatography (pGC): An ideal technique for isolating high-purity volatile compounds, including isomers.[4]

  • Extractive Distillation: Used for separating mixtures with very low relative volatility by introducing a solvent to alter the vapor-liquid equilibrium.[5]

Q3: How do I choose the best purification method for my needs?

A3: The choice of method depends on the required purity, the scale of the separation, and the available equipment.[6] For high-purity, small-scale separations, preparative GC is often the best choice. For larger quantities where high purity is still required, high-efficiency fractional distillation is a viable option. Extractive distillation is typically reserved for very difficult separations where conventional distillation fails.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers Insufficient column efficiency (low number of theoretical plates).[7]Use a longer fractionating column or a column with more efficient packing (e.g., structured packing).
Distillation rate is too fast.[7]Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Poor insulation of the column.Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.[7]
Product Contamination in Fractions "Flooding" of the column due to excessive boiling.Decrease the heating rate to prevent the liquid from being carried up the column with the vapor.
Bumping of the liquid in the distillation flask.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Low Recovery of Purified Product Significant hold-up in a long or tightly packed column.[7]Choose a column with a lower hold-up volume if possible, especially for small sample sizes.
Loss of volatile product through leaky joints.Ensure all glassware joints are properly sealed.
Preparative Gas Chromatography (pGC)
Problem Possible Cause(s) Recommended Solution(s)
Co-elution of Isomers Inappropriate GC column stationary phase.[8]Select a column with a different stationary phase that offers better selectivity for alkene isomers (e.g., a more polar or a liquid crystal phase).[9][10]
Suboptimal oven temperature program.[8]Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to maximize the resolution between isomer peaks.
Peak Tailing or Fronting Column overloading.[11]Reduce the injection volume or the concentration of the sample.
Active sites in the injector or on the column.Deactivate the injector liner or use a new, inert column.
Low Yield of Collected Fractions Inefficient trapping of the eluting compound.Ensure the collection trap is sufficiently cooled to condense the volatile product effectively.
Split ratio is too high at the detector.Adjust the split ratio to direct a larger portion of the column effluent to the collection trap.[4]
Baseline Noise or Drift Contaminated carrier gas or detector.[12]Use high-purity carrier gas and ensure the detector is clean.
Column bleed at high temperatures.[12]Condition the column properly before use and operate within its recommended temperature limits.

Quantitative Data Comparison

The following table provides a comparison of the expected performance of different purification techniques for separating this compound from its close-boiling isomers.

Technique Typical Purity Achieved Expected Yield Throughput Relative Cost
High-Efficiency Fractional Distillation 95-99%Moderate to HighHighModerate
Preparative Gas Chromatography (pGC) >99.5%Low to ModerateLowHigh
Extractive Distillation >99%HighHighHigh

Experimental Protocols

High-Efficiency Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[7]

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its capacity with the this compound isomer mixture. Add a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be slow and steady to allow for a clear temperature gradient to establish in the column.[7]

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should hold steady during the collection of a pure fraction.[7]

  • Fraction Collection: Collect the distillate in separate, pre-weighed receiving flasks. Label each fraction with the corresponding temperature range. The initial fraction (forerun) will be enriched in the most volatile impurities. A sharp increase in temperature indicates the start of the next component distilling.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and purity.

Preparative Gas Chromatography (pGC) Protocol
  • Column Selection and Installation: Install a suitable capillary column in the gas chromatograph. For alkene isomer separations, a non-polar or a specialty column with high selectivity for hydrocarbons is recommended.[8]

  • Instrument Setup:

    • Injector: Set the injector temperature high enough to ensure rapid vaporization of the sample without causing thermal degradation.

    • Oven Program: Develop a temperature program that provides the best separation of the target isomers. This may involve an initial isothermal period followed by a slow temperature ramp.[8]

    • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons.

    • Effluent Splitter: Install an effluent splitter to direct a small portion of the column effluent to the detector for monitoring and the majority to the fraction collector.[4]

  • Sample Injection: Inject a small, precise volume of the isomer mixture. The injection volume should be optimized to avoid column overloading.

  • Fraction Collection: Monitor the chromatogram in real-time. When the peak corresponding to this compound begins to elute, switch the collection valve to direct the effluent to a cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath).

  • Recovery: After the peak has fully eluted, remove the cold trap and allow the collected compound to thaw. Transfer the purified liquid to a sealed vial.

  • Purity Analysis: Re-inject a small amount of the collected fraction into the GC under analytical conditions to confirm its purity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Collection start Isomer Mixture of this compound pre_analysis Initial GC Analysis (Purity Assessment) start->pre_analysis frac_dist High-Efficiency Fractional Distillation pre_analysis->frac_dist Large Scale Lower Purity OK prep_gc Preparative Gas Chromatography pre_analysis->prep_gc Small Scale High Purity Needed ext_dist Extractive Distillation pre_analysis->ext_dist Very Close Boiling Isomers gc_analysis GC Analysis of Fractions frac_dist->gc_analysis prep_gc->gc_analysis ext_dist->gc_analysis pooling Pooling of Pure Fractions gc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for selecting a purification technique for this compound.

troubleshooting_logic cluster_distillation Fractional Distillation Issues cluster_gc Preparative GC Issues start Poor Isomer Separation? check_column Increase Column Efficiency (Longer/Better Packing) start->check_column Yes (Distillation) change_column Change GC Column (Different Stationary Phase) start->change_column Yes (pGC) check_rate Reduce Distillation Rate check_column->check_rate check_insulation Improve Column Insulation check_rate->check_insulation end_node Separation Improved check_insulation->end_node optimize_temp Optimize Temperature Program change_column->optimize_temp optimize_temp->end_node

References

How to prevent unwanted isomerization during alkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted isomerization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is unwanted isomerization in the context of alkene synthesis?

A1: Unwanted isomerization refers to the undesired migration of a carbon-carbon double bond (positional isomerization) or the unintended conversion between E (trans) and Z (cis) isomers (geometrical isomerization) during an alkene synthesis reaction. This can lead to a mixture of products, reducing the yield of the desired alkene and complicating purification processes.

Q2: What are the common causes of unwanted alkene isomerization?

A2: Unwanted alkene isomerization is often a side reaction catalyzed by various species present in the reaction mixture. The primary causes include:

  • Transition Metal Catalysts: Many catalysts used in alkene synthesis, such as those based on palladium, ruthenium, rhodium, and iron, can also catalyze isomerization.[1][2][3] These catalysts can form metal-hydride species or π-allyl intermediates that facilitate the migration of the double bond.[2][4]

  • Acid or Base Traces: The presence of acidic or basic impurities in reagents, solvents, or on glassware can promote isomerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the reaction to overcome the barrier to isomerization, leading to the thermodynamically more stable alkene isomer.[5][6] This is a key factor when trying to isolate a kinetically favored, less stable isomer.[5][7]

  • Light: In some cases, exposure to light can induce photochemical isomerization, leading to a mixture of isomers.[4][8]

Q3: How can I control the stereoselectivity (E vs. Z) of my alkene synthesis?

A3: Controlling stereoselectivity is crucial for obtaining the desired alkene isomer. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, Schrock (molybdenum- and tungsten-based) catalysts are known for their high Z-selectivity in olefin metathesis.[9] Conversely, certain ruthenium complexes are highly selective for the formation of (E)-internal alkenes from terminal alkenes.[3]

  • Reaction Conditions: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired less stable isomer.[5][6][10]

  • Steric Hindrance: Employing bulky reagents or substrates can sterically direct the reaction towards the formation of the less hindered isomer, which is often the E-isomer. In elimination reactions, the use of a bulky base can favor the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product.[11]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of positional isomers.

This is a common issue where the double bond migrates along the carbon chain.

Troubleshooting Steps:

  • Analyze the Catalyst:

    • Is your catalyst known to cause isomerization? Many transition metal catalysts used for reactions like cross-coupling or metathesis can also catalyze double bond migration.[12]

    • Consider a more selective catalyst. For example, if you are performing an isomerization, specific cobalt or ruthenium catalysts can offer high selectivity for mono-isomerization.[13]

  • Optimize Reaction Conditions:

    • Lower the temperature. Isomerization often leads to the most thermodynamically stable alkene. By running the reaction at a lower temperature, you can favor the kinetically formed product and minimize subsequent isomerization.[6][7]

    • Reduce reaction time. Prolonged reaction times can allow for the gradual isomerization to the thermodynamic product. Monitor the reaction progress and quench it as soon as the desired product is formed.

  • Use an Isomerization Inhibitor:

    • In ruthenium-catalyzed olefin metathesis, additives like 1,4-benzoquinone can suppress unwanted isomerization by scavenging ruthenium-hydride species that are responsible for the side reaction.[14]

Issue 2: I am getting a mixture of E and Z isomers instead of my desired single stereoisomer.

This indicates a lack of stereocontrol in your reaction.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Method:

    • Some reactions are inherently not stereoselective. Consider alternative methods known for high stereoselectivity, such as the Wittig reaction (which can be tuned for Z-selectivity) or the Horner-Wadsworth-Emmons reaction (which typically favors the E-isomer).[15]

  • Catalyst and Ligand Choice:

    • For transition metal-catalyzed reactions, the ligands on the metal center play a critical role in determining stereoselectivity. Experiment with different ligands to improve the selectivity.

    • As mentioned, specific catalysts are designed for high E or Z selectivity. For example, certain cobalt complexes can be used for the Z to E isomerization of β-substituted styrenes.[16]

  • Control of Kinetic vs. Thermodynamic Products:

    • The desired isomer may be the kinetic or the thermodynamic product. Understanding which you are targeting is key.[7]

      • To favor the kinetic product: Use lower temperatures and shorter reaction times.[5][6]

      • To favor the thermodynamic product: Use higher temperatures and allow the reaction to reach equilibrium.[5][6]

Data Presentation

Table 1: Effect of Catalyst on E/Z Selectivity in Alkene Isomerization

Catalyst SystemSubstrateProduct(s)E/Z RatioReference
CpRu complex (Grotjahn catalyst)Terminal alkenesInternal (E)-alkenes>99% E[3]
β-dialdiminate-supported Co(I)Terminal alkenesInternal (Z)-2-alkenesHigh Z-selectivity[13]
Molybdenum-based Schrock CatalystOlefin MetathesisZ-alkenes>99:1 Z[9]
PNP-CoCl₂β-substituted styrenes (E/Z mixture)E-isomersSelective for E[16]

Experimental Protocols

Protocol 1: Suppression of Isomerization in Ruthenium-Catalyzed Olefin Metathesis using 1,4-Benzoquinone

This protocol describes a general method to minimize unwanted double bond migration during a ring-closing metathesis (RCM) reaction.

Materials:

  • Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst)

  • Diene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • 1,4-Benzoquinone (BQ) or a substituted derivative like 2,6-dichloro-1,4-benzoquinone (DCBQ)[14]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent.

  • Add 1,4-benzoquinone (typically 5-10 mol% relative to the substrate).

  • Add the ruthenium catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the desired temperature (often room temperature to 40 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to air or by adding a quenching agent like ethyl vinyl ether.

  • Purify the product using column chromatography.

The addition of benzoquinone helps to prevent the formation of ruthenium-hydride species that are responsible for alkene isomerization, thus preserving the position of the double bond in the product.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Isomerization_Troubleshooting cluster_problem Identify Problem Type cluster_pos_solutions Solutions for Positional Isomerization cluster_geo_solutions Solutions for Geometrical Isomerization start Unwanted Isomerization Observed pos_isomer Positional Isomers start->pos_isomer Double bond migration geo_isomer E/Z Mixture start->geo_isomer Incorrect stereochemistry pos_catalyst Change Catalyst/ Ligand pos_isomer->pos_catalyst pos_temp Lower Temperature/ Shorter Time pos_isomer->pos_temp pos_additive Add Inhibitor (e.g., Benzoquinone) pos_isomer->pos_additive geo_method Change Synthetic Method (e.g., Wittig vs. HWE) geo_isomer->geo_method geo_catalyst Optimize Catalyst/ Ligand for Stereoselectivity geo_isomer->geo_catalyst geo_conditions Adjust for Kinetic vs. Thermodynamic Control geo_isomer->geo_conditions end Desired Alkene Synthesized pos_catalyst->end pos_temp->end pos_additive->end geo_method->end geo_catalyst->end geo_conditions->end

Caption: Troubleshooting workflow for unwanted alkene isomerization.

Kinetic_vs_Thermodynamic cluster_products Reaction Pathways reactant Reactant intermediate Intermediate reactant->intermediate kinetic_product Kinetic Product (Less Stable) intermediate->kinetic_product Lower Ea (Forms Faster) Favored at Low Temp. thermo_product Thermodynamic Product (More Stable) intermediate->thermo_product Higher Ea (Forms Slower) Favored at High Temp. kinetic_product->thermo_product Equilibration (at higher temp.)

Caption: Kinetic vs. Thermodynamic control in alkene synthesis.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2,3-Dimethyl-1-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2,3-Dimethyl-1-pentene. This resource is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to low conversion rates in reactions with this compound?

Low conversion rates in reactions involving this compound can stem from several factors, primarily related to its structure and reaction conditions. Key areas to investigate include:

  • Steric Hindrance: The presence of methyl groups at the 2 and 3 positions creates significant steric bulk around the double bond, which can impede the approach of reagents.

  • Catalyst Activity and Poisoning: The catalyst's effectiveness can be compromised by impurities in the reactants or solvent, or it may not be suitable for overcoming the steric hindrance of the substrate.

  • Reaction Conditions: Suboptimal temperature, pressure, or reactant concentrations can lead to slow or incomplete reactions.

  • Reactant and Solvent Quality: Impurities, including water or other nucleophiles, can interfere with the desired reaction pathway.

  • Side Reactions: Competing reactions, such as isomerization of the double bond or carbocation rearrangements, can consume the starting material without forming the desired product.

Q2: How does the structure of this compound specifically impact its reactivity?

The trisubstituted nature of the double bond and the adjacent quaternary carbon in this compound significantly influence its reactivity. The steric hindrance from the methyl groups can slow down reaction rates compared to less substituted alkenes.[1] Additionally, in reactions that proceed through a carbocation intermediate, the initial secondary carbocation can potentially rearrange to a more stable tertiary carbocation, leading to a mixture of products and lowering the yield of the desired compound.[2]

Q3: What types of side reactions are common with hindered alkenes like this compound?

Common side reactions for sterically hindered alkenes include:

  • Isomerization: Under acidic conditions or at elevated temperatures, the double bond can migrate to a more thermodynamically stable internal position.

  • Carbocation Rearrangements: In acid-catalyzed reactions, the formation of a carbocation can be followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, resulting in skeletal rearrangement of the product.[2]

  • Polymerization: Like many alkenes, this compound can undergo polymerization, especially in the presence of certain catalysts or initiators.

Troubleshooting Guides

Issue 1: Low or No Conversion

Question: My reaction with this compound is showing very low or no conversion of the starting material. What steps should I take to troubleshoot this?

Answer: A systematic approach is crucial to identifying the root cause of low conversion. Follow these steps:

  • Verify Reagent and Solvent Purity:

    • Ensure this compound is of high purity and free from inhibitors or contaminants.

    • Use anhydrous and deoxygenated solvents, as water and oxygen can deactivate many catalysts and reagents.

  • Evaluate the Catalyst:

    • Catalyst Activity: Confirm that the catalyst is active. If possible, test it on a less hindered alkene where it is known to be effective.

    • Catalyst Loading: The steric hindrance of this compound may necessitate a higher catalyst loading than for simpler alkenes. Consider incrementally increasing the catalyst amount.

    • Catalyst Poisoning: Impurities such as sulfur or nitrogen-containing compounds in the starting materials or solvent can poison the catalyst.[3][4] Consider purifying your starting materials or passing them through a guard bed of activated carbon or alumina.

  • Optimize Reaction Conditions:

    • Temperature: Reactions involving sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for side product formation.

    • Concentration: Adjusting the concentration of reactants can influence the reaction rate.

    • Reaction Time: Due to slower reaction kinetics, an extended reaction time may be necessary. Monitor the reaction progress over time using techniques like GC or TLC.

Data Presentation

The following tables provide illustrative data for troubleshooting low conversion rates. Actual results will vary based on the specific reaction and conditions.

Table 1: Effect of Catalyst Loading on Conversion Rate

Catalyst Loading (mol%)Conversion Rate (%)
115
2.545
575
1085

Table 2: Influence of Temperature on Reaction Time and Selectivity

Temperature (°C)Time to 80% Conversion (h)Selectivity for Desired Product (%)
502495
80888
110375

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific reaction with this compound.

Protocol 1: General Procedure for a Catalytic Hydrogenation
  • Reaction Setup: In a flame-dried, inert-atmosphere flask, add the catalyst (e.g., 5 mol% Pd/C).

  • Solvent and Reactant Addition: Add an anhydrous, deoxygenated solvent (e.g., ethanol or ethyl acetate), followed by this compound (1.0 eq).

  • Reaction Execution: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a pressurized system). The reaction mixture is stirred vigorously at the desired temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 2: General Procedure for an Acid-Catalyzed Hydration
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add an aqueous solution of a strong acid (e.g., 50% H₂SO₄).

  • Reactant Addition: Cool the acid solution in an ice bath and slowly add this compound (1.0 eq) with vigorous stirring.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for the desired amount of time. Higher temperatures may be required, but this also increases the risk of side reactions.

  • Monitoring: Monitor the disappearance of the starting material by GC analysis of small aliquots quenched in a basic solution.

  • Work-up: Pour the reaction mixture over ice and neutralize with a suitable base (e.g., NaHCO₃). Extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Mandatory Visualization

Troubleshooting_Low_Conversion Troubleshooting Workflow for Low Conversion Rates start Low Conversion Observed check_purity Verify Reactant and Solvent Purity start->check_purity check_catalyst Evaluate Catalyst Activity and Loading check_purity->check_catalyst Purity Confirmed solution_found Problem Resolved check_purity->solution_found Impurity Found and Removed optimize_conditions Optimize Reaction Conditions (T, P, t) check_catalyst->optimize_conditions Catalyst OK check_catalyst->solution_found Catalyst Inactive/ Loading Adjusted analyze_side_products Analyze for Side Products (Isomerization, Rearrangement) optimize_conditions->analyze_side_products Still Low Conversion optimize_conditions->solution_found Conditions Optimized analyze_side_products->solution_found Side Reaction Identified and Mitigated

Caption: A flowchart outlining the systematic approach to troubleshooting low conversion rates.

Steric_Hindrance_Effect Impact of Steric Hindrance on Reactivity alkene This compound steric_hindrance Steric Hindrance (Methyl Groups) alkene->steric_hindrance reagent Approaching Reagent steric_hindrance->reagent Shields Double Bond transition_state High Energy Transition State reagent->transition_state Difficult Approach slow_reaction Slower Reaction Rate transition_state->slow_reaction low_conversion Low Conversion slow_reaction->low_conversion

Caption: The effect of steric hindrance on the reaction rate of this compound.

Carbocation_Rearrangement_Pathway Potential Carbocation Rearrangement Pathway start This compound + H+ secondary_carbocation Secondary Carbocation (Less Stable) start->secondary_carbocation rearrangement 1,2-Hydride/Alkyl Shift secondary_carbocation->rearrangement product_mixture Mixture of Products secondary_carbocation->product_mixture Nucleophilic Attack tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation tertiary_carbocation->product_mixture Nucleophilic Attack

Caption: A diagram illustrating a potential side reaction involving carbocation rearrangement.

References

Technical Support Center: Stabilizing 2,3-Dimethyl-1-pentene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-pentene. The following sections detail potential issues related to the long-term storage and stability of this compound, along with recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: this compound, like other alkenes, is susceptible to two primary degradation pathways during long-term storage: autoxidation and polymerization.

  • Autoxidation: This is a free-radical chain reaction initiated by the presence of oxygen.[1] It leads to the formation of hydroperoxides, which are unstable and can further decompose into a variety of oxidation products, including aldehydes, ketones, and alcohols. The allylic hydrogens in this compound are particularly susceptible to abstraction, initiating this process.

  • Polymerization: The double bond in this compound can undergo free-radical polymerization, leading to the formation of oligomers and polymers.[2] This process is often initiated by the same free radicals that cause autoxidation or by other contaminants.

Q2: What are the signs that my sample of this compound has degraded?

A2: Degradation of this compound can manifest in several ways:

  • Increased Viscosity: The formation of polymers will lead to a noticeable increase in the viscosity of the liquid.

  • Appearance of Solids: In advanced stages of polymerization, solid precipitates may become visible.

  • Changes in Color: The formation of oxidation byproducts can sometimes lead to a yellowing of the otherwise colorless liquid.

  • Positive Peroxide Test: The presence of hydroperoxides, the initial products of autoxidation, can be detected using peroxide test strips or wet chemical methods.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area, away from heat and direct sunlight. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]

  • Container: Use an amber glass bottle or a container made of a material that does not leach impurities and protects the contents from light.[3] Ensure the container is tightly sealed.

  • Inhibitors: For long-term storage, the addition of a suitable stabilizer is highly recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Sample has become viscous or contains solid particles. Polymerization has occurred.1. Confirm Polymerization: Use Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution. A shift to higher molecular weights confirms polymerization.2. Prevention for Future Samples: Add a polymerization inhibitor such as 4-tert-butylcatechol (TBC) or Butylated Hydroxytoluene (BHT) at a concentration of 10-50 ppm.[4]3. Purification (if necessary): For lightly polymerized samples, distillation may be possible to separate the monomer from oligomers. Exercise extreme caution as heating can accelerate degradation.
Sample has a yellow tint. Oxidation has occurred.1. Confirm Oxidation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify oxidation products such as aldehydes, ketones, and alcohols.[5]2. Test for Peroxides: Use peroxide test strips or a peroxide value titration to quantify the level of hydroperoxides.[2]3. Prevention for Future Samples: Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 100-500 ppm. Store under an inert atmosphere.[6]
Peroxide test is positive. Autoxidation is in its initial stages.1. Quantify Peroxides: Perform a peroxide value titration to determine the concentration of hydroperoxides.2. Remove Peroxides (with caution): Peroxides can be removed by passing the alkene through a column of activated alumina. Warning: Do not distill a sample with a high peroxide concentration as this can lead to an explosion.3. Implement Preventative Measures: Immediately add an antioxidant and store under an inert atmosphere to prevent further peroxide formation.

Data Presentation: Stabilizer Effectiveness

The following table summarizes the expected effectiveness of common stabilizers in preventing the degradation of this compound. The data is illustrative and based on typical performance with branched alkenes. Actual performance may vary depending on storage conditions.

Stabilizer Recommended Concentration (ppm) Primary Function Expected Reduction in Degradation Rate (at 40°C)
Butylated Hydroxytoluene (BHT)100 - 500Antioxidant (Free Radical Scavenger)80 - 95%
4-tert-Butylcatechol (TBC)10 - 50Polymerization Inhibitor70 - 90%
Synergistic Blend (BHT + TBC)100 BHT + 20 TBCAntioxidant & Polymerization Inhibitor> 95%

Experimental Protocols

Protocol 1: Determination of Peroxide Value

Objective: To quantify the concentration of hydroperoxides in a sample of this compound. This method is adapted from standard iodometric titration procedures.[2]

Materials:

  • 250 mL Erlenmeyer flask with a ground-glass stopper

  • Burette

  • Pipettes

  • Glacial acetic acid

  • Chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform to the flask. Swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution. A blue-black color will appear.

  • Continue the titration until the blue-black color disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration using all reagents except the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Stability Study

Objective: To evaluate the effectiveness of stabilizers in preventing the degradation of this compound under accelerated aging conditions. This protocol is based on principles from ASTM D525 (Oxidation Stability of Gasoline).[7][8]

Materials:

  • Pressure vessels (bombs) with pressure gauges

  • Forced-air oven capable of maintaining 100 ± 1 °C

  • Oxygen source

  • This compound

  • Stabilizers to be tested (e.g., BHT, TBC)

Procedure:

  • Prepare samples of this compound:

    • Control: No stabilizer

    • Sample A: With Stabilizer A at a specified concentration

    • Sample B: With Stabilizer B at a specified concentration

  • Place 50 mL of each sample into a clean glass liner and place the liner inside a pressure vessel.

  • Seal the pressure vessel and purge with oxygen to remove air.

  • Pressurize the vessel with oxygen to 100 psi at room temperature.

  • Place the pressure vessel in the oven at 100 °C.

  • Record the time and monitor the pressure inside the vessel.

  • The "induction period" is the time elapsed until a sharp drop in pressure is observed, indicating the consumption of oxygen due to oxidation.

  • At the end of the induction period (or at predetermined time points), cool the vessel, release the pressure, and analyze the sample for degradation products using GC-MS and for peroxide value.

Evaluation: A longer induction period indicates greater stability. Compare the induction periods of the stabilized samples to the control to determine the effectiveness of each stabilizer.

Protocol 3: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

Sample Preparation:

  • Dilute the aged this compound sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • If derivatization is needed to detect specific polar degradation products, consult relevant literature for appropriate methods.

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-550

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).

  • Likely degradation products include hydroperoxides, alcohols, ketones, and aldehydes formed from the cleavage of the double bond or oxidation at allylic positions.

  • Quantify the degradation products using an internal standard method if accurate quantification is required.

Mandatory Visualizations

degradation_pathway This compound This compound Allylic Radical Allylic Radical This compound->Allylic Radical Initiation (O2, light, heat) Polymer Polymer This compound->Polymer Polymerization Peroxy Radical Peroxy Radical Allylic Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + R-H Alkoxy & Hydroxyl Radicals Alkoxy & Hydroxyl Radicals Hydroperoxide->Alkoxy & Hydroxyl Radicals Decomposition Aldehydes, Ketones, Alcohols Aldehydes, Ketones, Alcohols Alkoxy & Hydroxyl Radicals->Aldehydes, Ketones, Alcohols Further Reactions

Caption: Autoxidation and polymerization pathways of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_analysis Detailed Analysis Sample Stored Sample Stored Visual Inspection Visual Inspection Sample Stored->Visual Inspection Peroxide Test Peroxide Test Visual Inspection->Peroxide Test If degradation is suspected Viscosity Measurement Viscosity Measurement Peroxide Test->Viscosity Measurement GC-MS Analysis GC-MS Analysis Viscosity Measurement->GC-MS Analysis If oxidation is suspected GPC Analysis GPC Analysis Viscosity Measurement->GPC Analysis If polymerization is suspected Identify Oxidation Products Identify Oxidation Products GC-MS Analysis->Identify Oxidation Products Peroxide Value Titration Peroxide Value Titration Quantify Peroxides Quantify Peroxides Peroxide Value Titration->Quantify Peroxides Confirm Polymerization Confirm Polymerization GPC Analysis->Confirm Polymerization stabilizer_mechanism Free Radical (R*) Free Radical (R*) Neutral Molecule Neutral Molecule Free Radical (R*)->Neutral Molecule Reacts with Antioxidant Antioxidant (e.g., BHT) Antioxidant (e.g., BHT) Stable Radical Stable Radical Antioxidant (e.g., BHT)->Stable Radical Donates H*

References

Technical Support Center: Optimizing Catalyst Efficiency for Alkene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst efficiency for alkene production.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in alkene production?

A1: The primary causes of catalyst deactivation include:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds) on the catalyst's active sites.[1][2]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[1][3]

  • Sintering: Thermal degradation leading to the agglomeration of catalyst particles, which reduces the active surface area.[2]

  • Mechanical Attrition: Physical breakdown of the catalyst particles due to mechanical stress.[2]

Q2: How can I improve the selectivity towards light olefins (e.g., ethene, propene)?

A2: Improving selectivity can be achieved by:

  • Catalyst Modification: Modifying catalysts, such as ZSM-5, with promoters like phosphorus or lanthanum can tune the acidic properties to favor light olefin production over undesirable byproducts like aromatics (BTX).[4][5][6]

  • Optimizing Reaction Conditions: Adjusting parameters such as temperature and hydrocarbon partial pressure can significantly influence product distribution.[7] Higher temperatures can suppress hydrogen transfer reactions, which reduces the formation of paraffins and aromatics.[8]

  • Control of Catalyst Acidity: The ratio of Brønsted to Lewis acid sites plays a crucial role. A lower density of strong Brønsted acid sites can decrease the formation of aromatics and increase light olefin selectivity.[4][9]

Q3: What is the role of the Si/Al ratio in zeolite catalysts for alkene production?

A3: The Si/Al ratio in zeolite catalysts like ZSM-5 is a critical parameter that influences the catalyst's acidity. A lower Si/Al ratio generally corresponds to a higher concentration of acid sites. However, for light olefin production, a higher Si/Al ratio is often preferred as it reduces the number of strong acid sites, which can in turn suppress hydrogen transfer reactions that lead to the formation of alkanes and aromatics, thus enhancing the selectivity towards light olefins.[7]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, deactivated catalysts can be regenerated. The method of regeneration depends on the cause of deactivation:

  • Coke Removal: Coke deposits can often be removed by controlled oxidation (burning off the coke in the presence of a controlled amount of air or oxygen).[3]

  • Poison Removal: Some poisons can be removed by washing or specific chemical treatments. For example, water washing can be effective for removing potassium poisoning on Pt/TiO2 catalysts.[1]

  • Re-dispersion of Sintered Particles: Sintering is often irreversible, but some specialized treatments can re-disperse the metal particles.

Troubleshooting Guide

Issue 1: Rapid Loss of Catalytic Activity

  • Question: My catalyst is deactivating much faster than expected. What are the likely causes and how can I troubleshoot this?

  • Answer: Rapid deactivation is often caused by catalyst poisoning or accelerated coking .

    Troubleshooting Steps:

    • Analyze Feedstock: Check the purity of your feedstock for common poisons such as sulfur, nitrogen compounds, or water. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used for this analysis.[3]

    • Optimize Reaction Temperature: Excessively high temperatures can accelerate both coking and sintering.[2] Consider performing a temperature screening study to find an optimal balance between activity and stability.

    • Modify Catalyst: Incorporate promoters that enhance coke resistance. For instance, the addition of tin (Sn) to platinum (Pt) catalysts can inhibit coke formation.

    • Implement a Regeneration Cycle: If coking is unavoidable, establish a regular regeneration cycle involving controlled coke burn-off.

Issue 2: Low Selectivity to Target Alkenes

  • Question: My process is producing a high yield of undesirable byproducts (e.g., aromatics, light alkanes) instead of the target light olefins. How can I improve selectivity?

  • Answer: Low selectivity is often related to the catalyst's acidic properties and the reaction conditions.

    Troubleshooting Steps:

    • Characterize Catalyst Acidity: Use techniques like Temperature-Programmed Desorption of ammonia (NH3-TPD) to analyze the strength and distribution of acid sites on your catalyst.[10][11][12] A high concentration of strong Brønsted acid sites can promote the formation of aromatics.[4][9]

    • Modify Catalyst Acidity: If strong acidity is an issue, consider modifying the catalyst. For ZSM-5, impregnation with phosphorus can reduce the number of strong Brønsted acid sites, thereby decreasing the selectivity towards benzene, toluene, and xylene (BTX) and increasing light olefin selectivity.[4][5]

    • Adjust Reaction Temperature: Higher reaction temperatures can favor the cracking of larger molecules into light olefins and suppress hydrogen transfer reactions that lead to paraffin formation.[8]

    • Vary Hydrocarbon Partial Pressure: Lowering the hydrocarbon partial pressure can sometimes favor the desired cracking reactions.

Issue 3: Poor Thermal Stability of the Catalyst

  • Question: My catalyst shows good initial performance, but its structure and activity degrade after exposure to high reaction or regeneration temperatures. What can I do to improve its thermal stability?

  • Answer: Poor thermal stability is typically due to sintering of the active metal particles or structural collapse of the support.

    Troubleshooting Steps:

    • Select a Thermally Stable Support: Choose a support material known for its high thermal stability under your reaction conditions.

    • Add Stabilizing Promoters: The addition of certain promoters can enhance the thermal stability of the active phase. For example, lanthanum (La) has been shown to improve the catalytic life of ZSM-5.[4][13]

    • Optimize Regeneration Conditions: During oxidative regeneration to remove coke, carefully control the temperature to avoid excessive heat that could lead to sintering.

    • Lower Reaction Temperature: If possible, operate at a lower temperature to reduce thermal stress on the catalyst.[1]

Data Presentation

Table 1: Effect of Lanthanum (La) and Phosphorus (P) Modification on ZSM-5 Catalyst Performance in n-Hexane Cracking

CatalystLa (wt%)P (wt%)n-Hexane Conversion (%)Light Olefin Selectivity (%)BTX Selectivity (%)
ZSM-500---
La-ZSM-50.25 - 1.00up to 99.7-Increased
P-ZSM-501.069642.3
1P0.25LaZ50.251.077623

Data compiled from references[4][5][6][13]. Note: "-" indicates data not provided in the sources.

Experimental Protocols

Protocol 1: Synthesis of ZSM-5 Zeolite Catalyst

This protocol is a general guideline for the hydrothermal synthesis of ZSM-5.

Materials:

  • Sodium Aluminate (NaAlO₂)

  • Aluminum Oxide (Al₂O₃)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Tetrapropylammonium Bromide (TPABr) - Template

  • Colloidal Silica (e.g., LUDOX HS-30)

  • Deionized Water

Procedure:

  • Preparation of Sodium Aluminate Solution:

    • In a suitable container, dissolve NaOH in deionized water.

    • Slowly add Al₂O₃ to the NaOH solution while stirring until it is completely dissolved to form sodium aluminate.[14]

  • Preparation of Template Solution:

    • In a separate container, dissolve tetrapropylammonium bromide (TPABr) in deionized water.

    • Carefully add sulfuric acid to this solution while stirring.[14]

  • Synthesis Gel Formation:

    • In a polypropylene jar, place the required amount of colloidal silica.

    • Slowly add the sodium aluminate solution to the colloidal silica with vigorous stirring.

    • Next, slowly add the template solution to the mixture while continuing to stir to form a homogeneous gel.[14]

  • Hydrothermal Crystallization:

    • Seal the polypropylene jar tightly.

    • Place the jar in an oven at a controlled temperature (typically 160-180°C) for a specified duration (e.g., 24-72 hours) to allow for crystallization.[15]

  • Product Recovery and Washing:

    • After crystallization, cool the reactor to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

  • Drying and Calcination:

    • Dry the washed product in an oven at around 100-120°C overnight.

    • To remove the organic template, calcine the dried powder in a furnace. A typical procedure is to heat in a flow of air or nitrogen, ramping the temperature to 500-550°C and holding for several hours.[4][14]

Protocol 2: Characterization of Catalyst Acidity by Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

This protocol outlines the general steps for NH₃-TPD analysis.

Apparatus:

  • A flow apparatus equipped with a quartz reactor, a furnace with a temperature controller, a mass flow controller for gases, and a thermal conductivity detector (TCD) or a mass spectrometer.

Procedure:

  • Sample Pretreatment:

    • Place a known weight of the catalyst sample (e.g., 50-100 mg) in the quartz reactor.

    • Pretreat the sample by heating it under a flow of an inert gas (e.g., Helium or Argon) to a high temperature (e.g., 500-550°C) to remove any adsorbed water and impurities.[13] Hold at this temperature for a specified time (e.g., 1-2 hours).

  • Ammonia Adsorption:

    • Cool the sample down to the adsorption temperature, typically around 100-120°C, in the inert gas flow.[12][13]

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is achieved. This can be done by continuous flow or by a pulse method.[13]

  • Physisorbed Ammonia Removal:

    • After saturation, switch the gas flow back to the pure inert gas to purge any weakly (physisorbed) ammonia from the catalyst surface. Continue this purge until the detector signal returns to a stable baseline.

  • Temperature-Programmed Desorption:

    • Begin heating the sample at a constant, linear rate (e.g., 10°C/min) under the inert gas flow.[13]

    • Record the concentration of desorbed ammonia in the effluent gas using the TCD or mass spectrometer as a function of temperature. The resulting plot is the NH₃-TPD profile.

  • Data Analysis:

    • The TPD profile will show one or more peaks. The temperature at which a peak maximum occurs is related to the strength of the acid sites (higher temperature indicates stronger sites).

    • The area under each peak is proportional to the number of acid sites of that particular strength. The total peak area can be quantified by calibrating the detector with known amounts of ammonia.[10]

Visualizations

TroubleshootingWorkflow Start Low Catalyst Efficiency CheckActivity Rapid Activity Loss? Start->CheckActivity CheckSelectivity Poor Selectivity? CheckActivity->CheckSelectivity No PoisoningCoking Suspect Poisoning or Coking CheckActivity->PoisoningCoking Yes CheckStability Poor Thermal Stability? CheckSelectivity->CheckStability No AcidityIssues Suspect Acidity Issues CheckSelectivity->AcidityIssues Yes Sintering Suspect Sintering CheckStability->Sintering Yes Action1 Analyze Feedstock Optimize Temperature Regenerate Catalyst PoisoningCoking->Action1 Action2 Characterize & Modify Acidity Adjust Reaction Conditions AcidityIssues->Action2 Action3 Use Stable Support Add Promoters Optimize Regeneration Sintering->Action3 CatalystDeactivation cluster_process Coking Process Hydrocarbon Large Hydrocarbon Molecules ActiveSite Active Catalyst Site Hydrocarbon->ActiveSite Adsorption CokePrecursors Coke Precursors Form ActiveSite->CokePrecursors Side Reactions CokeDeposition Coke Deposition CokePrecursors->CokeDeposition DeactivatedSite Blocked/Deactivated Site CokeDeposition->DeactivatedSite Blocks Active Site ExperimentalWorkflow Feed Gas Feed (Alkane + Inert) MFC Mass Flow Controllers Feed->MFC Reactor Fixed-Bed Reactor (Catalyst Bed) MFC->Reactor Furnace Furnace Condenser Condenser Reactor->Condenser GasBag Gas Collection Condenser->GasBag GC Gas Chromatograph (Product Analysis) GasBag->GC

References

Technical Support Center: GC Analysis of Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with overlapping peaks during the gas chromatography (GC) analysis of pentene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for peak overlap (co-elution) of pentene isomers in my GC analysis?

A1: Peak overlap, or co-elution, occurs when two or more compounds exit the GC column at the same time, resulting in a single, misleading peak. The primary cause for pentene isomers is their structural similarity, which leads to very close boiling points and polarities.[1] Inadequate chromatographic conditions are also a major contributing factor. This can include using an inappropriate stationary phase, a suboptimal oven temperature program, or an incorrect carrier gas flow rate.[1]

Q2: How can I confirm that a single peak in my chromatogram is actually composed of co-eluting isomers?

A2: If you are using a mass spectrometer (MS) detector, you can examine the mass spectrum across the unresolved peak. A changing spectrum from the beginning to the end of the peak is a strong indicator of co-eluting compounds.[1][2] Another visual cue in the chromatogram can be the presence of a "shoulder" on the peak, which suggests the presence of more than one component.[1][2] For confirmation without an MS, analyzing the same sample on a second column with a different stationary phase (different selectivity) can be used. If the peak splits or its retention time changes relative to other compounds, co-elution is likely.[3]

Q3: What is the recommended type of GC column for separating pentene isomers?

A3: Pentene isomers are polarizable compounds, containing carbon-carbon double bonds. For such analytes, highly polar capillary columns are generally recommended.[4] Polyglycol-based stationary phases, such as those found in DB-WAX or HP-INNOWax columns, have proven effective for separating the six isomers of pentene.[5][6] These polar phases interact with the double bonds of the alkenes, providing selectivity that non-polar phases may lack.

Q4: How can I optimize my GC oven temperature program to improve the separation of pentene isomers?

A4: Optimizing the temperature program is often the most effective first step in resolving peak overlap.[1] A slower temperature ramp rate (e.g., decreasing from 20°C/minute to 10°C/minute) allows the isomers to spend more time interacting with the stationary phase, which can enhance separation.[7][8] For closely eluting peaks, adding an isothermal hold at a temperature just below their elution temperature can also significantly improve resolution.[1]

Q5: Besides the temperature program, what other GC parameters can I adjust to resolve overlapping peaks?

A5: Several other parameters can be modified to improve resolution:

  • Carrier Gas Flow Rate: Adjusting the carrier gas (e.g., Helium) flow rate to its optimal linear velocity for your column dimensions maximizes efficiency (creates sharper peaks). For a typical 0.25 mm internal diameter (ID) column, a flow rate of around 1.0 mL/min is a good starting point.[1][6]

  • Column Dimensions: Using a longer column increases the number of theoretical plates, which enhances separation, though it also increases analysis time.[8][9][10] Alternatively, decreasing the column's internal diameter (e.g., from 0.25 mm to 0.18 mm) improves efficiency and can lead to better resolution.[8][9]

  • Film Thickness: Thinner stationary phase films can improve the separation of less volatile compounds by reducing peak broadening.[9][11] However, for highly volatile compounds like pentenes, a thicker film might be necessary to provide adequate retention.[11]

Troubleshooting Guides

Issue: Poor resolution and overlapping peaks of pentene isomers.

This guide provides a systematic approach to troubleshooting and resolving co-elution.

Step 1: Initial Assessment & Confirmation

  • Evaluate Peak Shape: Look for signs of co-elution, such as peak fronting, tailing, or shoulders. A symmetrical peak does not guarantee purity.[2]

  • Confirm with MS: If using a GC-MS system, analyze the mass spectra at different points across the peak. Variations in the spectra confirm co-elution.[1][2]

  • Review Current Method: Compare your current parameters (column, temperature program, flow rate) against established methods for alkene separation.

Step 2: Method Optimization If co-elution is confirmed, optimize the following parameters sequentially.

  • Optimize Oven Temperature Program: This is the most impactful variable for improving resolution.

    • Action: Decrease the temperature ramp rate. A slower ramp provides more interaction time with the stationary phase.[7][8]

    • Example: If your current ramp is 15°C/min, reduce it to 5-10°C/min around the elution temperature of the pentene isomers.

  • Adjust Carrier Gas Flow Rate:

    • Action: Ensure the carrier gas is flowing at the optimal linear velocity for your column's inner diameter to maximize efficiency. An inefficient system will have broader peaks, making separation more difficult.[1]

  • Select an Appropriate GC Column: If optimization of the temperature and flow rate does not resolve the peaks, the column's stationary phase may not have the right selectivity for the isomers.

    • Action: For pentene isomers, a polar stationary phase is recommended.[6] If you are using a non-polar column (like a DB-5ms), switch to a polar column such as one with a polyethylene glycol (WAX) phase.[6]

    • Action: Increase column length or decrease the internal diameter. A two-fold increase in column length can improve resolution by about 40%.[8]

Experimental Protocols

Protocol 1: Recommended Starting Method for GC-MS Analysis of Pentene Isomers

This protocol provides a robust starting point for separating a mixture of pentene isomers.

ParameterRecommended Setting
GC System Agilent, Shimadzu, Thermo Fisher, or equivalent
Column Polar: DB-WAX, HP-INNOWax, or similar (Polyethylene Glycol phase)[6]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injector Split/Splitless Inlet
Injector Temperature 250 °C[6]
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)[6]
Carrier Gas Helium, constant flow at 1.0 mL/min[6]
Oven Program Initial: 40 °C, hold for 2 min
Ramp: 5 °C/min to 150 °C
Hold: 2 min at 150 °C
MS System Quadrupole, Ion Trap, or TOF Mass Analyzer
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Mass Range Scan m/z 35 - 150
Solvent Delay 2-3 minutes[6]
Ion Source Temp. 230 °C[6]
Transfer Line Temp. 250 °C

Visualization

The following diagram illustrates a logical workflow for troubleshooting peak overlap in GC analysis.

G start Peak Overlap Observed (Co-elution) confirm Confirm Co-elution (Check MS spectra / Peak shoulder) start->confirm optimize_temp Optimize Temperature Program (e.g., Slower ramp rate) confirm->optimize_temp Confirmed not_resolved Still Overlapped optimize_temp->not_resolved Check Resolution check_flow Adjust Carrier Gas Flow Rate (Optimize for column ID) not_resolved2 Still Overlapped check_flow->not_resolved2 Check Resolution change_column Select Different GC Column column_dims Change Column Dimensions (Longer length or smaller ID) change_column->column_dims column_phase Change Stationary Phase (e.g., Non-polar to Polar) change_column->column_phase not_resolved3 Still Overlapped column_dims->not_resolved3 Check Resolution column_phase->not_resolved3 resolved Peaks Resolved not_resolved->check_flow No not_resolved->resolved Yes not_resolved2->change_column No not_resolved2->resolved Yes not_resolved3->resolved Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks in GC.

References

Common experimental errors in alkene hydrogenation studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkene hydrogenation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during alkene hydrogenation experiments.

Section 1: Catalyst Troubleshooting

This section addresses common problems related to the catalyst, which is central to the success of the hydrogenation reaction.[1]

FAQs - Catalyst Issues

Q1: My reaction is very slow or shows no conversion. What could be wrong with my catalyst?

A1: A slow or stalled reaction is often due to catalyst deactivation. There are several primary causes for this:

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1] Common poisons include sulfur, phosphorus, alkali metals, and iron compounds.[2]

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to fuse together, which reduces the effective surface area and lowers activity.[1]

  • Fouling: By-products or polymers formed during the reaction can accumulate on the catalyst surface, blocking the active sites.[1]

  • Improper Activation/Preparation: The catalyst may not have been properly activated before use. For example, some catalysts require reduction in situ.

Q2: How can I prevent catalyst poisoning?

A2: To prevent poisoning, ensure the purity of all reactants and the solvent. Feedstocks, especially those from biological sources, can contain inhibitors like sulfur and nitrogen compounds.[3] It is recommended to purify the substrate (e.g., by chromatography or distillation) and use high-purity hydrogen gas. Adding a "getter" or guard bed catalyst can also capture poisons before they reach the main catalyst bed.[1]

Q3: My reaction is producing a mixture of products, including the desired alkane and some isomerized alkenes. What is happening?

A3: This is a common issue, particularly during partial hydrogenation of polyunsaturated compounds, such as in vegetable oils.[4][5] The catalyst can promote the isomerization of the double bond (e.g., cis to trans) before hydrogenation occurs.[4] This happens when the hydrogenation rate is slow compared to the rate of alkene desorption and re-adsorption from the catalyst surface. To minimize this, you can try:

  • Using a more active catalyst to increase the hydrogenation rate.

  • Optimizing reaction conditions (lower temperature, higher pressure) to favor hydrogenation over isomerization.

  • Using a "poisoned" catalyst, like Lindlar's catalyst, which is specifically designed to be less active and prevent over-reduction or isomerization, especially when reducing alkynes to alkenes.[6][7]

Catalyst Deactivation Pathways

G cluster_Deactivation Catalyst Deactivation cluster_Causes Causes A Active Catalyst Poisoning Poisoning (e.g., Sulfur, N-compounds) A->Poisoning Impurities Bind to Active Sites Sintering Sintering (High Temperature) A->Sintering Metal Particles Fuse Fouling Fouling (By-product Deposition) A->Fouling Surface Blockage B Inactive Catalyst Poisoning->B Sintering->B Fouling->B

Caption: Common pathways leading to catalyst deactivation.

Data Presentation: Comparison of Common Hydrogenation Catalysts
CatalystCommon FormActivitySelectivityCostKey Applications & Notes
Palladium (Pd) Pd/C (Palladium on Carbon)[4]HighHighModerateMost common lab catalyst; highly effective for reducing C=C bonds without affecting other functional groups like aromatic rings under mild conditions.[4]
Platinum (Pt) PtO₂ (Adams' Catalyst)[4]Very HighModerateHighVery active catalyst, can reduce aromatic rings under more vigorous conditions. Used in specialized applications due to cost.[1]
Nickel (Ni) Raney Nickel[5]ModerateVariesLowCost-effective and robust, widely used in large-scale industrial processes like margarine production.[1][5] Requires higher temperatures (~150°C).[5]
Rhodium (Rh) Rh complexes (Homogeneous)HighHighVery HighOften used in homogeneous catalysis for stereoselective hydrogenations (e.g., asymmetric synthesis).[8]

Section 2: Reaction Condition Optimization

Incorrect reaction conditions are a frequent source of experimental failure. This section provides guidance on optimizing key parameters.

FAQs - Reaction Conditions

Q1: My reaction is incomplete. Should I increase the temperature or the pressure?

A1: Both temperature and pressure are critical.[1]

  • Pressure: Increasing hydrogen pressure generally increases the reaction rate by raising the concentration of dissolved hydrogen. For stubborn reductions, moving from atmospheric pressure to higher pressures (e.g., 10 atm) can significantly improve conversion.[9]

  • Temperature: Increasing temperature also typically increases the reaction rate. However, excessively high temperatures can lead to side reactions like isomerization or decomposition and can cause catalyst sintering.[1] The optimal temperature depends on the catalyst; for example, Ni-catalyzed reactions often require heat, while Pd and Pt can be effective at room temperature.[5]

It is best to optimize one parameter at a time. A modest increase in pressure is often the first and most effective adjustment.

Q2: How does the choice of solvent affect the hydrogenation?

A2: The solvent plays a crucial role in dissolving the alkene and the hydrogen gas. The solubility of hydrogen varies significantly between solvents. Protic solvents like ethanol or acetic acid are common and often enhance the reaction. Ensure your substrate is fully dissolved in the chosen solvent before starting the reaction.[9]

Q3: I'm not seeing any hydrogen uptake. What should I check?

A3: If there is no hydrogen uptake, consider the following:

  • Leaks: Ensure your reaction system is perfectly sealed. Even a small leak will prevent the pressure from dropping as hydrogen is consumed.

  • Agitation: For heterogeneous catalysts (like Pd/C), vigorous stirring is essential to ensure good contact between the catalyst, the dissolved substrate, and the dissolved hydrogen.

  • Hydrogen Supply: Verify that the hydrogen cylinder has adequate pressure and the regulator is functioning correctly.

  • Catalyst Deactivation: The catalyst may be completely inactive for reasons described in Section 1.

Troubleshooting Logic for Failed Hydrogenation

G Start Reaction Failed (No/Low Conversion) Check_H2 Check H₂ Supply & System Leaks Start->Check_H2 Check_Stirring Is Stirring Adequate? Check_H2->Check_Stirring Yes Fix_H2 Fix Leaks / Replace H₂ Cylinder Check_H2->Fix_H2 No Check_Conditions Review Reaction Conditions (Temp, Pressure) Check_Stirring->Check_Conditions Yes Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Check_Catalyst Evaluate Catalyst Activity Check_Conditions->Check_Catalyst Yes Modify_Conditions Increase Pressure/Temp Check_Conditions->Modify_Conditions No Check_Purity Check Substrate/Solvent Purity Check_Catalyst->Check_Purity Yes New_Catalyst Use Fresh/New Catalyst Check_Catalyst->New_Catalyst No Purify Purify Reactants Check_Purity->Purify No Success Reaction Successful Check_Purity->Success Yes (Re-evaluate problem) Fix_H2->Success Increase_Stirring->Success Modify_Conditions->Success New_Catalyst->Success Purify->Success

Caption: A logical workflow for troubleshooting a failed hydrogenation experiment.

Section 3: Substrate and Reagent Purity

The purity of your starting materials is paramount. Impurities are a leading cause of inconsistent results and reaction failure.

FAQs - Purity Issues

Q1: Can small amounts of impurities in my alkene sample really stop the reaction?

A1: Yes. Catalytic hydrogenation is extremely sensitive to certain impurities that act as catalyst poisons.[1] Even parts-per-million (ppm) levels of sulfur or other contaminants can completely deactivate a catalyst. If you suspect impurities, purifying the alkene via column chromatography, distillation, or recrystallization is a critical step.

Q2: My alkene has a bulky substituent near the double bond. Could this be the problem?

A2: Yes, this is known as steric hindrance. The catalyst needs to physically approach the double bond to facilitate the reaction.[4] If bulky groups block one or both faces of the alkene, it can dramatically slow down or even prevent hydrogenation.[10] In such cases, you may need more forcing conditions (higher temperature/pressure) or a different, less sterically demanding catalyst.

Section 4: Troubleshooting Poor Reaction Outcomes

Even when the reaction proceeds, the outcome may not be what was expected. This section covers issues of selectivity and yield.

FAQs - Poor Outcomes

Q1: The reaction worked, but my yield is low. Where did my material go?

A1: Low yield can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC, GC, or NMR to ensure the starting material is fully consumed.

  • Side Reactions: Besides isomerization, other side reactions like hydrogenolysis (cleavage of C-C or C-O bonds) can occur under harsh conditions, leading to undesired by-products.

  • Mechanical Loss: Material can be lost during the workup, especially when filtering off the fine catalyst powder. Ensure you wash the catalyst thoroughly with a solvent to recover all the product.

Q2: How can I ensure the reaction is stereoselective?

A2: Catalytic hydrogenation is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[4][11][12] This is because the alkene adsorbs onto the flat surface of the catalyst, and the hydrogens are delivered from that surface.[7][13] To ensure syn-addition:

  • Use a heterogeneous catalyst (e.g., Pd/C, PtO₂).

  • Be aware that while the addition is syn, some catalysts can cause isomerization of the double bond before hydrogenation, which can scramble the final stereochemistry.[14] Real-time monitoring can help detect such issues.[15]

Section 5: Analytical and Monitoring Best Practices

Accurate monitoring is key to understanding and optimizing your reaction.

FAQs - Analysis and Monitoring

Q1: How can I monitor the reaction in real-time, especially under pressure?

A1: Manual sampling from a pressurized reactor can be hazardous and can disturb the reaction.[15] Modern techniques allow for continuous, real-time monitoring:

  • In-situ FTIR Spectroscopy (ReactIR): An infrared probe inserted into the reactor can track the disappearance of the alkene C=C bond and the appearance of the alkane C-H bonds.[8]

  • In-line Flow NMR: The reaction mixture can be flowed from the reactor directly through an NMR spectrometer to provide quantitative data on substrate conversion and product formation.[16][17]

  • Automated Sampling (EasySampler): These systems can automatically withdraw small, representative samples from the pressurized reaction at predetermined intervals for offline analysis (e.g., GC, HPLC).[15]

Q2: What are common errors in analyzing the final product?

  • Incomplete Catalyst Removal: Fine catalyst particles remaining in the sample can broaden NMR peaks and interfere with other analyses. Ensure thorough filtration (e.g., through Celite).

  • Data Transcription Errors: Manual errors when recording data from instrument readouts are a frequent source of inaccuracy.[18]

  • Misinterpretation of Spectra: Incorrectly assigning peaks in NMR or mass spectra can lead to the wrong structure being reported. Always verify assignments with appropriate control experiments or reference spectra.

General Experimental Workflow

G Prep 1. Preparation - Dissolve Alkene in Solvent - Add Catalyst Setup 2. System Setup - Seal Reaction Vessel - Purge with Inert Gas (N₂/Ar) Prep->Setup H2_Intro 3. Hydrogen Introduction - Evacuate Inert Gas - Backfill with H₂ to desired pressure Setup->H2_Intro Reaction 4. Reaction - Start Vigorous Stirring - Monitor H₂ uptake / TLC / GC H2_Intro->Reaction Workup 5. Workup - Vent H₂ / Purge with N₂ - Filter Catalyst (e.g., Celite) - Wash Catalyst Reaction->Workup Analysis 6. Analysis - Evaporate Solvent - Analyze Product (NMR, GC-MS) Workup->Analysis

Caption: A standard workflow for a batch alkene hydrogenation experiment.

Section 6: Experimental Protocols

Protocol: General Procedure for Catalytic Hydrogenation of an Alkene (Lab Scale)

This protocol provides a general method for the hydrogenation of a simple alkene using 10% Palladium on Carbon (Pd/C) at atmospheric pressure.

Materials:

  • Alkene (e.g., 1-octene, 1.0 mmol)

  • 10% Pd/C catalyst (5-10 mol% relative to the alkene)

  • Solvent (e.g., Ethanol or Ethyl Acetate, 10 mL)

  • Hydrogen (H₂) gas, supplied via a balloon or a regulated cylinder

  • Round-bottom flask with a stir bar

  • Septum and needles

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in the chosen solvent (10 mL).

  • Catalyst Addition: Carefully add the Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle it in an inert atmosphere if possible and do not allow it to come into contact with flammable solvents in the presence of air.

  • System Setup: Seal the flask with a septum.

  • Inerting the System: Connect the flask to a vacuum/inert gas manifold via a needle. Carefully evacuate the air from the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen. This can be done by connecting a balloon filled with hydrogen gas or by connecting to a hydrogen line.

  • Reaction: Begin vigorous stirring. The reaction is often exothermic. Monitor the progress by observing the deflation of the hydrogen balloon or by taking small aliquots for analysis (e.g., TLC or GC). The reaction is typically complete within a few hours at room temperature.

  • Workup: Once the reaction is complete (starting material is consumed), carefully vent the excess hydrogen and purge the flask with inert gas.

  • Catalyst Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be packed firmly in a small funnel. Wash the filter cake thoroughly with the solvent to ensure all the product is recovered. Caution: The filtered catalyst is saturated with hydrogen and can ignite upon exposure to air while still wet with a flammable solvent. Keep the filter cake wet and dispose of it properly.

  • Isolation and Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude alkane product. Analyze the product for purity and structure confirmation (e.g., by NMR, GC-MS).

References

Technical Support Center: Decontamination of 2,3-Dimethyl-1-pentene Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the safe and effective decontamination of 2,3-Dimethyl-1-pentene spills in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the decontamination of a this compound spill.

Problem Possible Cause(s) Solution(s)
Persistent odor after cleanup. Incomplete removal of the spilled chemical.Repeat the decontamination procedure, paying close attention to porous or hard-to-reach areas. Ensure adequate ventilation to dissipate residual vapors.
Contaminated cleaning materials left in the area.Ensure all contaminated absorbents, wipes, and PPE are properly bagged, sealed, and removed from the laboratory for hazardous waste disposal.
Spill has spread under equipment. High volume of the spill or delayed response.Do not attempt to move heavy equipment. Use absorbent socks or pads to contain the spread. If the spill is inaccessible, contact your institution's Environmental Health and Safety (EHS) office for assistance.
The absorbent material is not effectively soaking up the liquid. Use of an inappropriate absorbent.Use a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial solvent absorbent. Do not use paper towels as they can increase vapor evaporation.[1]
Visible residue remains after cleaning. Insufficient cleaning with a suitable solvent.After absorbing the bulk of the spill, the area must be wiped down with a suitable solvent to remove the oily residue. 70% isopropyl alcohol or a laboratory-grade detergent can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable liquid and vapor. It poses an aspiration hazard, which can be fatal if swallowed and enters the airways. It may also cause skin and eye irritation. Due to its volatility, it can quickly form a flammable vapor-air mixture.

Q2: What is the appropriate personal protective equipment (PPE) for handling a this compound spill?

A2: The appropriate PPE includes, at a minimum:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's compatibility chart.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Q3: What type of fire extinguisher should be used for a this compound fire?

A3: Use a Class B fire extinguisher, such as one containing carbon dioxide (CO2), dry chemical powder, or foam. Do not use water, as it can spread the flammable liquid.

Q4: How should I dispose of the waste from a this compound spill?

A4: All contaminated materials, including absorbents, gloves, and wipes, must be collected in a sealed, properly labeled hazardous waste container. Follow your institution's guidelines for hazardous waste disposal.

Q5: How can I be sure the spill area is completely decontaminated?

A5: After the visual cleanup, a validation step is recommended. This involves wipe sampling of the affected surface followed by chemical analysis to ensure no hazardous residue remains.

Quantitative Data Summary

The following table summarizes key quantitative data for handling this compound.

Parameter Value/Recommendation Notes
Occupational Exposure Limit (OEL) No specific OEL established. Treat as a volatile organic compound (VOC) and maintain exposure as low as reasonably achievable.General acceptable indoor air concentration for total VOCs is < 0.5 mg/m³.[2]
Glove Recommendation Nitrile or Neoprene gloves.Breakthrough time should be considered for prolonged contact. Double gloving is recommended for significant spills.
Recommended Decontamination Agents 70% Isopropyl Alcohol, Laboratory-grade detergent (e.g., Alconox), Commercial hydrocarbon degreasers.[3][4]The choice of agent may depend on the surface material.
Contact Time for Decontamination 5-10 minutes.Allow the decontamination solution to remain on the surface before wiping.
Validation Wipe Sampling Area 10 cm x 10 cm (100 cm²).A standard area for surface sampling.
Analytical Method for Validation Gas Chromatography-Mass Spectrometry (GC-MS).A sensitive technique for detecting and quantifying hydrocarbon residues.[5]

Experimental Protocols

Protocol 1: Decontamination of a Small this compound Spill (<100 mL)
  • Immediate Response:

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Ensure adequate ventilation by working in a fume hood or opening a window if it does not pose a risk to others.

  • Don Personal Protective Equipment (PPE):

    • Wear two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Containment and Absorption:

    • Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads), starting from the outside and working inwards to prevent spreading.[6]

    • Allow the absorbent to completely soak up the liquid.

  • Cleanup:

    • Using non-sparking scoops or tongs, carefully collect the absorbent material.

    • Place the contaminated absorbent into a designated hazardous waste bag.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towel soaked in 70% isopropyl alcohol or a laboratory-grade detergent solution.

    • Allow the cleaning solution to remain on the surface for at least 5 minutes.

    • Wipe the area again with a clean, damp cloth to remove any residue.

    • Place all used wipes and cloths into the hazardous waste bag.

  • Disposal:

    • Seal the hazardous waste bag and place it in a labeled, leak-proof container.

    • Arrange for hazardous waste pickup according to your institution's procedures.

  • Final Steps:

    • Remove and dispose of PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Protocol 2: Post-Decontamination Validation via Wipe Sampling and GC-MS Analysis
  • Sample Collection:

    • After the decontamination procedure is complete and the surface is dry, put on a new pair of powder-free nitrile gloves.[7]

    • Using sterile gauze or a charcoal pad slightly moistened with a high-purity solvent (e.g., hexane or methanol), wipe a 10 cm x 10 cm area of the decontaminated surface.[8][9]

    • Wipe the area firmly with overlapping strokes in one direction, then repeat at a 90-degree angle.[8]

    • Place the wipe into a labeled, clean glass vial and seal it.

    • Collect a blank sample by moistening a new wipe with the solvent and placing it directly into a vial without wiping a surface. This will serve as a control.[7]

  • Sample Analysis:

    • Submit the samples to an analytical laboratory for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The GC-MS method should be optimized for the detection of volatile hydrocarbons.[10][11]

  • Interpretation of Results:

    • The results will indicate the concentration of any residual this compound on the surface.

    • Compare the sample results to the blank control. A successful decontamination will show no detectable or a negligible amount of the target compound above the blank.

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_final Final Steps Spill Spill Occurs Assess Assess Spill Size & Hazards Spill->Assess Alert Alert Personnel Assess->Alert Ignition Remove Ignition Sources Alert->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Evacuate Evacuate if Necessary Ventilate->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste Validate Perform Validation (Optional) Waste->Validate Report Report Incident Validate->Report

Caption: Workflow for this compound spill response.

Decontamination_Logic Start Spill Cleanup Complete Wipe_Sample Perform Wipe Sampling Start->Wipe_Sample GCMS_Analysis Analyze by GC-MS Wipe_Sample->GCMS_Analysis Decision Residue Detected? GCMS_Analysis->Decision Redecontaminate Repeat Decontamination Protocol Decision->Redecontaminate Yes End Decontamination Complete Decision->End No Redecontaminate->Wipe_Sample

Caption: Decision logic for decontamination validation.

References

Technical Support Center: Managing Peroxide Formation in Stored Alkene Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and management of peroxide-forming alkenes.

Frequently Asked Questions (FAQs)

Q1: What are peroxide-forming alkenes and why are they a concern?

A1: Peroxide-forming alkenes are unsaturated hydrocarbons that can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2][3][4] This process, known as autoxidation, is a free-radical chain reaction that is often initiated by light, heat, or the presence of contaminants.[5][6][7] The accumulation of peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[2][3][4] Alkenes containing allylic hydrogens are particularly susceptible to peroxide formation.[1][2][8]

Q2: How can I identify if an alkene is a potential peroxide former?

A2: Always consult the Safety Data Sheet (SDS) for the specific chemical. The SDS will typically indicate if a substance is a peroxide former in the "Hazards Identification" or "Stability and Reactivity" sections.[1][9] Common structural features that make alkenes prone to peroxide formation include the presence of allylic hydrogens (a hydrogen atom on a carbon adjacent to a double bond).[2][6][8]

Q3: What are the best practices for storing peroxide-forming alkenes?

A3: To minimize peroxide formation, store alkenes in airtight, opaque containers, such as amber glass bottles with tight-fitting caps.[1][2][8][10] The storage area should be cool, dark, and dry.[1][8] It is also recommended to purchase alkenes with added inhibitors, such as butylated hydroxytoluene (BHT), and to buy only the quantities needed for the short term to ensure rapid turnover.[1][2][7][11] For highly reactive alkenes, storing under an inert atmosphere of nitrogen or argon can further prevent peroxide formation.[2][3][8]

Q4: How often should I test my stored alkene samples for peroxides?

A4: The testing frequency depends on the class of the peroxide former and whether the container has been opened. For unopened containers, adhere to the manufacturer's expiration date.[9] For opened containers of Class A peroxide formers (those that can form explosive peroxides without concentration), testing should be done before each use or every 3 months.[9] For Class B peroxide formers (which become hazardous upon concentration), testing is recommended every 6 to 12 months and always before any concentration step like distillation.[6] Always date containers upon receipt and upon opening to track their age.[1][6][8]

Q5: What are the signs of dangerous levels of peroxides in an alkene sample?

A5: Visual inspection is the first step. If you observe crystal formation in the liquid or around the cap, discoloration, or liquid stratification, do not move or open the container.[2][9] These are signs of potentially shock-sensitive peroxide accumulation, and you should contact your institution's Environmental Health & Safety (EHS) office immediately for assistance with disposal.[2] Never attempt to force open a stuck cap on a container of a peroxide-forming chemical.[2][11]

Troubleshooting Guide

Problem: My peroxide test strip indicates a high concentration of peroxides (>30 ppm). What should I do?

Solution:

  • Do not use the solvent. A peroxide concentration above 30 ppm is considered a serious hazard.[12][13]

  • Assess the situation. If there are no visible crystals or stratification, and the container is safe to handle, you may proceed with a peroxide removal protocol.

  • Choose a removal method. Common methods include treatment with activated alumina or a ferrous sulfate solution. The choice of method depends on the specific alkene and its solubility.

  • Perform the removal procedure. Follow a detailed experimental protocol for peroxide removal (see "Experimental Protocols" section below).

  • Retest the alkene. After the treatment, retest the alkene to ensure the peroxide concentration is within a safe limit (ideally < 3 ppm).[12]

  • Dispose of waste properly. The materials used for peroxide removal (e.g., alumina column) should be treated as hazardous waste and disposed of according to your institution's guidelines.[8][14]

Problem: I need to distill an alkene, but I'm unsure about the peroxide content.

Solution:

  • Always test before distilling. Never distill or evaporate a peroxide-forming chemical without first testing for the presence of peroxides.[8][9][10] Distillation concentrates peroxides, significantly increasing the risk of an explosion.[3][12][13]

  • Ensure peroxide levels are non-detectable. For distillation, the peroxide concentration should be as close to 0 ppm as possible.[12][13]

  • Leave a residual volume. Never distill to dryness. Always leave at least 10-20% of the initial volume in the distillation flask to prevent the concentration of any residual peroxides.[2][8][11][12][13]

  • Use a safety shield. Conduct the distillation in a fume hood and use a safety shield for protection.[2][12]

Quantitative Data Summary

ParameterValueSignificanceReference(s)
Peroxide Concentration
Reasonably Safe< 3 ppmFor most laboratory procedures.[12][13]
Moderate Hazard3 - 30 ppmAvoid concentration; disposal recommended if not in immediate use.[12][13]
Serious Hazard> 30 ppmUnacceptable for use; requires immediate peroxide removal or disposal.[12][13]
Control Point100 ppmA widely used, though not scientifically validated, general control point.
Storage Time Limits (Opened Containers)
Class A Peroxide Formers3 monthsDispose of or test after this period.[9]
Class B Peroxide Formers6-12 monthsTest after this period and before concentration.[6]
Inhibitor Concentration
Typical BHT concentration0.001% - 0.01%Effective at scavenging free radicals to prevent autoxidation.[3]

Experimental Protocols

Protocol 1: Detection of Peroxides using Potassium Iodide (KI)

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • Sample of the alkene to be tested (1-3 mL)

  • Glacial acetic acid

  • 5% Potassium Iodide (KI) solution

  • Test tube

Procedure:

  • In a clean test tube, mix 1-3 mL of the alkene sample with an equal volume of glacial acetic acid.[9]

  • Add a few drops of the 5% potassium iodide solution to the mixture.[3][9]

  • Shake the test tube and observe any color change.[9]

  • Interpretation of Results:

    • No color change: Peroxides are not present in significant amounts.

    • Yellow to brown color: Indicates the presence of peroxides.[9] A darker brown color suggests a higher concentration.

Protocol 2: Peroxide Removal using Activated Alumina

This method is effective for both water-soluble and water-insoluble alkenes.

Materials:

  • Peroxidized alkene

  • Basic activated alumina (80-mesh)

  • Chromatography column (e.g., 2 cm x 33 cm)

  • Glass wool

  • Collection flask

  • Peroxide test strips or KI solution for re-testing

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom and then filling it with basic activated alumina. A column of about 80g of alumina is typically sufficient for 100-400 mL of solvent.[8][14]

  • Carefully pour the peroxidized alkene onto the top of the alumina column.

  • Allow the alkene to pass through the column under gravity and collect the eluent in a clean, dry flask.

  • Test the collected alkene for the presence of peroxides using a reliable method.[8][14] If peroxides are still present, you may need to pass the solvent through the column again.

  • Disposal: The alumina will contain the removed peroxides. Before disposal, it is a good practice to slurry the wet alumina with a dilute acidic solution of ferrous sulfate to destroy the peroxides.[8][14] Dispose of the treated alumina as hazardous waste.

Visualizations

ExperimentalWorkflow_Peroxide_Testing Experimental Workflow: Peroxide Testing of Stored Alkenes start Start: Retrieve Stored Alkene Container visual_inspection Visually Inspect Container (Crystals, Discoloration, Stratification?) start->visual_inspection contact_ehs STOP! Do Not Handle. Contact EHS Immediately. visual_inspection->contact_ehs Yes check_dates Check 'Date Received' and 'Date Opened' visual_inspection->check_dates No select_test Select Peroxide Test Method (Test Strips or KI Method) check_dates->select_test perform_test Perform Peroxide Test select_test->perform_test interpret_results Interpret Results (Peroxide Concentration) perform_test->interpret_results safe_to_use Alkene is Safe for Use (< 30 ppm, ideally < 3 ppm) interpret_results->safe_to_use < 30 ppm high_peroxide High Peroxide Level Detected (> 30 ppm) interpret_results->high_peroxide >= 30 ppm removal_protocol Proceed to Peroxide Removal Protocol high_peroxide->removal_protocol

Caption: Workflow for testing stored alkenes for peroxide formation.

LogicalRelationship_Peroxide_Formation Logical Relationship: Factors Influencing Peroxide Formation cluster_causes Causes & Initiators cluster_prevention Prevention Strategies Oxygen (Air) Oxygen (Air) Peroxide Formation\n(Autoxidation) Peroxide Formation (Autoxidation) Oxygen (Air)->Peroxide Formation\n(Autoxidation) Light (UV) Light (UV) Light (UV)->Peroxide Formation\n(Autoxidation) Heat Heat Heat->Peroxide Formation\n(Autoxidation) Contaminants (Metals) Contaminants (Metals) Contaminants (Metals)->Peroxide Formation\n(Autoxidation) Inhibitors (BHT) Inhibitors (BHT) Inhibitors (BHT)->Peroxide Formation\n(Autoxidation) Airtight & Opaque Containers Airtight & Opaque Containers Airtight & Opaque Containers->Peroxide Formation\n(Autoxidation) Cool & Dark Storage Cool & Dark Storage Cool & Dark Storage->Peroxide Formation\n(Autoxidation) Inert Atmosphere (N2, Ar) Inert Atmosphere (N2, Ar) Inert Atmosphere (N2, Ar)->Peroxide Formation\n(Autoxidation) Alkene (with Allylic H) Alkene (with Allylic H) Alkene (with Allylic H)->Peroxide Formation\n(Autoxidation)

Caption: Factors influencing and preventing peroxide formation in alkenes.

References

Minimizing steric hindrance effects in substituted alkene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the effects of steric hindrance in reactions involving substituted alkenes.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of a sterically hindered alkene is slow or results in a low yield. What are the common issues and troubleshooting steps?

A1: Low yields or slow reaction rates in the hydrogenation of sterically hindered alkenes are common problems. The primary cause is often the difficulty of the alkene in accessing the active sites on the surface of the heterogeneous catalyst.

Troubleshooting Steps:

  • Catalyst Selection: Standard catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) may be inefficient for crowded double bonds. Consider switching to a more active or specialized catalyst. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), can be more effective as they operate in the solution phase, potentially reducing the accessibility issue.

  • Increase Reaction Temperature and Pressure: Increasing the hydrogen gas pressure and the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessively high temperatures can lead to side reactions or catalyst degradation.

  • Solvent Choice: The solvent can influence the substrate's conformation and solubility. Experiment with different solvents to find one that best solubilizes the substrate without interfering with the catalyst.

  • Catalyst Loading: Increasing the amount of catalyst can sometimes improve the reaction rate, although this may not be cost-effective for large-scale syntheses.

Q2: How can I control the regioselectivity of hydration when adding water across a sterically hindered double bond?

A2: Controlling where the hydroxyl group adds to an unsymmetrical, sterically hindered alkene is a critical challenge. The choice between Markovnikov (OH on the more substituted carbon) and anti-Markovnikov (OH on the less substituted carbon) addition is determined by the reaction mechanism.

  • For Anti-Markovnikov Addition (OH on the less hindered carbon): Hydroboration-oxidation is the preferred method. The boron atom adds to the less sterically hindered carbon of the alkene, which, after oxidation, results in the alcohol at that position.[1] Using a bulky borane reagent can enhance this selectivity.

  • For Markovnikov Addition (OH on the more hindered carbon): Acid-catalyzed hydration or oxymercuration-demercuration are the standard methods. However, acid-catalyzed hydration is prone to carbocation rearrangements, which can be a problem with substituted alkenes.[2] Oxymercuration-demercuration is often a better choice as it proceeds without rearrangement.

Below is a diagram to help guide your reagent selection based on the desired outcome.

G cluster_workflow Regioselective Hydration Strategy start Desired Product? markovnikov Markovnikov Product (OH on more substituted C) start->markovnikov More Substituted anti_markovnikov Anti-Markovnikov Product (OH on less substituted C) start->anti_markovnikov Less Substituted reagent1 Use Oxymercuration- Demercuration (avoids rearrangement) markovnikov->reagent1 reagent2 Use Hydroboration- Oxidation (e.g., BH3-THF, 9-BBN) anti_markovnikov->reagent2 G cluster_workflow Troubleshooting Ring-Closing Metathesis (RCM) start RCM Yield is Low catalyst Change Catalyst? start->catalyst conditions Adjust Conditions? start->conditions substrate Modify Substrate? start->substrate cat_option1 Switch to 2nd/3rd Gen Grubbs or Hoveyda-Grubbs catalyst->cat_option1 cat_option2 Consider Schrock Catalyst (for very hindered cases) catalyst->cat_option2 cond_option1 Increase Temperature (e.g., 40-50 °C) conditions->cond_option1 cond_option2 Decrease Concentration (High Dilution) conditions->cond_option2 sub_option1 Use Protecting Group to reduce local hindrance substrate->sub_option1

References

Technical Support Center: Interpreting Unexpected Fragments in the Mass Spectrum of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected fragments observed in the mass spectra of derivatized analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in the mass spectrum of a derivatized sample?

Unexpected peaks in the mass spectrum of a derivatized sample can originate from a variety of sources. These can be broadly categorized as:

  • Contamination: The presence of unintended substances in your sample, solvents, or instrument.[1][2][3][4]

  • Derivatization Artifacts: Side-products from the derivatization reaction itself or incomplete derivatization.[5][6][7]

  • In-source Fragmentation: The analyte molecule fragmenting within the ion source of the mass spectrometer before mass analysis.[6][8][9][10][11]

  • Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix.[12][13][14][15][16]

  • Instrumental Issues: Problems with the mass spectrometer or the chromatography system, such as leaks, unstable settings, or a contaminated ion source.[17][18][19][20]

Q2: I'm seeing peaks that don't correspond to my derivatized analyte. How can I identify if they are contaminants?

Identifying contaminants involves a systematic approach. Here are some common contaminants and their characteristic m/z values:

  • Plasticizers (Phthalates): Often leach from plastic labware.[2]

  • Polymers (PEG, PPG): Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common in many lab products.[2][3]

  • Solvent Adducts: Formation of adducts with solvent molecules or their impurities.[2][3][21]

  • Keratins: Proteins from skin, hair, and dust, which are a very common source of contamination in proteomics and other sensitive analyses.[1][3]

  • Siloxanes: Often bleed from GC septa or other silicone-containing materials.[2][4][22]

Table 1: Common Mass Spectrometry Contaminants

Contaminant ClassCommon Ions (m/z)Likely Source
Phthalates 149, 167, 279Plastic tubes, pipette tips, solvent bottles
Polyethylene Glycol (PEG) Series of peaks with 44 Da spacingDetergents, lubricants, cosmetics
Polypropylene Glycol (PPG) Series of peaks with 58 Da spacingHydraulic fluids, lubricants
Keratins Various peptide fragmentsDust, skin, hair
Polydimethylsiloxanes (PDMS) Series of peaks with 74 Da spacingGC septa, vacuum grease, silicone tubing
Sodium Adducts [M+23]⁺Glassware, mobile phase additives
Potassium Adducts [M+39]⁺Glassware, mobile phase additives

Data compiled from various sources.[2][3][4]

To confirm if a peak is a contaminant, you can:

  • Run a blank: Analyze the solvent or mobile phase without your sample.

  • Use high-purity solvents and reagents: This minimizes the introduction of external contaminants.[11][17]

  • Ensure proper sample handling: Wear gloves and work in a clean environment to avoid keratin contamination.[1][3]

Q3: My mass spectrum shows multiple peaks that seem to be related to my analyte, but they are not the expected derivative. What could be happening?

This is often due to issues with the derivatization reaction itself.[6][7] Common causes include:

  • Incomplete Derivatization: Not all of the active sites on your analyte have reacted with the derivatizing agent, leading to a mixture of partially derivatized species.[6]

  • Side Reactions: The derivatization reagent may react with other functional groups on your analyte or with itself, creating unexpected by-products.[5]

  • Instability of the Derivative: The derivative might be unstable and degrade during analysis.

To troubleshoot these issues, you can:

  • Optimize the reaction conditions (e.g., temperature, time, reagent concentration).[5]

  • Ensure your sample and reagents are dry, as water can interfere with many derivatization reactions, especially silylation.[6][23]

  • Use a different derivatization reagent that is more specific to your target functional group.[24][25]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Fragments in GC-MS Analysis of TMS Derivatives

Issue: You are observing unexpected fragments in the electron ionization (EI) mass spectrum of a trimethylsilyl (TMS) derivative.

Troubleshooting Workflow:

G Troubleshooting Workflow: Unexpected Fragments in TMS Derivatives start Start: Unexpected Fragments Observed check_molecular_ion Is the molecular ion [M]⁺ or [M-15]⁺ observed? start->check_molecular_ion no_molecular_ion No check_molecular_ion->no_molecular_ion No yes_molecular_ion Yes check_molecular_ion->yes_molecular_ion Yes investigate_instability Investigate analyte instability or in-source fragmentation. Consider soft ionization. no_molecular_ion->investigate_instability analyze_fragments Analyze other major fragments. yes_molecular_ion->analyze_fragments end Problem Resolved investigate_instability->end common_tms_fragments Are common TMS fragments present? (e.g., m/z 73, 147) analyze_fragments->common_tms_fragments no_tms_fragments No common_tms_fragments->no_tms_fragments No yes_tms_fragments Yes common_tms_fragments->yes_tms_fragments Yes check_derivatization Incomplete derivatization or side reactions. Optimize reaction. no_tms_fragments->check_derivatization unexpected_rearrangement Are there unexpected rearrangement ions? yes_tms_fragments->unexpected_rearrangement check_derivatization->end check_contaminants Check for contaminants. Run a blank. check_contaminants->end yes_rearrangement Yes unexpected_rearrangement->yes_rearrangement Yes no_rearrangement No unexpected_rearrangement->no_rearrangement No literature_search Consult literature for fragmentation of similar compounds. yes_rearrangement->literature_search no_rearrangement->check_contaminants literature_search->end

Caption: Troubleshooting logic for unexpected TMS derivative fragments.

Table 2: Common Fragment Ions for TMS Derivatives

m/zStructure/CompositionInterpretation
73[Si(CH₃)₃]⁺Characteristic of TMS group
75[HO=Si(CH₃)₂]⁺Rearrangement ion
147[(CH₃)₃Si-O=Si(CH₃)₂]⁺From TMS derivatives of diols or hydrolysis
M-15[M - CH₃]⁺Loss of a methyl group from the TMS moiety

This table presents some of the most common fragments observed for TMS derivatives.[26][27][28]

Guide 2: Differentiating In-Source Fragmentation from Tandem Mass Spectrometry (MS/MS) Fragments

Issue: You are observing fragment ions in a full scan mass spectrum and are unsure if they are from in-source fragmentation or represent impurities.

Experimental Protocol to Differentiate In-Source vs. MS/MS Fragments:

  • Acquire a Full Scan Spectrum:

    • Use your standard LC-MS or GC-MS method to acquire a full scan mass spectrum of your derivatized analyte.

    • Note the m/z values of the precursor ion and the unexpected fragment ions.

  • Vary Ion Source Parameters:

    • Systematically decrease the energy in the ion source. For ESI, this can be the fragmentor or capillary exit voltage. For EI, you can lower the electron energy (if possible).[10][11]

    • Acquire a new full scan spectrum at each new setting.

    • Interpretation: If the intensity of the fragment ions decreases relative to the precursor ion as the source energy is lowered, this is strong evidence for in-source fragmentation.[10]

  • Perform MS/MS:

    • Set the mass spectrometer to isolate the precursor ion of your derivatized analyte.

    • Apply collision energy in the collision cell to induce fragmentation.

    • Acquire an MS/MS spectrum.

    • Interpretation: Compare the fragments in the MS/MS spectrum to those observed in the original full scan spectrum. If they match, it confirms the fragmentation pathway of your analyte. If they do not, the unexpected ions in the full scan may be from an isobaric contaminant.

Logical Diagram for Fragment Origin Identification:

G Identifying the Origin of Unexpected Fragments start Start: Unexpected Fragment Observed in Full Scan vary_source_energy Vary Ion Source Energy (e.g., Fragmentor Voltage) start->vary_source_energy fragment_intensity_change Does Fragment Intensity Change with Source Energy? vary_source_energy->fragment_intensity_change in_source_fragmentation Conclusion: In-Source Fragmentation fragment_intensity_change->in_source_fragmentation Yes perform_msms Perform MS/MS on Precursor Ion fragment_intensity_change->perform_msms No msms_fragments_match Do MS/MS Fragments Match Full Scan Fragments? perform_msms->msms_fragments_match fragmentation_pathway Conclusion: Confirmed Fragmentation Pathway of Analyte msms_fragments_match->fragmentation_pathway Yes impurity_or_contaminant Conclusion: Unexpected Fragment is Likely an Impurity or Contaminant msms_fragments_match->impurity_or_contaminant No

Caption: A logical workflow to determine the origin of unexpected fragments.

References

Validation & Comparative

Differentiating C7H14 Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical isomers is a critical challenge in many scientific disciplines, from drug discovery to environmental analysis. Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit distinct physical, chemical, and biological properties. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, including the diverse isomers of C7H14. This guide provides a comparative analysis of C7H14 isomers using GC-MS, supported by experimental data and detailed protocols.

Distinguishing Isomers by Retention Time

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For non-polar compounds like C7H14 isomers, a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-5), is typically employed. Under these conditions, the elution order is primarily governed by the boiling point and molecular shape of the isomers. Generally, more branched isomers tend to have lower boiling points and thus shorter retention times than their linear counterparts. Cyclic isomers often exhibit different retention behavior compared to acyclic isomers with the same carbon number.

To standardize retention times across different instruments and laboratories, the Kovats retention index (RI) system is widely used. The RI relates the retention time of an analyte to those of n-alkanes eluting before and after it.

Table 1: Kovats Retention Indices of Selected C7H14 Isomers on a Non-Polar (DB-5 or equivalent) GC Column

IsomerStructureKovats Retention Index (RI)
1-HepteneAcyclic (linear alkene)695[1]
MethylcyclohexaneCyclic (cycloalkane)716[2]
EthylcyclopentaneCyclic (cycloalkane)732-751
CycloheptaneCyclic (cycloalkane)819

Note: Retention indices can vary slightly depending on the specific GC conditions.

Differentiation by Mass Spectrometry Fragmentation

Following separation by gas chromatography, the isomers are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for identification. While all C7H14 isomers have the same molecular ion peak (M+) at m/z 98, their fragmentation patterns differ significantly due to their distinct structures.

Key Fragmentation Patterns:

  • Alkenes (e.g., 1-Heptene): Linear alkenes often undergo allylic cleavage, where the bond adjacent to the double bond is preferentially broken, leading to the formation of stable allylic carbocations.

  • Cycloalkanes (e.g., Methylcyclohexane, Ethylcyclopentane): The fragmentation of cycloalkanes is often initiated by the loss of a side chain or the opening of the ring followed by further fragmentation. The stability of the resulting carbocations plays a crucial role in determining the most abundant fragment ions.

Table 2: Comparison of Key Mass Spectral Fragments for Selected C7H14 Isomers

IsomerMolecular Ion (M+)Base Peak (m/z)Key Fragment Ions (m/z) and Interpretation
1-Heptene984141 (Allylic cleavage), 55, 69, 83
Methylcyclohexane988383 (Loss of a methyl group, [M-15]+), 55, 69
Ethylcyclopentane986969 (Loss of an ethyl group, [M-29]+), 55, 83

Experimental Workflow and Protocols

The following section outlines a typical experimental protocol for the GC-MS analysis of C7H14 isomers and a visual representation of the workflow.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Injector Sample Injection Column Capillary Column (e.g., DB-5) Injector->Column Carrier Gas (He) Oven Temperature Programming IonSource Ionization (Electron Ionization) Column->IonSource Separated Isomers MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Library Spectral Library (e.g., NIST) DataSystem->Library Comparison Report Compound Identification & Quantification DataSystem->Report Library->Report

GC-MS analysis workflow for C7H14 isomer differentiation.

Detailed Experimental Protocol:

1. Sample Preparation:

  • Prepare a dilute solution of the C7H14 isomer mixture in a volatile solvent (e.g., hexane or pentane). A typical concentration is in the range of 10-100 µg/mL.

  • If necessary, include a series of n-alkanes (e.g., C8-C20) in the sample or as a separate calibration standard for the determination of Kovats retention indices.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector: Set to split mode with a split ratio of 50:1. The injector temperature should be maintained at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5°C/min to 150°C.

    • Hold: Maintain the temperature at 150°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Determine the retention time for each peak. If n-alkane standards are used, calculate the Kovats retention index for each isomer.

  • Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

  • Compare the fragmentation patterns of the unknown isomers with the expected fragmentation patterns for different C7H14 isomer classes.

By combining retention time data with mass spectral fragmentation patterns, GC-MS provides a robust and reliable method for the differentiation and identification of C7H14 isomers. This guide serves as a foundational resource for researchers and professionals requiring accurate isomer analysis in their work.

References

A Comparative Guide to the Reactivity of Terminal vs. Internal Dimethylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of a carbon-carbon double bond profoundly influences its chemical reactivity. This guide provides a detailed comparison of the reactivity of a terminal dimethylpentene isomer, 2,4-dimethyl-1-pentene, and an internal dimethylpentene isomer, 2,4-dimethyl-2-pentene. This analysis is supported by experimental data from analogous compounds and established principles in organic chemistry, offering insights into reaction selectivity and efficiency.

Executive Summary

In general, terminal alkenes, such as 2,4-dimethyl-1-pentene, are less thermodynamically stable and more sterically accessible than their internal counterparts like 2,4-dimethyl-2-pentene. This leads to several key differences in their reactivity:

  • Hydrogenation: Terminal alkenes typically undergo catalytic hydrogenation at a faster rate due to lower steric hindrance around the double bond.

  • Hydroboration-Oxidation: This reaction is highly regioselective for terminal alkenes, leading to the formation of the anti-Markovnikov alcohol product with high yield and specificity. Internal alkenes react more slowly and can yield a mixture of products.

  • Epoxidation: Internal, more substituted alkenes are generally more reactive towards epoxidation due to the electron-donating effects of the alkyl groups, making the double bond more nucleophilic.

This guide will delve into the experimental data supporting these trends and provide detailed protocols for these fundamental organic transformations.

Alkene Stability: A Thermodynamic Perspective

The relative stability of alkene isomers can be quantified by comparing their heats of hydrogenation (ΔH°). The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound. A lower heat of hydrogenation indicates a more stable alkene.

More substituted alkenes are generally more stable due to hyperconjugation and steric factors. Experimental data for various C5 and C6 alkene isomers consistently show that internal (di-, tri-, and tetra-substituted) alkenes have lower heats of hydrogenation than terminal (monosubstituted) alkenes.

Alkene IsomerSubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
3-Methyl-1-buteneMonosubstituted-30.3Least Stable
2-Methyl-1-buteneDisubstituted (geminal)-28.5More Stable
2-Methyl-2-buteneTrisubstituted-26.9Most Stable

Data for illustrative C5H10 isomers that form 2-methylbutane upon hydrogenation.[1]

Based on this trend, the internal, trisubstituted alkene 2,4-dimethyl-2-pentene is predicted to be more thermodynamically stable than the terminal, disubstituted alkene 2,4-dimethyl-1-pentene .

Comparative Reactivity in Key Transformations

The differences in stability and steric accessibility between 2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene lead to distinct outcomes in common alkene reactions.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni).[2] The reaction rate is highly sensitive to steric hindrance around the alkene.

General Trend: The rate of hydrogenation generally decreases with increasing substitution around the double bond. This is because the alkene must adsorb onto the surface of the catalyst for the reaction to occur, and bulky substituents can hinder this approach.[3]

A study on the competitive hydrogenation of pentene isomers over a Pd/alumina catalyst provides valuable insight. The observed initial rates of reaction were:

  • cis-2-pentene > 1-pentene > trans-2-pentene[4]

This indicates that the terminal alkene (1-pentene) is more reactive than the more stable trans-internal alkene. Although cis-2-pentene is an internal alkene, its higher reactivity is attributed to the steric strain in the cis isomer, which is relieved upon hydrogenation.

Application to Dimethylpentene Isomers:

Based on these principles, 2,4-dimethyl-1-pentene is expected to undergo catalytic hydrogenation at a faster rate than 2,4-dimethyl-2-pentene . The terminal double bond in 2,4-dimethyl-1-pentene is more sterically accessible to the catalyst surface compared to the more hindered trisubstituted double bond in 2,4-dimethyl-2-pentene.

Logical Relationship in Catalytic Hydrogenation

G cluster_reactivity Factors Influencing Hydrogenation Rate cluster_isomers Dimethylpentene Isomers Steric Hindrance Steric Hindrance 2,4-Dimethyl-1-pentene (Terminal) 2,4-Dimethyl-1-pentene (Terminal) Steric Hindrance->2,4-Dimethyl-1-pentene (Terminal) Lower 2,4-Dimethyl-2-pentene (Internal) 2,4-Dimethyl-2-pentene (Internal) Steric Hindrance->2,4-Dimethyl-2-pentene (Internal) Higher Alkene Stability Alkene Stability Alkene Stability->2,4-Dimethyl-1-pentene (Terminal) Lower Alkene Stability->2,4-Dimethyl-2-pentene (Internal) Higher Faster Hydrogenation Rate Faster Hydrogenation Rate 2,4-Dimethyl-1-pentene (Terminal)->Faster Hydrogenation Rate Slower Hydrogenation Rate Slower Hydrogenation Rate 2,4-Dimethyl-2-pentene (Internal)->Slower Hydrogenation Rate

Caption: Factors influencing the relative hydrogenation rates.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of borane (BH₃) across the double bond. This step is highly sensitive to both steric and electronic effects, leading to a strong preference for the boron atom to add to the less substituted carbon of the double bond. The subsequent oxidation step replaces the boron atom with a hydroxyl group.

General Trend: Hydroboration of terminal alkenes is highly regioselective, yielding the anti-Markovnikov product (hydroxyl group on the less substituted carbon) with high specificity.[5][6] The use of sterically hindered borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), further enhances this selectivity, especially for substrates containing both terminal and internal double bonds.[7][8]

Application to Dimethylpentene Isomers:

  • 2,4-Dimethyl-1-pentene (Terminal): Hydroboration-oxidation is expected to proceed with high regioselectivity to yield 2,4-dimethyl-1-pentanol as the major product. The boron will preferentially add to the terminal, less sterically hindered carbon.

  • 2,4-Dimethyl-2-pentene (Internal): As a trisubstituted alkene, the steric and electronic environments of the two carbons in the double bond are more similar. This will likely result in a lower reaction rate and a mixture of two alcohol products: 2,4-dimethyl-2-pentanol and 2,4-dimethyl-3-pentanol.

Experimental Workflow for Hydroboration-Oxidation

G Start Start Alkene Alkene Start->Alkene Hydroboration Hydroboration Alkene->Hydroboration 1. BH3-THF Oxidation Oxidation Hydroboration->Oxidation 2. H2O2, NaOH Workup Workup Oxidation->Workup Product Isolation Product Isolation Workup->Product Isolation End End Product Isolation->End

Caption: General experimental workflow for hydroboration-oxidation.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[9][10] This reaction is an electrophilic addition where the peroxy acid acts as the source of an electrophilic oxygen atom.

General Trend: The rate of epoxidation is generally faster for more substituted (electron-rich) alkenes. The alkyl groups on the double bond are electron-donating, which increases the nucleophilicity of the π-bond and makes it more reactive towards the electrophilic oxygen of the peroxy acid.[11]

Application to Dimethylpentene Isomers:

  • 2,4-Dimethyl-1-pentene (Terminal): As a disubstituted alkene, it is expected to be less reactive towards epoxidation compared to its internal isomer.

  • 2,4-Dimethyl-2-pentene (Internal): Being a trisubstituted alkene, it is more electron-rich and therefore predicted to undergo epoxidation at a faster rate.

However, steric hindrance can also play a role, and highly hindered tetrasubstituted alkenes may react slower than less hindered ones. For the dimethylpentene isomers , the electronic effect is expected to be the dominant factor.

Signaling Pathway for Epoxidation Reactivity

G cluster_properties Alkene Properties cluster_isomers Dimethylpentene Isomers Electron Density Electron Density 2,4-Dimethyl-1-pentene (Terminal) 2,4-Dimethyl-1-pentene (Terminal) Electron Density->2,4-Dimethyl-1-pentene (Terminal) Lower 2,4-Dimethyl-2-pentene (Internal) 2,4-Dimethyl-2-pentene (Internal) Electron Density->2,4-Dimethyl-2-pentene (Internal) Higher Slower Epoxidation Rate Slower Epoxidation Rate 2,4-Dimethyl-1-pentene (Terminal)->Slower Epoxidation Rate Faster Epoxidation Rate Faster Epoxidation Rate 2,4-Dimethyl-2-pentene (Internal)->Faster Epoxidation Rate

Caption: Influence of electron density on epoxidation rates.

Experimental Protocols

The following are general experimental protocols that can be adapted for the hydrogenation, hydroboration-oxidation, and epoxidation of 2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene.

Catalytic Hydrogenation of an Alkene

Materials:

  • Alkene (e.g., 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the alkene in a suitable solvent (e.g., ethanol).

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask with a septum and purge the system with nitrogen or argon.

  • Introduce hydrogen gas into the flask, typically via a balloon or from a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Hydroboration-Oxidation of a Terminal Alkene

Materials:

  • Terminal Alkene (e.g., 2,4-dimethyl-1-pentene)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the terminal alkene and anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF to the stirred solution of the alkene.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the recommended time (typically 1-2 hours).

  • Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC or GC).

  • Perform a workup by separating the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol product.[5]

Epoxidation of an Alkene with m-CPBA

Materials:

  • Alkene (e.g., 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the alkene in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution.

  • Allow the reaction to proceed at 0°C to room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the epoxide.[9][10]

Conclusion

The reactivity of dimethylpentene isomers is a clear illustration of the fundamental principles of alkene stability and steric effects. The terminal isomer, 2,4-dimethyl-1-pentene, is generally more reactive in reactions where steric access to the double bond is paramount, such as catalytic hydrogenation and hydroboration. Conversely, the internal isomer, 2,4-dimethyl-2-pentene, exhibits higher reactivity in reactions driven by the nucleophilicity of the double bond, such as epoxidation. A thorough understanding of these reactivity patterns is crucial for chemists in research and development to design efficient and selective synthetic routes.

References

A Comparative Guide to the Electrophilic Addition Rates of Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reaction rates of various pentene isomers with electrophiles, supported by established principles of organic chemistry. The information herein is intended to aid in the understanding of alkene reactivity and to inform experimental design.

Factors Governing Reaction Rates

The rate of electrophilic addition to alkenes is primarily determined by the stability of the carbocation intermediate formed during the reaction.[1] The reaction proceeds in a stepwise manner, with the initial attack of the electrophile on the carbon-carbon double bond forming a carbocation.[2] This initial step is the rate-determining step of the reaction.[3] Therefore, factors that stabilize the carbocation intermediate will increase the reaction rate.

The stability of carbocations follows the order:

Tertiary > Secondary > Primary > Methyl

This stability trend is attributed to two main factors:

  • Inductive Effects: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.

  • Hyperconjugation: The overlap of filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation also helps to delocalize the positive charge and increase stability.

Consequently, alkenes that can form more substituted (and thus more stable) carbocations upon protonation will react more rapidly with electrophiles.[4]

Relative Reaction Rate Comparison

The following table summarizes the predicted relative reaction rates of common pentene isomers with a typical electrophile, such as hydrogen bromide (HBr). The rates are qualitatively ranked based on the stability of the carbocation intermediate formed.

Pentene IsomerStructureCarbocation IntermediateCarbocation StabilityPredicted Relative Rate
2-Methyl-2-butene (CH₃)₂C=CHCH₃TertiaryMost StableFastest
2-Methyl-1-butene CH₂=C(CH₃)CH₂CH₃TertiaryMost StableFast
trans-2-Pentene CH₃CH=CHCH₂CH₃SecondaryStableModerate
cis-2-Pentene CH₃CH=CHCH₂CH₃SecondaryStableModerate
1-Pentene CH₂=CHCH₂CH₂CH₃SecondaryStableSlow

Note: While both cis- and trans-2-pentene form a secondary carbocation, trans-2-pentene is slightly more stable due to reduced steric strain. This may lead to a marginally slower reaction rate for the trans isomer compared to the cis isomer, as the ground state energy of the trans isomer is lower.

Experimental Protocols

Determining Relative Reaction Rates of Pentene Isomers with HBr

This protocol outlines a general method for determining the relative rates of reaction of pentene isomers with HBr by monitoring the disappearance of the alkene concentration over time using gas chromatography (GC).

Materials:

  • Pentene isomers (1-pentene, cis-2-pentene, trans-2-pentene, 2-methyl-1-butene, 2-methyl-2-butene)

  • Anhydrous hydrogen bromide (gas or solution in a non-polar solvent)

  • Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)

  • Internal standard for GC analysis (e.g., a non-reactive alkane of similar volatility)

  • Gas chromatograph with a flame ionization detector (FID)

  • Thermostatted reaction vessel

  • Gas-tight syringes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of each pentene isomer and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the solvent and the internal standard solution.

    • Bubble a slow stream of anhydrous HBr gas through the solvent or add a known concentration of HBr solution to initiate the reaction.

  • Kinetic Runs:

    • At time zero (t=0), inject a known amount of the pentene isomer stock solution into the reaction vessel with vigorous stirring.

    • At regular time intervals, withdraw small aliquots of the reaction mixture using a gas-tight syringe and quench the reaction (e.g., by injecting into a vial containing a basic solution like sodium bicarbonate).

  • GC Analysis:

    • Analyze the quenched aliquots by GC.

    • The concentration of the remaining pentene isomer is determined by comparing the peak area of the isomer to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the pentene isomer versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • By comparing the initial rates of reaction for each pentene isomer under identical conditions, their relative reaction rates can be established.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the structure of the pentene isomer to its relative reaction rate with an electrophile.

G Factors Influencing Electrophilic Addition Rates of Pentene Isomers 1-Pentene 1-Pentene Secondary Secondary 1-Pentene->Secondary 2-Pentene (cis/trans) 2-Pentene (cis/trans) 2-Pentene (cis/trans)->Secondary 2-Methyl-1-butene 2-Methyl-1-butene Tertiary Tertiary 2-Methyl-1-butene->Tertiary 2-Methyl-2-butene 2-Methyl-2-butene 2-Methyl-2-butene->Tertiary Primary (unfavored) Primary (unfavored) Slow Slow Secondary->Slow Slower Rate Moderate Moderate Secondary->Moderate Slower Rate Fast Fast Tertiary->Fast Faster Rate Fastest Fastest Tertiary->Fastest Faster Rate

Pentene Structure and Reaction Rate

References

A Comparative Guide to the Heat of Hydrogenation of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heat of hydrogenation (ΔH°_hydro) is a critical thermodynamic parameter that provides valuable insights into the stability of unsaturated compounds, particularly alkenes. This guide offers a comprehensive comparison of the heat of hydrogenation for various substituted alkenes, supported by experimental data. Understanding these energetic differences is paramount in fields ranging from fundamental organic chemistry to the design and synthesis of complex molecules in drug development, where stability can significantly impact a compound's reactivity and pharmacological profile.

The Stability of Alkenes: An Inverse Relationship with Heat of Hydrogenation

The hydrogenation of an alkene is an exothermic reaction where an alkene reacts with hydrogen gas (H₂) in the presence of a catalyst to form a saturated alkane. The heat of hydrogenation is the enthalpy change of this reaction and is a direct measure of the stability of the carbon-carbon double bond. A more stable alkene will release less heat upon hydrogenation, thus having a less negative heat of hydrogenation. Conversely, a less stable, higher-energy alkene will release more heat, resulting in a more negative heat of hydrogenation.[1] This inverse relationship is a cornerstone for comparing the relative stabilities of different alkenes.

Several structural factors influence the stability of an alkene, and consequently, its heat of hydrogenation:

  • Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This is due to a combination of hyperconjugation and steric effects. Therefore, the heat of hydrogenation becomes less negative as the degree of substitution increases. The general trend for alkene stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene).[2][3]

  • Stereoisomerism (Cis vs. Trans): In disubstituted alkenes, the trans isomer is generally more stable than the cis isomer. This is attributed to steric strain in the cis isomer, where the substituent groups are on the same side of the double bond, leading to van der Waals repulsion. As a result, cis alkenes have a more negative heat of hydrogenation than their trans counterparts.[2][4]

  • Ring Strain: In cyclic alkenes, the heat of hydrogenation can be influenced by ring strain. For common ring sizes, cis-cycloalkenes are generally more stable than their highly strained trans-isomers.

Quantitative Comparison of Heats of Hydrogenation

The following table summarizes the experimentally determined heats of hydrogenation for a variety of substituted alkenes, categorized by their substitution pattern. These values are typically measured at standard conditions.

Alkene Structure Substitution Heat of Hydrogenation (kcal/mol) Heat of Hydrogenation (kJ/mol)
EtheneH₂C=CH₂Unsubstituted-32.8-137
PropeneCH₃CH=CH₂Monosubstituted-30.1-126
1-ButeneCH₃CH₂CH=CH₂Monosubstituted-30.3-127
cis-2-Butenecis-CH₃CH=CHCH₃Disubstituted-28.6-120
trans-2-Butenetrans-CH₃CH=CHCH₃Disubstituted-27.6-115
Isobutene (2-Methylpropene)(CH₃)₂C=CH₂Disubstituted-28.4-119
2-Methyl-2-butene(CH₃)₂C=CHCH₃Trisubstituted-26.9-113
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-26.6-111
CyclohexeneC₆H₁₀Disubstituted (cyclic)-28.6-120
cis-Cyclooctenecis-C₈H₁₄Disubstituted (cyclic)-23.4-98
trans-Cyclooctenetrans-C₈H₁₄Disubstituted (cyclic)-32.2-135

Note: The values presented are approximate and can vary slightly depending on the experimental conditions and data source.[5][6][7][8]

Experimental Protocol for Determining the Heat of Hydrogenation

The heat of hydrogenation is experimentally determined using calorimetry.[9] The following protocol outlines the key steps for a typical experiment.

Principle:

A known amount of an alkene is hydrogenated in a calorimeter, and the resulting temperature change of the surrounding medium (often a solvent) is measured. From the temperature change and the heat capacity of the calorimeter system, the heat released by the reaction can be calculated.

Materials and Equipment:
  • Calorimeter: A well-insulated reaction vessel (e.g., a Dewar flask or a commercial reaction calorimeter).

  • Temperature Probe: A high-precision thermometer or thermocouple.

  • Hydrogen Gas Source: A cylinder of high-purity hydrogen gas with a pressure regulator.

  • Catalyst: A hydrogenation catalyst, typically platinum(IV) oxide (Adam's catalyst, PtO₂), palladium on carbon (Pd/C), or Raney nickel.[10]

  • Alkene: A known mass of the purified alkene to be studied.

  • Solvent: An inert solvent, such as ethanol or acetic acid.

  • Stirring Mechanism: A magnetic stirrer or mechanical stirrer to ensure uniform temperature.

Procedure:
  • Calorimeter Calibration: The heat capacity of the calorimeter must be determined by conducting a reaction with a known enthalpy change or by electrical heating.

  • Catalyst Activation (if necessary): For PtO₂, the catalyst is often pre-reduced in the calorimeter by stirring it under a hydrogen atmosphere in the solvent until hydrogen uptake ceases. This converts the oxide to finely divided platinum black.

  • Reaction Setup:

    • A precise mass of the alkene is dissolved in a known volume of the solvent and placed in the calorimeter.

    • The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.

  • Hydrogenation:

    • The calorimeter is sealed, and the air is replaced with hydrogen gas.

    • The stirrer is started to ensure good mixing of the reactants and catalyst.

    • Hydrogen gas is introduced at a constant pressure.

    • The temperature of the system is monitored and recorded over time. The temperature will rise as the exothermic hydrogenation reaction proceeds.

  • Data Acquisition: The temperature is recorded until it reaches a maximum and then begins to slowly cool. The final temperature (T_final) is determined by extrapolating the cooling curve back to the time of initiation of the reaction.

  • Calculation of Heat of Hydrogenation:

    • The heat absorbed by the calorimeter and its contents (q_cal) is calculated using the equation: q_cal = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature (T_final - T_initial).

    • The heat of hydrogenation (ΔH_hydro) is then determined by dividing the heat released by the reaction (-q_cal) by the number of moles of the alkene used.

Visualizing the Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Alkene_Stability cluster_factors Factors Influencing Alkene Stability cluster_stability Alkene Stability cluster_hoh Heat of Hydrogenation (ΔH°_hydro) Substitution Degree of Substitution High_Stability Higher Stability Substitution->High_Stability Increased Substitution Stereoisomerism Stereoisomerism (cis/trans) Stereoisomerism->High_Stability trans > cis Ring_Strain Ring Strain Low_Stability Lower Stability Ring_Strain->Low_Stability Increased Strain Less_Negative_HoH Less Negative ΔH°_hydro High_Stability->Less_Negative_HoH Inverse Relationship More_Negative_HoH More Negative ΔH°_hydro Low_Stability->More_Negative_HoH Inverse Relationship

Caption: Relationship between factors influencing alkene stability and the heat of hydrogenation.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Calibrate Calibrate Calorimeter Prepare_Reactants Prepare Alkene, Solvent, Catalyst Calibrate->Prepare_Reactants Equilibrate Thermal Equilibration (T_initial) Prepare_Reactants->Equilibrate Introduce_H2 Introduce H₂ and Initiate Reaction Equilibrate->Introduce_H2 Monitor_Temp Monitor Temperature Change Introduce_H2->Monitor_Temp Determine_Tfinal Determine Final Temperature (T_final) Monitor_Temp->Determine_Tfinal Calculate_q Calculate Heat Evolved (q_cal) Determine_Tfinal->Calculate_q Calculate_HoH Calculate ΔH°_hydro Calculate_q->Calculate_HoH

Caption: Experimental workflow for determining the heat of hydrogenation via calorimetry.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2,3-Dimethyl-1-pentene and 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. This guide provides a detailed spectroscopic comparison of two closely related alkenes: 2,3-Dimethyl-1-pentene and 2,4-Dimethyl-1-pentene. Leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive analysis supported by experimental protocols to aid in the unambiguous identification of these isomers.

The structural difference between this compound and 2,4-Dimethyl-1-pentene, though subtle, results in distinct spectroscopic fingerprints. The positioning of a methyl group at either the 3- or 4-position on the pentene backbone leads to unique chemical environments for the constituent protons and carbon atoms, giving rise to differentiable spectral data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 2,4-Dimethyl-1-pentene.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Splitting Patterns

This compound 2,4-Dimethyl-1-pentene
Chemical Shift (ppm) Assignment & Splitting
~4.65=CH₂ (singlet)
~2.20-CH- (multiplet)
~1.70=C-CH₃ (singlet)
~1.40-CH₂- (multiplet)
~0.95-CH₂-CH₃ (triplet)
~0.85-CH(CH₃)- (doublet)
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ)

This compound 2,4-Dimethyl-1-pentene
Chemical Shift (ppm) Assignment
~149.5=C<
~109.0=CH₂
~40.0-CH-
~28.0-CH₂-
~21.0=C-CH₃
~16.0-CH(CH₃)-
~12.0-CH₂-CH₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

This compound 2,4-Dimethyl-1-pentene
Wavenumber (cm⁻¹) Vibrational Mode
~3075=C-H stretch
~2960C-H stretch (alkane)
~1645C=C stretch
~890=C-H bend (out-of-plane)
Mass Spectrometry Data

Table 4: Major Fragments (m/z) and Relative Abundances

This compound 2,4-Dimethyl-1-pentene
m/z Relative Abundance (%)
9820 (M⁺)
8340
69100
5585
4170

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed methodologies are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2.0 s.

    • Relaxation Delay: 1.0 s.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 1024.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC) inlet.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 20-200.

    • The instrument was tuned using perfluorotributylamine (PFTBA).

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of the isomeric alkenes is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Conclusion Sample Alkene Isomer (Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Prepare thin film MS Mass Spectrometry (EI) Sample->MS Inject into GC-MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Compare Compare Spectra Process_NMR->Compare Process_IR->Compare Process_MS->Compare Identification Isomer Identification Compare->Identification

Caption: General workflow for the spectroscopic analysis and identification of alkene isomers.

Discussion and Interpretation

The differentiation between this compound and 2,4-Dimethyl-1-pentene can be effectively achieved by a combined analysis of their NMR, IR, and MS spectra.

In ¹H NMR , the most significant difference lies in the signals corresponding to the alkyl protons. This compound exhibits a triplet for the terminal methyl group of the ethyl substituent, which is absent in the spectrum of 2,4-Dimethyl-1-pentene. Conversely, 2,4-Dimethyl-1-pentene shows a characteristic doublet for the two equivalent methyl groups of the isopropyl substituent.

The ¹³C NMR spectra also show clear distinctions. The number of unique carbon signals reflects the symmetry of each molecule. Notably, the chemical shifts of the aliphatic carbons differ significantly due to the varied substitution patterns.

While the IR spectra are quite similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for confirmation when compared against a reference spectrum. The characteristic peaks for the C=C and =C-H bonds are present in both isomers.

Mass Spectrometry provides a powerful tool for differentiation based on fragmentation patterns. The base peak for this compound is typically at m/z 69, corresponding to the loss of an ethyl radical. In contrast, the base peak for 2,4-Dimethyl-1-pentene is at m/z 57, resulting from the loss of a propyl radical, which can readily form a stable secondary carbocation.

By carefully analyzing these spectroscopic features, researchers can confidently distinguish between this compound and 2,4-Dimethyl-1-pentene, ensuring the correct identification of these isomers in their experimental work.

Alkyl Substitution's Influence on Alkene Stability and Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural modification of alkene scaffolds through alkyl substitution profoundly impacts their intrinsic stability and chemical reactivity. Understanding these effects is paramount for designing and synthesizing novel molecular entities with desired properties in fields ranging from materials science to drug development. This guide provides a comprehensive comparison of how varying degrees of alkyl substitution alter the electronic and steric landscape of alkenes, thereby dictating their thermodynamic stability and kinetic reactivity. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a clear and objective analysis.

I. The Effect of Alkyl Substitution on Alkene Stability

The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation. The degree of alkyl substitution on the double-bonded carbons is a primary determinant of alkene stability.

A. The Stability Trend

Generally, alkene stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[1][2][3] The established order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene)

This trend is a consequence of two main electronic and steric factors: hyperconjugation and steric hindrance.

B. Key Stabilizing and Destabilizing Factors
  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the sigma (σ) bonds of adjacent alkyl groups into the empty pi (π*) antibonding orbital of the alkene's double bond.[1][4][5] The more alkyl substituents present, the greater the number of adjacent C-H or C-C σ bonds that can participate in hyperconjugation, leading to increased electron delocalization and greater stability.[1][4]

  • Bond Strength: The bond between an sp² carbon of the alkene and an sp³ carbon of an alkyl substituent is stronger than a bond between two sp³ carbons.[1][6] Therefore, increasing the number of alkyl substituents increases the number of these stronger sp²-sp³ bonds, contributing to the overall stability of the molecule.[1]

  • Steric Hindrance: While alkyl groups are electronically stabilizing, their physical size can introduce steric strain, particularly in cis isomers.[1][7] In cis-alkenes, bulky alkyl groups on the same side of the double bond can experience van der Waals repulsion, which destabilizes the molecule.[1][8] Consequently, trans isomers, where the alkyl groups are on opposite sides of the double bond, are generally more stable than their corresponding cis isomers due to minimized steric hindrance.[2][7][8]

C. Experimental Evidence: Heat of Hydrogenation

The most common method for quantifying alkene stability is by measuring the heat of hydrogenation (ΔH°) . This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene will have a lower (less negative) heat of hydrogenation, as it starts from a lower potential energy state.[1][9][10]

AlkeneSubstitution PatternHeat of Hydrogenation (kJ/mol)Relative Stability
EtheneUnsubstituted-137Least Stable
PropeneMonosubstituted-126
1-ButeneMonosubstituted-127
cis-2-ButeneDisubstituted-120
trans-2-ButeneDisubstituted-116
IsobutyleneDisubstituted-119
2-Methyl-2-buteneTrisubstituted-113
2,3-Dimethyl-2-buteneTetrasubstituted-111Most Stable

Data sourced from various organic chemistry resources. Actual values may vary slightly depending on the experimental conditions.

II. The Effect of Alkyl Substitution on Alkene Reactivity

The reactivity of alkenes is dominated by the nucleophilic character of the carbon-carbon double bond. Alkyl substituents significantly influence this reactivity, primarily in the context of electrophilic addition reactions.

A. The Reactivity Trend

In general, the rate of electrophilic addition to alkenes increases with the number of alkyl substituents. This is because alkyl groups are electron-donating, which increases the electron density of the π bond, making it more attractive to electrophiles.[6][11]

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene)

B. Key Factors Governing Reactivity
  • Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond framework (a positive inductive effect, +I). This effect pushes electron density towards the double bond, increasing its nucleophilicity and reactivity towards electrophiles.[2][11]

  • Carbocation Stability: Electrophilic addition to alkenes typically proceeds through a carbocation intermediate. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. More substituted carbocations are more stable due to hyperconjugation and the inductive effects of the alkyl groups. Therefore, alkenes that can form more stable carbocation intermediates upon addition of an electrophile will react faster.

C. Regioselectivity: Markovnikov's Rule

When an unsymmetrical reagent adds to an unsymmetrical alkene, the reaction is often regioselective. Markovnikov's rule states that the electrophile (typically H⁺) adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the nucleophile adds to the more substituted carbon.[12] This is because the addition of the electrophile to the less substituted carbon leads to the formation of the more stable (more substituted) carbocation intermediate.[12]

III. Experimental Protocols

A. Determination of Heat of Hydrogenation

Objective: To measure the enthalpy change upon catalytic hydrogenation of an alkene to determine its relative stability.

Methodology:

  • A known amount of the alkene is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a calorimeter.

  • A catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon, palladium on carbon) is added to the solution.

  • The system is purged with hydrogen gas, and the initial temperature is recorded.

  • Hydrogen gas is bubbled through the solution under constant pressure, and the temperature change is monitored.

  • The reaction is considered complete when there is no further change in temperature.

  • The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene hydrogenated.

B. Kinetics of Electrophilic Bromination

Objective: To compare the relative rates of electrophilic addition of bromine to a series of alkenes with varying substitution patterns.

Methodology:

  • Standard solutions of each alkene and bromine in a non-polar, inert solvent (e.g., carbon tetrachloride, dichloromethane) are prepared.

  • The solutions are temperature-controlled in a UV-Vis spectrophotometer.

  • The alkene and bromine solutions are rapidly mixed in a cuvette.

  • The disappearance of the bromine color (or the change in absorbance at a specific wavelength) is monitored over time.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time plot at t=0.

  • By comparing the initial rates for different alkenes under the same concentration and temperature conditions, their relative reactivities can be determined.

IV. Visualizing the Concepts

Alkene_Stability cluster_factors Factors Influencing Stability cluster_stability Alkene Stability Trend Hyperconjugation Hyperconjugation Tetrasubstituted Tetrasubstituted Hyperconjugation->Tetrasubstituted Increases Stability Steric Hindrance Steric Hindrance Disubstituted Disubstituted Steric Hindrance->Disubstituted Decreases Stability (cis) Bond Strength Bond Strength Bond Strength->Tetrasubstituted Increases Stability Trisubstituted Trisubstituted Tetrasubstituted->Trisubstituted Increasing Stability Trisubstituted->Disubstituted Increasing Stability Monosubstituted Monosubstituted Disubstituted->Monosubstituted Increasing Stability Unsubstituted Unsubstituted Monosubstituted->Unsubstituted Increasing Stability

Caption: Relationship between stabilizing/destabilizing factors and the trend in alkene stability.

Electrophilic_Addition cluster_reactivity Reactivity Trend Alkene { Alkene (Nucleophile)} | C=C π bond} Electrophile {Electrophile (E+)} Alkene:p->Electrophile:e Rate-determining step Carbocation Carbocation Intermediate More substituted is more stable Electrophile->Carbocation Nucleophile {Nucleophile (Nu-)} Carbocation->Nucleophile:n Fast step Product {Addition Product} Nucleophile->Product Tetrasubstituted Tetrasubstituted Trisubstituted Trisubstituted Tetrasubstituted->Trisubstituted Increasing Reactivity Disubstituted Disubstituted Trisubstituted->Disubstituted Increasing Reactivity Monosubstituted Monosubstituted Disubstituted->Monosubstituted Increasing Reactivity Unsubstituted Unsubstituted Monosubstituted->Unsubstituted Increasing Reactivity

Caption: Generalized workflow for the electrophilic addition to an alkene.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Shifts with Database Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate verification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and the ability to confidently compare experimentally acquired data with established database values is a critical skill. This guide provides a systematic approach to this comparison, emphasizing best practices, data presentation, and detailed experimental protocols to ensure robust and reliable structural elucidation.

The process of cross-referencing experimental NMR data serves two primary purposes: the verification of a known, synthesized compound or the identification of a novel structure. By comparing the experimental chemical shifts with values from extensive databases, researchers can gain confidence in their structural assignments.

The Cross-Referencing Workflow: A Step-by-Step Approach

The successful comparison of experimental and database NMR data relies on a structured workflow. This process begins with meticulous data acquisition and ends with a clear, comparative analysis.

G cluster_exp Experimental Data Acquisition cluster_db Database & Prediction cluster_comp Comparison & Validation exp_sample Sample Preparation exp_acq NMR Data Acquisition (1D & 2D) exp_sample->exp_acq exp_proc Data Processing (FT, Phasing, Baseline Correction) exp_acq->exp_proc exp_peak Peak Picking & Referencing exp_proc->exp_peak comp_table Tabulate Experimental & Database/Predicted Shifts exp_peak->comp_table db_select Select Appropriate Database / Prediction Software db_search Search by Structure or Spectrum db_select->db_search db_predict Predict Shifts for Proposed Structure db_select->db_predict db_search->comp_table db_predict->comp_table comp_analysis Analyze Deviations (Δδ) comp_table->comp_analysis comp_validate Structure Validation / Refinement comp_analysis->comp_validate

Caption: A generalized workflow for cross-referencing experimental NMR data with database values.

Key Resources: A Comparative Overview of NMR Databases and Prediction Software

The choice of database or prediction software is critical to the accuracy of the cross-referencing process. The following table provides a comparison of some of the most commonly used resources.

Resource CategoryNameDescriptionKey Features
Open-Access Databases nmrshiftdb2 A web database for organic structures and their NMR spectra, with a focus on open-source data.Spectrum prediction (¹³C, ¹H), search by structure, substructure, and spectral data.
Spectral Database for Organic Compounds (SDBS) A comprehensive database of organic compounds featuring various spectroscopic data, including ¹H and ¹³C NMR.[1]Contains a large collection of spectra (MS, IR, Raman, ESR, and NMR) for a wide range of organic compounds.[1]
Biological Magnetic Resonance Data Bank (BMRB) A repository for NMR data from proteins, peptides, nucleic acids, and other biomolecules.[2]Focuses on biomolecular NMR, including chemical shifts, coupling constants, and structural information.[2]
Commercial Software Mnova (Mestrelab Research) A software suite that combines NMR data processing, analysis, and prediction.[3]Utilizes multiple prediction engines, including machine learning and HOSE-code algorithms, and allows for direct comparison of experimental and predicted spectra.[3][4]
ACD/Labs A suite of software tools for chemical structure analysis, including NMR prediction and database management.[5]Employs a large database of experimental data and uses methods like HOSE codes and neural networks for prediction.[5]
ChemDraw (PerkinElmer) A popular chemical drawing software that includes NMR prediction capabilities.Provides estimations of ¹H and ¹³C chemical shifts based on additivity rules and a hierarchical list of substructures.[6]
Automated Assignment Tools NMRtist A cloud-based, AI-supported platform for automated analysis of protein NMR spectra.[7]Automates peak picking and resonance assignment, significantly reducing analysis time.[7]
MARS, UNIO, etc. A variety of academic and commercial programs designed for the automatic assignment of protein backbone and side-chain resonances.[8]These tools often use chemical shifts from 3D NMR spectra and secondary structure predictions as input.[8]

Experimental Protocols: Ensuring Data Quality for Accurate Comparisons

The validity of any comparison between experimental and database values hinges on the quality of the acquired data. Adherence to standardized experimental protocols is therefore essential.

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Use high-purity deuterated solvents. The choice of solvent can affect chemical shifts, so it is crucial to match the solvent used in the database or to be aware of potential solvent effects.[9]

  • Concentration : For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[9] For ¹³C NMR and other less sensitive nuclei, higher concentrations (5-30 mg) are often required.[9] For proteins, concentrations of 0.3-0.5 mM are common.[10]

  • Internal Standard : The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.[5]

NMR Data Acquisition
  • Spectrometer Setup : Ensure the NMR spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.[11]

  • 1D Spectra : Acquire high-quality ¹H and ¹³C NMR spectra. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • 2D Spectra : For complex molecules, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) is crucial for unambiguous assignment of ¹H and ¹³C signals.[5]

  • Data Processing : Process the raw data using appropriate window functions, Fourier transformation, phasing, and baseline correction.[12] Accurate referencing of the chemical shift axis is critical.[12]

Data Presentation for Clear Comparison

A clear and structured presentation of the data is essential for a meaningful comparison. The use of tables to summarize experimental and database values allows for a direct assessment of the agreement between the two datasets.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Experimental MultiplicityDatabase MultiplicityExperimental Coupling Constant (J, Hz)Database Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.857.83dd8.28.1+0.02
H-27.427.40tt7.57.5+0.02
H-37.357.36tt7.57.6-0.01
H-47.917.89dd8.28.1+0.02
OCH₃3.923.91ss--+0.01

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C-1130.2130.1+0.1
C-2128.5128.4+0.1
C-3123.7123.9-0.2
C-4133.8133.7+0.1
C=O167.3167.5-0.2
OCH₃52.452.3+0.1

The Role of Prediction in Structure Verification

In cases where database entries for a specific compound are unavailable, NMR prediction software becomes an invaluable tool. These programs utilize various algorithms, including empirical methods based on libraries of known structures (e.g., HOSE codes) and machine learning approaches, to calculate theoretical chemical shifts for a given structure.[3][5] The predicted values can then be compared with the experimental data in a similar manner to database values.

G cluster_input Input cluster_prediction Prediction Engines cluster_output Output structure Proposed Molecular Structure hose HOSE Codes structure->hose ml Machine Learning structure->ml increments Increment-Based Methods structure->increments predicted_shifts Predicted NMR Shifts hose->predicted_shifts ml->predicted_shifts increments->predicted_shifts

Caption: A simplified diagram illustrating the combination of different prediction methodologies.

Conclusion

The cross-referencing of experimental NMR shifts with database values is a fundamental practice in modern chemical research. By following a systematic workflow that includes meticulous sample preparation, high-quality data acquisition, and clear data presentation, researchers can confidently verify their molecular structures. The judicious use of NMR databases and prediction software provides a powerful means of validating experimental results, ultimately contributing to the robustness and reliability of scientific findings.

References

Isomerization Equilibrium of 2,3-Dimethyl-1-pentene and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isomerization of alkenes is a fundamental reaction in organic chemistry, pivotal in processes ranging from petrochemical refining to the synthesis of fine chemicals and pharmaceuticals. The position of the double bond within a carbon skeleton significantly influences the molecule's stability and reactivity. This guide provides a comparative analysis of the isomerization equilibrium between 2,3-Dimethyl-1-pentene and its isomers, presenting available experimental data, outlining general experimental protocols, and visualizing the isomerization pathways.

Relative Stability and Isomerization Pathways

This compound is a disubstituted alkene. Through isomerization, it can rearrange into more substituted and generally more stable isomers. The primary isomers of interest are:

  • 2,3-Dimethyl-2-pentene: A tetrasubstituted alkene, which is expected to be the most thermodynamically stable isomer due to the high degree of substitution of the double bond.

  • 3,4-Dimethyl-2-pentene: A trisubstituted alkene.

  • (E/Z)-3,4-Dimethyl-2-pentene: Geometric isomers of the trisubstituted alkene.

  • 2-Ethyl-3-methyl-1-butene: A disubstituted alkene.

The general principle governing alkene stability is that the more substituted the double bond, the more stable the isomer. This is due to a combination of electronic effects, such as hyperconjugation, and steric factors. Therefore, the equilibrium in the isomerization of this compound is expected to favor the formation of 2,3-Dimethyl-2-pentene.

Isomerization Pathways of this compound

IsomerizationPathways This compound This compound 2,3-Dimethyl-2-pentene 2,3-Dimethyl-2-pentene This compound->2,3-Dimethyl-2-pentene Isomerization 3,4-Dimethyl-2-pentene 3,4-Dimethyl-2-pentene This compound->3,4-Dimethyl-2-pentene Isomerization 2-Ethyl-3-methyl-1-butene 2-Ethyl-3-methyl-1-butene This compound->2-Ethyl-3-methyl-1-butene Skeletal Isomerization 3,4-Dimethyl-2-pentene->2,3-Dimethyl-2-pentene Isomerization

Caption: Isomerization pathways for this compound.

Comparative Experimental Data

Table 1: Equilibrium Data for the Isomerization of 2,3-Dimethyl-1-butene to 2,3-Dimethyl-2-butene [1]

Temperature (°C)% 2,3-Dimethyl-1-butene (at equilibrium)% 2,3-Dimethyl-2-butene (at equilibrium)Equilibrium Constant (Keq)
73.414.2485.766.02
14520.7279.283.83
29137.9362.071.64

Keq = [% 2,3-dimethyl-2-butene] / [% 2,3-dimethyl-1-butene]

The data clearly shows that the equilibrium favors the more substituted 2,3-dimethyl-2-butene. As the temperature increases, the equilibrium constant decreases, indicating that the isomerization is an exothermic process.

Thermodynamic Considerations

The stability of an alkene can be experimentally assessed by measuring its heat of hydrogenation (ΔH°hydrog). A more stable alkene releases less heat upon hydrogenation. The NIST Chemistry WebBook provides the enthalpy of hydrogenation for this compound.[2]

Table 2: Enthalpy of Hydrogenation of this compound [2]

CompoundEnthalpy of Hydrogenation (ΔrH°) (kJ/mol)Phase
This compound-113.5 ± 0.7liquid

While data for its isomers is not available in the same source, it is expected that the tetrasubstituted 2,3-Dimethyl-2-pentene would have a less negative enthalpy of hydrogenation, indicating greater stability.

Experimental Protocols

A general experimental protocol for studying the isomerization of alkenes in the liquid phase using an acid catalyst is outlined below. This protocol is based on methodologies used for similar isomerization studies.[1]

Objective: To determine the equilibrium constant for the isomerization of this compound at various temperatures.

Materials:

  • This compound (high purity)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst resin)

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Internal standard for GC analysis (e.g., n-alkane)

  • Heating block or oil bath with temperature controller

  • Sealed reaction vials or ampules

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of this compound and the internal standard in the chosen solvent.

    • In a series of reaction vials, add a known amount of the stock solution and the acid catalyst. The catalyst loading should be optimized in preliminary experiments.

  • Equilibration:

    • Seal the vials and place them in the heating block set to the desired temperature.

    • Allow the reactions to proceed for a sufficient amount of time to reach equilibrium. The time required should be determined by kinetic studies, where the composition is monitored over time until it becomes constant.

  • Quenching and Sample Preparation:

    • Once equilibrium is reached, rapidly cool the vials in an ice bath to quench the reaction.

    • If a solid catalyst is used, filter the sample. If a soluble acid is used, it may be necessary to neutralize it with a base (e.g., a dilute sodium bicarbonate solution).

    • Dilute the sample with the solvent to a suitable concentration for GC analysis.

  • Analysis:

    • Inject the prepared sample into the GC-FID.

    • Identify the peaks corresponding to this compound and its isomers based on retention times, which can be confirmed by running standards of the pure isomers if available, or by GC-MS analysis.

    • Quantify the relative amounts of each isomer by integrating the peak areas. The use of an internal standard and response factors will improve the accuracy of the quantification.

  • Calculation of Equilibrium Constant:

    • Calculate the mole fractions or concentrations of each isomer at equilibrium.

    • Determine the equilibrium constant (Keq) as the ratio of the products to the reactants, each raised to the power of their stoichiometric coefficient.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Stock Solution (Alkene + Internal Standard) add_catalyst Add Acid Catalyst prep_solution->add_catalyst seal_vial Seal Reaction Vial add_catalyst->seal_vial heat Heat to Desired Temperature seal_vial->heat equilibrate Allow to Reach Equilibrium heat->equilibrate quench Quench Reaction (Ice Bath) equilibrate->quench prepare_sample Prepare Sample for GC quench->prepare_sample gc_analysis GC-FID Analysis prepare_sample->gc_analysis calc_keq Calculate Keq gc_analysis->calc_keq

Caption: General workflow for an alkene isomerization experiment.

Conclusion

While direct experimental data for the isomerization equilibrium of this compound is scarce, a comparative analysis with analogous alkene systems provides a strong indication of the expected equilibrium behavior. The isomerization will thermodynamically favor the formation of the most stable, tetrasubstituted isomer, 2,3-Dimethyl-2-pentene. The provided general experimental protocol offers a robust framework for researchers to investigate this and similar isomerization equilibria, enabling the determination of key thermodynamic parameters that are crucial for reaction optimization and process design in various chemical industries. Further experimental studies on this specific system would be valuable to confirm these predictions and expand the thermodynamic database for C7 alkenes.

References

Navigating the Maze of Isomers: A Comparative Guide to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isomer ratios in a product mixture is a critical step in ensuring product purity, efficacy, and safety. The subtle differences in the spatial arrangement of atoms between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of the most common analytical techniques for quantitative isomer analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

The choice of analytical technique for isomer quantification is often dictated by the nature of the isomers (e.g., enantiomers, diastereomers, positional isomers), the complexity of the sample matrix, and the required level of sensitivity and accuracy. This guide will delve into the principles, performance, and practical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), the workhorses of modern analytical chemistry for isomer analysis.

At a Glance: Comparing the Titans of Isomer Analysis

The following table summarizes the key performance characteristics of NMR, GC, and HPLC for the quantitative analysis of isomer ratios, providing a high-level overview to guide your initial selection process.

Analytical MethodPrinciple of Separation/DifferentiationTypical AccuracyTypical Precision (RSD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
NMR Spectroscopy Differences in the chemical environment of nucleiHigh (often >98.5%)[1]< 5%[1]Analyte dependent, generally in the µg to mg rangeNon-destructive, provides structural information, minimal sample preparation for pure samples.[2]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[2]
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.High (typically >95%)< 5%pg to ng rangeHigh resolution for volatile and thermally stable compounds, high sensitivity.[3]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity, size, or charge.[4][5]High (typically >95%)< 5%ng to µg rangeVersatile for a wide range of compounds, including non-volatile and thermally labile ones.[6]Can be time-consuming to develop methods, potential for peak co-elution.[7][8]

In-Depth Analysis: Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Quantifier

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute or relative concentration of substances in a mixture without the need for identical reference standards for each component.[2][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

  • Sample Preparation:

    • Accurately weigh a representative sample of the product mixture.

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure complete dissolution; sonication may be used if necessary.[7]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a well-calibrated 90° pulse.

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans.[1][10] This is critical for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]

    • To remove ¹³C satellites that can interfere with accurate integration, broadband ¹³C decoupling can be employed.[11][12]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify well-resolved signals that are unique to each isomer. Singlet signals are ideal.[2]

    • Carefully integrate the selected signals.

    • Calculate the isomer ratio by dividing the integral value of each signal by the number of protons it represents and then comparing these normalized values.[2]

    Formula for Isomer Ratio (Isomer A : Isomer B): (Integral of signal A / Number of protons for signal A) : (Integral of signal B / Number of protons for signal B)

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum Acquire->Process Identify Identify Unique Isomer Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Isomer Ratio Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Prepare_Stock Prepare Stock Solution Create_Standards Create Calibration Standards Prepare_Stock->Create_Standards Inject Inject Sample/ Standards Create_Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID) Separate->Detect Identify_Peaks Identify Peaks by Retention Time Detect->Identify_Peaks Integrate_Areas Integrate Peak Areas Identify_Peaks->Integrate_Areas Calibrate Create Calibration Curves Integrate_Areas->Calibrate Quantify Quantify Isomers Calibrate->Quantify Calculate_Ratio Calculate Isomer Ratio Quantify->Calculate_Ratio HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh & Dissolve Sample Filter_Sample Filter Sample Weigh_Sample->Filter_Sample Prepare_Standards Prepare Calibration Standards Weigh_Sample->Prepare_Standards Inject_Sample Inject Sample/ Standards Filter_Sample->Inject_Sample Prepare_Standards->Inject_Sample LC_Separation Liquid Chromatographic Separation Inject_Sample->LC_Separation UV_Detection UV Detection LC_Separation->UV_Detection Identify_Peaks Identify Peaks by Retention Time UV_Detection->Identify_Peaks Integrate_Areas Integrate Peak Areas Identify_Peaks->Integrate_Areas Calibrate Create Calibration Curves Integrate_Areas->Calibrate Quantify Quantify Isomers Calibrate->Quantify Calculate_Ratio Calculate Isomer Ratio Quantify->Calculate_Ratio

References

A Comparative Guide to Theoretical and Experimental Bond Energies in Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of bond dissociation energies (BDEs) in branched alkenes is critical for understanding and predicting their reactivity, thermal stability, and degradation pathways. These values are fundamental in various fields, including reaction mechanism elucidation, materials science, and drug development, where the stability of molecular scaffolds is paramount. This guide provides a comparative overview of theoretical and experimental approaches to determining BDEs in branched alkenes, highlighting the strengths and limitations of each methodology.

Comparing Theoretical Predictions with Experimental Realities

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), defined as the standard enthalpy change when a bond is cleaved homolytically in the gas phase.[1] While experimental methods provide a direct measure of this value, computational chemistry offers a powerful and often more accessible alternative for predicting BDEs.[2] This section presents a comparison of experimental BDEs with those calculated using various theoretical models for isobutene (2-methylpropene), a representative branched alkene.

MoleculeBond TypeExperimental BDE (kcal/mol)Theoretical BDE (kcal/mol)Computational Method
IsobuteneAllylic C-H88.5 ± 0.588.2G3
87.5CBS-QB3
86.9B3LYP/6-31G(d)
IsobuteneVinylic C-H~111111.5G3
110.8CBS-QB3
110.2B3LYP/6-31G(d)
IsobuteneC-C (single)92.5 ± 1.091.8G3
91.1CBS-QB3
90.5B3LYP/6-31G(d)
IsobuteneC=C (double)173 ± 2.0172.5G3
171.8CBS-QB3
170.5B3LYP/6-31G(d)

Note: The presented values are compiled from various sources and are intended for comparative purposes. Experimental values can vary slightly depending on the technique used.

Experimental Protocols for Determining Bond Dissociation Energies

Experimental determination of BDEs is a meticulous process requiring specialized instrumentation. The primary methods employed for gaseous alkenes are Radical Kinetics, Photoionization Mass Spectrometry (PIMS), and Acidity/Electron Affinity Cycles.[2]

Radical Kinetics

This technique involves studying the kinetics of a reversible radical reaction, typically a hydrogen abstraction.

Methodology:

  • Reaction Setup: A mixture of the branched alkene and a reference compound with a well-known BDE is introduced into a temperature-controlled reactor.

  • Initiation: The reaction is initiated, often by photolysis or pyrolysis, to generate a known radical species.

  • Equilibration: The system is allowed to reach equilibrium. The concentrations of reactants and products are monitored over time, typically using gas chromatography or mass spectrometry.

  • Rate Constant Determination: The forward and reverse rate constants for the hydrogen abstraction reaction are measured.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is determined from the ratio of the forward and reverse rate constants.

  • Gibbs Free Energy and Enthalpy Calculation: The Gibbs free energy change (ΔG°) is calculated from Keq using the equation ΔG° = -RTln(Keq). The enthalpy change (ΔH°) is then determined by accounting for the entropy change (ΔS°), often through statistical mechanics calculations. The difference in BDEs between the sample and the reference compound is equal to the ΔH° of the reaction.

Photoionization Mass Spectrometry (PIMS)

PIMS is a powerful technique for determining the energy required to form a specific fragment ion from a parent molecule.

Methodology:

  • Sample Introduction: The gaseous branched alkene is introduced into the ionization chamber of a mass spectrometer.

  • Photoionization: The sample is irradiated with a tunable monochromatic vacuum ultraviolet (VUV) light source.

  • Ion Detection: The resulting ions are mass-analyzed and detected.

  • Appearance Energy Measurement: The photon energy is scanned, and the minimum energy required to produce a specific fragment ion (the appearance energy) is determined.

  • BDE Calculation: The BDE is calculated from the appearance energy of the radical cation and the ionization energy of the corresponding radical.

Theoretical Framework for Calculating Bond Dissociation Energies

Computational chemistry provides a suite of methods to calculate BDEs, ranging from high-accuracy composite methods to more computationally efficient Density Functional Theory (DFT).

High-Level Composite Methods (G3, CBS-QB3)

Gaussian-n (Gn) theories, such as G3, and Complete Basis Set (CBS) methods, like CBS-QB3, are multi-step computational protocols designed to achieve high accuracy in thermochemical calculations.[3][4][5]

Methodology:

  • Geometry Optimization: The equilibrium geometries of the parent molecule and the resulting radicals are optimized at a lower level of theory, typically using a DFT method like B3LYP with a moderate basis set.[5]

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.

  • Energy Extrapolation and Correction: The final energy is obtained by extrapolating to the complete basis set limit and applying empirical corrections to account for remaining deficiencies in the theoretical treatment.

  • BDE Calculation: The BDE is calculated as the difference in the final computed enthalpies of the products (radicals) and the reactant (parent molecule).

Density Functional Theory (DFT)

DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost for calculating BDEs.[3][5]

Methodology:

  • Functional and Basis Set Selection: An appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) are chosen.

  • Geometry Optimization and Frequency Calculation: The geometries of the parent molecule and the radical fragments are optimized, and their vibrational frequencies are calculated to obtain thermal corrections.

  • Enthalpy Calculation: The total electronic energies are combined with the thermal corrections to obtain the enthalpies at the desired temperature (usually 298.15 K).

  • BDE Calculation: The BDE is calculated as the difference between the sum of the enthalpies of the radical products and the enthalpy of the parent molecule.

Visualizing the Methodologies

The following diagrams illustrate the logical flow of the experimental and theoretical approaches to determining bond dissociation energies.

G cluster_exp Experimental Workflow A Sample Preparation (Gaseous Branched Alkene) B Radical Kinetics / PIMS A->B C Data Acquisition (Concentrations / Ion Signals) B->C D Data Analysis C->D E Experimental BDE D->E

Caption: Generalized workflow for the experimental determination of BDEs.

G cluster_theo Theoretical Workflow F Define Molecular Structures (Parent & Radicals) G Select Computational Method (e.g., G3, DFT) F->G H Geometry Optimization & Frequency Calculation G->H I Enthalpy Calculation H->I J Theoretical BDE I->J

Caption: Generalized workflow for the theoretical calculation of BDEs.

G cluster_comp Comparative Analysis K Experimental BDE M Comparison & Validation K->M L Theoretical BDE L->M N Refined Understanding of Reactivity M->N

Caption: Logical relationship between experimental and theoretical BDEs.

References

A comparative study of catalysts for propene dimerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Propene Dimerization

For researchers, scientists, and drug development professionals engaged in fine chemical synthesis, the selective dimerization of propene to valuable C6 olefins is a critical transformation. The choice of catalyst is paramount in controlling product selectivity, reaction efficiency, and overall process economics. This guide provides a comparative analysis of prominent catalytic systems based on nickel, zirconium, titanium, and palladium, supported by experimental data to aid in catalyst selection and development.

The catalytic performance is evaluated based on Turnover Frequency (TOF), a measure of catalyst activity, and selectivity towards desired C6 isomers, particularly linear hexenes, methylpentenes, and 2,3-dimethylbutenes. The data presented below is collated from various studies and it is important to note that direct comparisons can be influenced by differing reaction conditions.

Catalyst SystemCo-catalyst/ActivatorSolventTemperature (°C)Pressure (MPa)TOF (h⁻¹)C6 Selectivity (%)Major C6 IsomersReference
Nickel-Based Catalysts
Ni(acac)₂/PPh₃Et₂AlClToluene250.81.8 x 10⁵>95Methylpentenes, n-Hexenes[1]
[NiBr₂(α-diimine)]MAOToluene00.11--Methylpentenes, n-Hexenes
Ni-exchanged Zeolite-Gas Phase1200.1-40-70Linear Hexenes
NiSO₄/Nb₂O₅--702.5-754-methyl-2-pentene, 3-hexene
Zirconium-Based Catalysts
Cp₂ZrCl₂MAOToluene70--96 (dimers)Vinylidene dimers[2][3]
Cp₂ZrCl₂HAlBuⁱ₂/B(C₆F₅)₃CH₂Cl₂40--99 (dimers)Vinylidene dimers
Titanium-Based Catalysts
TiCl₄/MgCl₂/DonorAlEt₃Heptane700.7-Polymer-
(FI)TiMe₃B(C₆F₅)₃---->95 (trimers)1-Hexene (from ethylene)
Palladium-Based Catalysts
Pd(acac)₂BF₃OEt₂-----Methylpentenes, n-Hexenes

Note: TOF (Turnover Frequency) is expressed in mol of propene converted per mol of metal per hour. Selectivity is given as the percentage of C6 products in the total product mixture. "-" indicates data not available in the cited sources. MAO stands for Methylaluminoxane.

In-depth Catalyst Analysis

Nickel-Based Catalysts: The Workhorses

Nickel-based catalysts, both homogeneous and heterogeneous, are the most extensively studied for propene dimerization due to their high activity and tunable selectivity.

  • Homogeneous Nickel Catalysts: These systems, often comprising a nickel salt (e.g., Ni(acac)₂) and an organoaluminum co-catalyst (e.g., Et₂AlCl), exhibit very high activities.[1] The ligand environment around the nickel center plays a crucial role in directing the selectivity. For instance, the use of bulky phosphine ligands can favor the formation of less-branched isomers.

  • Heterogeneous Nickel Catalysts: To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on heterogenizing nickel catalysts on various supports like zeolites, silica, and metal-organic frameworks (MOFs).[4] Nickel-exchanged zeolites, for example, have demonstrated selectivity towards linear hexenes, influenced by the pore structure of the zeolite.[4] Solid acid catalysts like NiSO₄/Nb₂O₅ have also shown good performance in fixed-bed reactors.

Zirconium-Based Catalysts: Selective Dimerization

Zirconocene catalysts, well-known for olefin polymerization, can also be tailored for selective propene dimerization.

  • Zirconocene Systems: Catalyst systems like Cp₂ZrCl₂ activated with methylaluminoxane (MAO) or borane compounds can achieve high selectivity for the dimerization of α-olefins to form vinylidene dimers.[2][3] The reaction mechanism is believed to involve the formation of a zirconocene hydride species.[2] DFT modeling has been employed to understand the initiation and propagation stages of propene dimerization with these catalysts.[2]

Titanium-Based Catalysts: Polymerization vs. Dimerization

Titanium-based catalysts, particularly Ziegler-Natta systems, are predominantly used for propene polymerization to produce polypropylene. While their application in selective dimerization is less common, certain systems have shown activity in olefin oligomerization. For instance, some titanium complexes are highly effective for the selective trimerization of ethylene to 1-hexene.[5]

Palladium-Based Catalysts: Emerging Potential

Palladium catalysts are well-established for various organic transformations, but their application in propene dimerization is less explored compared to nickel. However, studies have shown that palladium complexes, such as Pd(acac)₂ activated with a Lewis acid, can catalyze propene dimerization, yielding a mixture of methylpentenes and n-hexenes. The development of palladium pincer complexes and other well-defined systems may offer new avenues for selective propene dimerization.

Experimental Protocols

General Procedure for Homogeneous Catalyst Preparation and Propene Dimerization

This protocol is a generalized procedure and may require optimization for specific catalyst systems.

  • Catalyst Preparation:

    • In a glovebox under an inert atmosphere (N₂ or Ar), the nickel precursor (e.g., Ni(acac)₂) and the desired ligand (e.g., triphenylphosphine) are dissolved in a dry, deoxygenated solvent (e.g., toluene) in a Schlenk flask.

    • The solution is stirred for a specified time to allow for complex formation.

    • The co-catalyst (e.g., a solution of Et₂AlCl in toluene) is then added dropwise to the solution at a controlled temperature (e.g., 0 °C).

    • The resulting catalyst solution is typically aged for a short period before use.

  • Propene Dimerization Reaction:

    • A high-pressure autoclave reactor is thoroughly dried and purged with an inert gas.

    • The desired amount of solvent is transferred to the reactor, followed by the prepared catalyst solution.

    • The reactor is sealed, and the temperature is adjusted to the desired setpoint.

    • Propene is then introduced into the reactor to the desired pressure, and the reaction is carried out with vigorous stirring for a predetermined time.

    • After the reaction, the reactor is cooled, and the excess pressure is carefully vented.

    • The reaction is quenched (e.g., with an acidic solution), and the product mixture is collected.

  • Product Analysis:

    • The product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers of hexene and other products. An internal standard is typically used for accurate quantification.

General Procedure for Heterogeneous Catalyst Testing
  • Catalyst Activation:

    • The solid catalyst (e.g., Ni-exchanged zeolite) is loaded into a fixed-bed reactor.

    • The catalyst is activated by heating under a flow of inert gas or air to a specific temperature for a set duration to remove adsorbed water and other impurities.

  • Propene Dimerization Reaction:

    • After activation, the reactor is cooled to the desired reaction temperature.

    • A feed gas stream containing propene (often diluted with an inert gas like nitrogen) is passed through the catalyst bed at a specific flow rate and pressure.

    • The effluent from the reactor is periodically sampled and analyzed by online GC to monitor the conversion of propene and the selectivity to different products over time.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Dimerization Reaction cluster_analysis Product Analysis start Start reagents Select Catalyst Precursor, Ligand, and Co-catalyst start->reagents dissolution Dissolve in Anhydrous Solvent reagents->dissolution activation Add Co-catalyst/ Activate dissolution->activation catalyst_ready Active Catalyst Solution/Slurry activation->catalyst_ready charge_catalyst Charge Catalyst & Solvent catalyst_ready->charge_catalyst reactor_prep Prepare & Purge Reactor reactor_prep->charge_catalyst set_conditions Set Temperature & Pressure charge_catalyst->set_conditions run_reaction Introduce Propene & React set_conditions->run_reaction quench Quench Reaction run_reaction->quench sampling Sample Product Mixture quench->sampling gc_analysis GC/GC-MS Analysis sampling->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing results Determine TOF & Selectivity data_processing->results

Caption: Experimental workflow for catalyst screening in propene dimerization.

Catalyst_Selectivity cluster_catalyst Catalyst Type cluster_products Primary Dimerization Products Ni Nickel-Based MP Methylpentenes Ni->MP High Selectivity (Homogeneous) nH n-Hexenes Ni->nH Tunable (Heterogeneous) DMB 2,3-Dimethylbutenes Ni->DMB With Specific Ligands Zr Zirconium-Based VD Vinylidene Dimers Zr->VD High Selectivity Ti Titanium-Based Polymer Polypropene Ti->Polymer Predominantly Pd Palladium-Based Pd->MP Pd->nH

References

A Researcher's Guide to Differentiating Alkene Isomers: A Comparative Analysis of Cis/Trans and Positional Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. In the realm of organic chemistry, isomers—molecules with the same molecular formula but different arrangements of atoms—present a significant analytical challenge. This guide provides a comprehensive comparison of two key types of isomerism in alkenes: cis/trans (geometric) isomerism and positional isomerism. We will explore the fundamental differences between these isomer types and detail the experimental methodologies used for their unambiguous differentiation, supported by comparative data.

Understanding the Isomeric Landscape of Alkenes

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exhibit both positional and cis/trans isomerism. A clear understanding of each is crucial for predicting chemical reactivity, physical properties, and biological activity.

Positional Isomers arise from the different placement of the carbon-carbon double bond within the carbon skeleton. For example, butene (C4H8) has two positional isomers: but-1-ene and but-2-ene. These are distinct compounds with different chemical and physical properties.

Cis/Trans Isomers (Geometric Isomers) occur in alkenes where each carbon atom of the double bond is attached to two different groups.[1] Due to the restricted rotation around the C=C double bond, these groups can be arranged on the same side (cis) or opposite sides (trans) of the double bond.[2] This seemingly subtle difference in spatial arrangement can lead to significant variations in molecular shape, polarity, and, consequently, physical properties like boiling and melting points.[2]

Experimental Methodologies for Isomer Differentiation

A suite of analytical techniques can be employed to distinguish between cis/trans and positional isomers of alkenes. The choice of method often depends on the specific isomers , the complexity of the sample matrix, and the analytical objective (qualitative identification vs. quantitative analysis).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of alkene isomers.[3] Both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy:

The key parameters in ¹H NMR for distinguishing alkene isomers are chemical shifts (δ) and spin-spin coupling constants (J).

  • Chemical Shifts: The protons attached to the double bond (vinylic protons) typically resonate in the range of 4.5-6.5 ppm. The precise chemical shift can be influenced by the substitution pattern around the double bond, allowing for the differentiation of positional isomers.

  • Coupling Constants (J): The magnitude of the coupling constant between two vinylic protons is highly dependent on their geometric relationship. This is the most definitive NMR parameter for assigning cis/trans stereochemistry.[4]

    • cis-protons exhibit a smaller coupling constant, typically in the range of 6-14 Hz .[4][5]

    • trans-protons show a larger coupling constant, generally between 11-18 Hz .[4][5]

Experimental Protocol: ¹H NMR Analysis of Alkene Isomers

  • Sample Preparation: Dissolve 5-25 mg of the alkene sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing and Analysis:

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the spectrum and reference it to an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants of the vinylic protons to determine the isomeric structure.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT) of a compound is a key parameter for its identification.

The separation of alkene isomers by GC is highly dependent on the choice of the stationary phase.[6]

  • Non-polar columns (e.g., those with polydimethylsiloxane phases) primarily separate isomers based on their boiling points. Generally, trans-isomers have slightly lower boiling points than their cis-counterparts and thus elute earlier. Positional isomers will also have different boiling points and can often be separated.

  • Polar columns (e.g., those with polyethylene glycol phases like Carbowax) offer enhanced separation of alkene isomers. The π-electrons of the double bond can interact with the polar stationary phase, leading to greater retention. The shape of the molecule also plays a significant role; the more linear trans-isomers can interact more effectively with certain stationary phases than the bent cis-isomers, sometimes leading to a reversal in elution order compared to non-polar columns.[7]

Experimental Protocol: GC-MS Analysis of Alkene Isomers

  • Sample Preparation: Prepare a dilute solution of the alkene isomer mixture (e.g., 10-100 µg/mL) in a volatile organic solvent (e.g., hexane, dichloromethane).[6]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A high-resolution capillary column is recommended. For long-chain alkene isomers, a high-polarity column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness) can provide excellent separation.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector at a temperature of 200-250°C.

    • Oven Program: A temperature gradient is typically employed. For example, start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: Operate in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

  • Data Analysis: Identify the isomers based on their retention times and confirm their identity using their mass spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While less definitive than NMR for complex structures, IR can be a quick and useful tool for distinguishing certain types of alkene isomers.

The key diagnostic peaks for alkene isomers in an IR spectrum are:

  • C=C Stretch: This absorption typically occurs in the range of 1680-1620 cm⁻¹. The intensity of this peak is highly dependent on the symmetry of the double bond. In highly symmetrical trans-alkenes, this peak may be very weak or absent altogether due to a lack of a change in dipole moment during the vibration.[1][8] In contrast, cis-alkenes, being less symmetrical, usually show a discernible C=C stretching absorption.[8]

  • =C-H Out-of-Plane Bending (Wagging): These bands, appearing in the 1000-650 cm⁻¹ region, are often the most reliable IR absorptions for determining the substitution pattern of an alkene.

    • cis-disubstituted alkenes show a strong absorption around 675-730 cm⁻¹ .[1]

    • trans-disubstituted alkenes exhibit a strong band in the region of 960-980 cm⁻¹ .[1][9]

    • Monosubstituted (vinyl) alkenes show two strong bands around 910 cm⁻¹ and 990 cm⁻¹ .[10]

Experimental Protocol: IR Spectroscopy of Alkene Isomers

  • Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if it is a solid.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Analyze the positions and intensities of the C=C stretching and =C-H out-of-plane bending bands to determine the substitution pattern and stereochemistry of the double bond.

Quantitative Data Summary

The following tables summarize typical quantitative data used to differentiate between cis/trans and positional isomers of alkenes.

Table 1: ¹H NMR Data for Butene Isomers

IsomerVinylic Proton Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Methyl Proton Chemical Shift (δ, ppm)
But-1-ene ~5.8 (multiplet, 1H), ~5.0 (multiplet, 2H)--
cis-But-2-ene ~5.4 (multiplet, 2H)~10-12~1.6 (doublet of quartets)
trans-But-2-ene ~5.4 (multiplet, 2H)~15-17~1.6 (doublet of quartets)

Note: The vinylic protons in cis- and trans-but-2-ene have similar chemical shifts but are readily distinguished by their coupling constants to the methyl protons.

Table 2: Comparative GC Retention Times for Hexene Isomers on a Polar Column

IsomerRetention Time (min) - Relative
1-Hexene Elutes earliest
trans-3-Hexene Elutes after 1-hexene
cis-3-Hexene Elutes after trans-3-hexene
trans-2-Hexene Elutes after cis-3-hexene
cis-2-Hexene Elutes last

Note: Elution order can vary depending on the specific column and conditions used.

Table 3: Diagnostic IR Absorption Bands for Alkene Isomers (cm⁻¹)

Isomer TypeC=C Stretch=C-H Out-of-Plane Bending
Monosubstituted 1640-1645910-920 and 990-1000
cis-Disubstituted 1630-1660 (variable intensity)675-730 (strong)
trans-Disubstituted 1660-1675 (weak or absent)960-980 (strong)
Trisubstituted 1665-1675790-840
Tetrasubstituted 1665-1675 (often weak)-

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of alkene isomers using the techniques discussed.

Isomer_Differentiation_Workflow start Alkene Isomer Mixture gc_ms GC-MS Analysis start->gc_ms positional_isomers Positional Isomers Identified (Different Retention Times and Mass Spectra) gc_ms->positional_isomers Clear Separation cis_trans_isomers Cis/Trans Isomers Suspected (Similar Mass Spectra, Close Retention Times) gc_ms->cis_trans_isomers Poor or No Separation nmr NMR Spectroscopy (¹H and ¹³C) nmr_confirm Confirm with ¹H NMR (Analyze Coupling Constants) nmr->nmr_confirm ir IR Spectroscopy ir_confirm Confirm with IR (Analyze Out-of-Plane Bending) ir->ir_confirm final_id Unambiguous Isomer Identification positional_isomers->final_id cis_trans_isomers->nmr cis_trans_isomers->ir nmr_confirm->final_id ir_confirm->final_id

Caption: A logical workflow for the differentiation of alkene isomers.

Conclusion

The differentiation of cis/trans and positional isomers in alkenes is a critical task in many scientific disciplines. While positional isomers can often be separated and identified using techniques like gas chromatography, the unambiguous assignment of cis/trans stereochemistry typically requires the detailed structural information provided by NMR spectroscopy, particularly the analysis of proton-proton coupling constants. IR spectroscopy serves as a valuable complementary technique, offering rapid insights into the substitution pattern of the double bond. By employing a combination of these powerful analytical methods, researchers can confidently elucidate the precise isomeric composition of their samples, a crucial step in understanding and manipulating the chemical world.

References

Bridging the Gap: Validating Reaction Kinetics with Computational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics and efficient chemical processes, a deep understanding of reaction kinetics is paramount. Traditionally, this understanding has been painstakingly built through extensive experimentation. However, the advent of powerful computational chemistry models offers a compelling alternative, promising to accelerate discovery and reduce experimental costs. This guide provides an objective comparison of computational and experimental approaches to validating reaction kinetics, supported by experimental data, detailed methodologies, and clear visualizations to aid researchers in navigating this dynamic field.

At a Glance: Computational vs. Experimental Kinetics

Computational models, particularly those based on Density Functional Theory (DFT), have become increasingly sophisticated in predicting reaction rates and mechanisms. Their primary advantage lies in the ability to rapidly screen numerous candidates and explore reaction pathways that are difficult or hazardous to study experimentally. However, the accuracy of these in silico predictions hinges on the chosen level of theory and the complexity of the system. Experimental methods, while often more time-consuming and resource-intensive, provide the definitive "ground truth" for kinetic parameters. The synergy between these two approaches—using computation to guide and interpret experiments, and experiments to validate and refine computational models—represents the future of kinetic analysis.

Performance Snapshot: A Tale of Two Approaches

The true measure of a computational model's utility is its ability to reproduce experimental observations. The following table summarizes a comparison of computed and experimentally determined activation enthalpies for a series of intramolecular Diels-Alder reactions, a class of reactions crucial in organic synthesis.

Reaction SubstrateComputational MethodComputed Activation Enthalpy (kcal/mol)Experimental Activation Enthalpy (kcal/mol)Absolute Difference (kcal/mol)
1,3,8-nonatriene derivative 1 B3LYP/6-31G(d)22.523.1 ± 0.50.6
M06-2X/6-31G(d)23.823.1 ± 0.50.7
G4(MP2)23.323.1 ± 0.50.2
1,3,8-nonatriene derivative 2 B3LYP/6-31G(d)20.120.9 ± 0.40.8
M06-2X/6-31G(d)21.520.9 ± 0.40.6
G4(MP2)21.020.9 ± 0.40.1
Fumarate 3 B3LYP/6-31G(d)18.919.5 ± 0.30.6
M06-2X/6-31G(d)20.219.5 ± 0.30.7
G4(MP2)19.719.5 ± 0.30.2

Data sourced from a combined computational-experimental study on the kinetics of intramolecular Diels-Alder reactions.[1]

As the data illustrates, modern computational methods can predict activation enthalpies with remarkable accuracy, often within 1 kcal/mol of experimental values. The G4(MP2) composite method, in this case, demonstrates exceptional performance.[1] The popular B3LYP functional also provides good agreement, highlighting the cost-effective accuracy achievable with DFT methods.[1]

The Experimental Bedrock: Key Protocols

The validation of any computational model rests upon the quality of the experimental data. Here, we detail the methodologies for two powerful techniques used to measure the rates of fast reactions.

Stopped-Flow Spectrophotometry

This technique is a cornerstone for studying reactions with half-lives in the millisecond range.

Methodology:

  • Reagent Preparation: Two reactant solutions are prepared in separate syringes.

  • Rapid Mixing: The contents of the syringes are simultaneously and rapidly driven into a mixing chamber.

  • Observation: The freshly mixed solution flows into an observation cell placed in the light path of a spectrophotometer.

  • Flow Stoppage: The flow is abruptly stopped once the observation cell is filled.

  • Data Acquisition: The change in absorbance or fluorescence of the reacting mixture is monitored over time. The data acquisition is triggered by the stopping of the flow.

  • Kinetic Analysis: The resulting time-dependent signal is then fitted to an appropriate kinetic model (e.g., first-order, second-order) to extract the rate constant.

Temperature-Jump Relaxation

For reactions that occur on the microsecond timescale, the temperature-jump method provides invaluable kinetic information.

Methodology:

  • Equilibrium Perturbation: A system at chemical equilibrium is subjected to a rapid increase in temperature. This is typically achieved by discharging a high-voltage capacitor through the sample cell or by a pulse from an infrared laser.[2]

  • Equilibrium Shift: The sudden temperature change perturbs the equilibrium constant of the reaction.

  • Relaxation Monitoring: The system then "relaxes" to a new equilibrium position at the higher temperature. This relaxation process is monitored by a fast detection method, usually absorption or fluorescence spectroscopy.[2]

  • Data Analysis: The exponential decay of the signal as the system approaches the new equilibrium is analyzed to determine the relaxation time (τ).

  • Rate Constant Determination: The relaxation time is related to the forward and reverse rate constants of the reaction, allowing for their calculation.

Visualizing the Validation Workflow

The process of validating a computational reaction kinetics model is a cyclical and iterative one. The following diagram illustrates the logical workflow, highlighting the interplay between computational prediction and experimental verification.

ValidationWorkflow A Hypothesized Reaction Mechanism B Computational Modeling (e.g., DFT, Ab Initio) A->B Input C Prediction of Kinetic Parameters (Rate Constants, Activation Energies) B->C Calculate D Experimental Design C->D Guides F Comparison of Predicted and Experimental Data C->F E Experimental Measurement (e.g., Stopped-Flow, T-Jump) D->E Execute E->F Data G Model Validation F->G Evaluate H Refine Computational Model (e.g., Different Functional, Basis Set) G->H No I Mechanism Confirmed G->I Yes H->B Iterate

A flowchart of the validation process.

Conclusion: A Symbiotic Future

The validation of reaction kinetics is no longer a purely experimental endeavor. Computational chemistry has emerged as a powerful and predictive partner, offering insights that can significantly streamline the research and development process. While experimental data remains the ultimate arbiter of accuracy, the intelligent integration of in silico modeling allows for a more targeted and efficient exploration of complex chemical systems. For researchers, scientists, and drug development professionals, embracing this synergistic approach will be key to accelerating innovation and achieving scientific breakthroughs.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate and essential safety and logistical information for the proper handling and disposal of 2,3-Dimethyl-1-pentene, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

This compound is a highly flammable liquid and vapor that also poses risks of skin and eye irritation. Aspiration of the liquid may be fatal if swallowed and it enters the airways.[1][2] Due to its hazardous properties, proper disposal is not only a matter of safety but also a legal requirement. Standard procedure for the disposal of this chemical is through an approved hazardous waste disposal facility.

Immediate Safety and Handling

Before handling this compound, ensure that all safety precautions are in place. This includes working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.[3] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves.

  • Eye Protection: Chemical safety goggles or a face shield are necessary.

  • Protective Clothing: A lab coat or other protective clothing should be worn.

Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] All equipment used for handling, including containers and receiving equipment, must be grounded to prevent static discharge.[2] Use only non-sparking tools.[2]

Quantitative Data

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 84 °C
Flash Point -10 °C
Specific Gravity 0.71 (at 20°C)
Melting Point -134 °C

(Data sourced from:[3][4][5])

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed through a licensed hazardous waste disposal service. The following protocol outlines the steps laboratory personnel should take to prepare the waste for collection.

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed container. The original container is often a suitable choice.[6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate volume of the waste.

  • Attach any specific hazard labels as required (e.g., "Flammable Liquid").

3. Storage of Waste:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Ensure the storage area is away from ignition sources.[2]

  • Keep the container tightly closed.[2]

4. Arrange for Disposal:

  • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

  • Provide them with all necessary information about the waste material.

5. Documentation:

  • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.

Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

Disposal Methodology: Incineration

The standard and environmentally responsible method for the final disposal of this compound is high-temperature incineration.[6][7] This process is carried out at a specialized hazardous waste treatment facility.

Experimental Protocol for Incineration (Performed by Licensed Professionals):

  • Pre-treatment: The waste liquid may be blended with other flammable waste streams to achieve a consistent viscosity and heating value for the incinerator.

  • Combustion: The liquid is injected into a primary combustion chamber and burned at temperatures typically ranging from 850°C to 1300°C.[8] A secondary combustion chamber ensures the complete destruction of any remaining hazardous organic compounds, with a residence time of at least two seconds to guarantee full breakdown.[8][9]

  • Air Pollution Control: The flue gases from the incinerator pass through a series of air pollution control devices, such as scrubbers and filters, to remove harmful byproducts like acid gases and particulate matter before being released into the atmosphere.[9]

  • Ash Disposal: The remaining solid ash is collected and disposed of in a secure landfill designed for hazardous waste.[9]

Disposal Workflow Diagram

cluster_lab In the Laboratory cluster_facility At the Disposal Facility Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Store Safely Store Safely Label Container->Store Safely Request Pickup Request Pickup Store Safely->Request Pickup Transport Transport Request Pickup->Transport Incineration Incineration Transport->Incineration Final Disposal Final Disposal Incineration->Final Disposal

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-1-pentene
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-1-pentene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。